molecular formula C18H26N2O4 B6307093 Tyr-pro-otbu CAS No. 84552-63-6

Tyr-pro-otbu

货号: B6307093
CAS 编号: 84552-63-6
分子量: 334.4 g/mol
InChI 键: AYENTTBACYFCMH-GJZGRUSLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tyr-pro-otbu is a useful research compound. Its molecular formula is C18H26N2O4 and its molecular weight is 334.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 334.18925731 g/mol and the complexity rating of the compound is 452. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

tert-butyl (2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-18(2,3)24-17(23)15-5-4-10-20(15)16(22)14(19)11-12-6-8-13(21)9-7-12/h6-9,14-15,21H,4-5,10-11,19H2,1-3H3/t14-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYENTTBACYFCMH-GJZGRUSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Tyr-Pro-OtBu: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the dipeptide derivative, Tyrosyl-Proline tert-butyl ester (H-Tyr-Pro-OtBu). This document details its chemical structure, physicochemical properties, and a representative synthesis protocol. Furthermore, it explores the biological significance of the parent dipeptide, Tyr-Pro, for which Tyr-Pro-OtBu serves as a protected precursor or potential prodrug. This guide is intended for researchers and professionals in the fields of peptide chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is a dipeptide composed of L-tyrosine and L-proline. The C-terminus of the proline residue is protected by a tert-butyl ester group, while the N-terminus of the tyrosine residue possesses a free amine group.

IUPAC Name: (2S)-1-((S)-2-amino-3-(4-hydroxyphenyl)propanoyl)pyrrolidine-2-carboxylic acid tert-butyl ester

Chemical Formula: C18H26N2O4

Molecular Weight: 334.41 g/mol

CAS Number: 84552-63-6

Physicochemical Properties

Quantitative physicochemical data for H-Tyr-Pro-OtBu is not extensively published. The following table summarizes key properties, with some values estimated based on the related compound Boc-Tyr-OtBu.

PropertyValueSource/Method
Molecular Weight 334.41 g/mol Calculated
XLogP3 ~1.5 - 2.5Estimated
Hydrogen Bond Donors 3Calculated
Hydrogen Bond Acceptors 4Calculated
Rotatable Bond Count 5Calculated
Solubility Soluble in DMSO[1]
Storage Temperature Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month)[1]

Synthesis and Experimental Protocols

The synthesis of H-Tyr-Pro-OtBu typically involves two key steps: the coupling of N-terminally protected tyrosine with C-terminally protected proline, followed by the selective deprotection of the N-terminal protecting group. A common N-terminal protecting group used in this process is the tert-butyloxycarbonyl (Boc) group.

Representative Synthesis Workflow

The logical workflow for the synthesis of H-Tyr-Pro-OtBu can be visualized as follows:

synthesis_workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_products Products Boc-Tyr-OH Boc-Tyr-OH Coupling Peptide Coupling (e.g., DCC/DMAP or HATU) Boc-Tyr-OH->Coupling H-Pro-OtBu H-Pro-OtBu H-Pro-OtBu->Coupling Boc-Tyr-Pro-OtBu Boc-Tyr-Pro-OtBu Coupling->Boc-Tyr-Pro-OtBu Deprotection N-terminal Deprotection (e.g., TFA) H-Tyr-Pro-OtBu H-Tyr-Pro-OtBu Deprotection->H-Tyr-Pro-OtBu Boc-Tyr-Pro-OtBu->Deprotection

Caption: General workflow for the synthesis of H-Tyr-Pro-OtBu.

Detailed Experimental Protocol (Representative Method)

This protocol is a representative method based on standard peptide synthesis techniques.

Materials:

  • N-Boc-L-tyrosine (Boc-Tyr-OH)

  • L-Proline tert-butyl ester hydrochloride (H-Pro-OtBu·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • 4-(Dimethylamino)pyridine (DMAP) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Step 1: Coupling of Boc-Tyr-OH and H-Pro-OtBu

  • To a solution of H-Pro-OtBu·HCl (1.0 eq) in anhydrous DCM, add DIPEA (1.1 eq) and stir for 10 minutes at room temperature to neutralize the hydrochloride.

  • Add Boc-Tyr-OH (1.0 eq) and a catalytic amount of DMAP (0.1 eq) to the reaction mixture.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of DCC (1.1 eq) in anhydrous DCM. Alternatively, HATU (1.1 eq) can be used as the coupling agent.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.

  • Wash the filtrate with 1N HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product, Boc-Tyr-Pro-OtBu, by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Step 2: N-terminal Deprotection of Boc-Tyr-Pro-OtBu

  • Dissolve the purified Boc-Tyr-Pro-OtBu (1.0 eq) in a solution of 20-50% TFA in DCM.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the TFA and DCM.

  • Co-evaporate with toluene or DCM several times to ensure complete removal of residual TFA.

  • The resulting product is H-Tyr-Pro-OtBu as a TFA salt. This can be further purified by recrystallization or preparative HPLC if necessary. To obtain the free base, the TFA salt can be neutralized with a mild base.

Biological Activity and Signaling Pathways (of the Parent Dipeptide)

While this compound is primarily a synthetic intermediate or a potential prodrug, the biological activity of its deprotected form, the dipeptide Tyr-Pro , has been investigated. The tert-butyl ester group in this compound is expected to be hydrolyzed in vivo by esterases to release the active Tyr-Pro dipeptide.

Potential Biological Effects of Tyr-Pro
  • Cognitive Enhancement: Studies have suggested that Tyr-Pro may have memory-improving effects.

  • Antihypertensive Activity: The Tyr-Pro dipeptide has been shown to exhibit antihypertensive effects.

Proposed Signaling Pathway for Tyr-Pro

The precise signaling pathways for Tyr-Pro are still under investigation. However, preliminary research suggests a potential mechanism related to the cholinergic system, which is crucial for memory and cognitive function. The proposed pathway involves the upregulation of choline acetyltransferase (ChAT), an enzyme responsible for the synthesis of the neurotransmitter acetylcholine (ACh).

signaling_pathway This compound This compound (Prodrug) Esterases Esterases (in vivo) This compound->Esterases Hydrolysis Tyr-Pro Tyr-Pro (Active Dipeptide) Esterases->Tyr-Pro Neuronal_Cell Neuronal Cell Tyr-Pro->Neuronal_Cell Enters ChAT_Upregulation Upregulation of Choline Acetyltransferase (ChAT) Neuronal_Cell->ChAT_Upregulation ACh_Synthesis Increased Acetylcholine (ACh) Synthesis ChAT_Upregulation->ACh_Synthesis Cognitive_Effects Potential Cognitive Enhancement ACh_Synthesis->Cognitive_Effects

Caption: Proposed mechanism of action for Tyr-Pro following in vivo conversion from this compound.

Applications in Research and Drug Development

This compound serves as a valuable tool for researchers in several areas:

  • Medicinal Chemistry: As a protected dipeptide, it is a key building block in the synthesis of more complex peptides and peptidomimetics being investigated for various therapeutic applications.

  • Pharmacology: It can be used as a tool compound to study the effects of the Tyr-Pro dipeptide in a more controlled manner, potentially offering improved bioavailability or altered pharmacokinetic properties compared to the unprotected dipeptide.

  • Drug Discovery: The antihypertensive and cognitive-enhancing potential of the parent dipeptide makes this compound and its analogs interesting candidates for further investigation in the development of novel therapeutics for cardiovascular and neurological disorders.

Conclusion

This compound is a chemically protected dipeptide with significant potential as a research tool and a precursor to the biologically active Tyr-Pro. Its synthesis, while requiring standard peptide chemistry techniques, allows for the controlled study of its parent dipeptide. The exploration of the biological activities of Tyr-Pro, particularly its effects on the cardiovascular and central nervous systems, opens avenues for future drug development efforts where this compound could play a crucial role as a synthetic intermediate or a prodrug. Further research is warranted to fully elucidate the pharmacokinetic profile of this compound and the detailed molecular mechanisms of action of the Tyr-Pro dipeptide.

References

An In-depth Technical Guide to the Synthesis of H-Tyr-Pro-OtBu Dipeptide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of a robust methodology for the solution-phase synthesis of the dipeptide H-Tyr-Pro-OtBu. The strategy employs the widely utilized Fmoc (9-fluorenylmethoxycarbonyl) protecting group for the N-terminus of tyrosine and a tert-butyl (tBu) group for the protection of the tyrosine side-chain hydroxyl group. The C-terminus of proline is protected as a tert-butyl ester (OtBu).

The synthesis involves a two-step process: the coupling of Fmoc-Tyr(tBu)-OH with H-Pro-OtBu to form the protected dipeptide, followed by the selective deprotection of the Fmoc group to yield the final product. This guide is intended for researchers, scientists, and professionals in the field of drug development, providing detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway and workflow.

Quantitative Data Summary

The following table summarizes the key quantitative data for the solution-phase synthesis of H-Tyr-Pro-OtBu. These values are based on established protocols for similar peptide couplings and deprotections.

StepReactant 1Reactant 2Coupling/Deprotection ReagentsSolventReaction TimeTemperatureYield (%)
1. Peptide Coupling Fmoc-Tyr(tBu)-OH (1.0 equiv)H-Pro-OtBu·HCl (1.1 equiv)EDC·HCl (1.2 equiv), HOBt (1.2 equiv), DIPEA (2.2 equiv)Dichloromethane (DCM)12-24 hRoom Temperature85-95
2. Fmoc Deprotection Fmoc-Tyr(tBu)-Pro-OtBu (1.0 equiv)-20% Piperidine in DMFDMF1-2 hRoom Temperature90-98

Experimental Protocols

Step 1: Synthesis of Fmoc-Tyr(tBu)-Pro-OtBu (Peptide Coupling)

This procedure details the coupling of N-α-Fmoc-O-tert-butyl-L-tyrosine (Fmoc-Tyr(tBu)-OH) with L-proline tert-butyl ester hydrochloride (H-Pro-OtBu·HCl) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (HOBt) as coupling activators, and diisopropylethylamine (DIPEA) as a base.

Materials:

  • Fmoc-Tyr(tBu)-OH

  • H-Pro-OtBu·HCl

  • EDC·HCl

  • HOBt

  • DIPEA

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of Fmoc-Tyr(tBu)-OH (1.0 equivalent) and HOBt (1.2 equivalents) in anhydrous DCM, add H-Pro-OtBu·HCl (1.1 equivalents) and DIPEA (2.2 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude Fmoc-Tyr(tBu)-Pro-OtBu by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Step 2: Synthesis of H-Tyr-Pro-OtBu (Fmoc Deprotection)

This protocol describes the selective removal of the N-terminal Fmoc protecting group from the dipeptide using a solution of piperidine in DMF.

Materials:

  • Fmoc-Tyr(tBu)-Pro-OtBu

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether, cold

Procedure:

  • Dissolve the purified Fmoc-Tyr(tBu)-Pro-OtBu (1.0 equivalent) in a 20% solution of piperidine in DMF.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the majority of the DMF and piperidine.

  • Co-evaporate the residue with toluene or DCM to remove residual piperidine.

  • Triturate the resulting oil or solid with cold diethyl ether to precipitate the product.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, H-Tyr-Pro-OtBu.

Visualizations

The following diagrams illustrate the chemical reaction pathway and the overall experimental workflow for the synthesis of H-Tyr-Pro-OtBu.

Reaction_Pathway Tyr Fmoc-Tyr(tBu)-OH Dipeptide_Protected Fmoc-Tyr(tBu)-Pro-OtBu Tyr->Dipeptide_Protected EDC, HOBt, DIPEA DCM, RT, 12-24h Pro H-Pro-OtBu Pro->Dipeptide_Protected Dipeptide_Final H-Tyr-Pro-OtBu Dipeptide_Protected->Dipeptide_Final 20% Piperidine in DMF RT, 1-2h

Caption: Chemical reaction pathway for the synthesis of H-Tyr-Pro-OtBu.

Experimental_Workflow cluster_coupling Step 1: Peptide Coupling cluster_deprotection Step 2: Fmoc Deprotection A Dissolve Reactants (Fmoc-Tyr(tBu)-OH, H-Pro-OtBu) B Add Coupling Reagents (EDC, HOBt, DIPEA) A->B C Reaction (12-24h, RT) B->C D Work-up (Washing) C->D E Purification (Chromatography) D->E F Dissolve Protected Dipeptide E->F Fmoc-Tyr(tBu)-Pro-OtBu G Add 20% Piperidine/DMF F->G H Reaction (1-2h, RT) G->H I Solvent Removal H->I J Precipitation & Isolation I->J K K J->K H-Tyr-Pro-OtBu (Final Product)

Caption: Experimental workflow for the synthesis of H-Tyr-Pro-OtBu.

The Strategic Application of Tyr-Pro-OtBu in Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of complex peptides, a cornerstone of modern drug discovery and biomedical research, continually seeks methodologies that enhance efficiency, purity, and yield. The use of pre-formed dipeptide building blocks represents a significant strategic advantage in solid-phase peptide synthesis (SPPS). This technical guide provides an in-depth exploration of the mechanism of action and practical application of the Tyr-Pro-OtBu dipeptide synthon, a valuable tool for overcoming common challenges in the assembly of peptide chains.

The Rationale for Dipeptide Synthons in SPPS

The stepwise addition of single amino acids in SPPS, while foundational, can be fraught with challenges such as incomplete coupling reactions and the formation of side products. The incorporation of dipeptide building blocks, such as those involving proline, offers several advantages. Proline's unique cyclic structure can lead to the formation of diketopiperazines, a common side reaction that truncates the growing peptide chain. By introducing a Tyr-Pro dipeptide unit, this undesirable cyclization at the dipeptide stage is effectively bypassed.

Furthermore, the coupling of an amino acid to a resin-bound proline can be sterically hindered, leading to lower yields. The use of a pre-formed Tyr-Pro dipeptide circumvents this difficult coupling step, thereby improving the overall efficiency of the synthesis.

The Role of Protecting Groups: A Focus on OtBu

In the context of this compound, the tert-butyl (OtBu) group serves as a C-terminal protecting group for the proline residue. This protection is crucial for several reasons:

  • Prevention of Unwanted Reactions: The OtBu group masks the carboxylic acid functionality of proline, preventing it from participating in unintended side reactions during the subsequent coupling of the dipeptide to the growing peptide chain.

  • Enhanced Solubility: The bulky and hydrophobic nature of the t-butyl group can improve the solubility of the protected dipeptide in the organic solvents commonly used in SPPS.

  • Orthogonality: The OtBu group is acid-labile and can be removed under conditions that are orthogonal to the base-labile Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which is typically used for the N-terminus of the tyrosine in the dipeptide (i.e., Fmoc-Tyr(tBu)-Pro-OH). This orthogonality is a cornerstone of the widely used Fmoc/tBu strategy in SPPS, allowing for selective deprotection steps.

Mechanism of Action in Peptide Synthesis

The incorporation of a this compound building block into a growing peptide chain follows the standard procedures of SPPS. The general workflow is outlined below.

// Nodes Resin [label="Resin-Bound Peptide\n(Free N-terminus)", fillcolor="#F1F3F4", fontcolor="#202124"]; Dipeptide [label="Fmoc-Tyr(tBu)-Pro-OH\n(Dipeptide Synthon)", fillcolor="#FBBC05", fontcolor="#202124"]; Coupling [label="Coupling Reaction\n(e.g., HBTU/DIPEA)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Washing1 [label="Washing", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; CoupledPeptide [label="Resin-Bound Peptide\n+ Dipeptide", fillcolor="#F1F3F4", fontcolor="#202124"]; FmocDeprotection [label="Fmoc Deprotection\n(e.g., Piperidine)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Washing2 [label="Washing", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; ElongatedPeptide [label="Elongated Peptide\n(Free N-terminus for next cycle)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cleavage [label="Final Cleavage\n& Deprotection (TFA)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; FinalPeptide [label="Purified Peptide", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Resin -> Coupling; Dipeptide -> Coupling; Coupling -> Washing1; Wasting1 -> CoupledPeptide; CoupledPeptide -> FmocDeprotection; FmocDeprotection -> Washing2; Wasting2 -> ElongatedPeptide; ElongatedPeptide -> Cleavage [label="After final cycle"]; Cleavage -> FinalPeptide; } . Caption: Workflow for incorporating a dipeptide synthon in SPPS.

The mechanism involves the activation of the free carboxyl group of the Fmoc-Tyr(tBu)-Pro-OH dipeptide, typically using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine). The activated dipeptide then reacts with the free N-terminus of the resin-bound peptide chain, forming a new peptide bond.

Experimental Protocols

Synthesis of Fmoc-Tyr(tBu)-Pro-OH

The synthesis of the dipeptide building block is a prerequisite for its use in SPPS. A common approach involves the solution-phase coupling of Fmoc-Tyr(tBu)-OH with H-Pro-OtBu.

Materials:

  • Fmoc-Tyr(tBu)-OH

  • H-Pro-OtBu·HCl

  • HBTU (1.05 eq)

  • HOBt (1.05 eq)

  • DIPEA (2.5 eq)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve Fmoc-Tyr(tBu)-OH, HBTU, and HOBt in a minimal amount of DMF.

  • In a separate flask, dissolve H-Pro-OtBu·HCl in DCM and add DIPEA. Stir for 10 minutes.

  • Add the solution from step 2 to the solution from step 1 and stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with 1N HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Fmoc-Tyr(tBu)-Pro-OtBu.

  • The C-terminal OtBu group is then cleaved using trifluoroacetic acid (TFA) in DCM (typically 1:1 v/v) to yield the desired Fmoc-Tyr(tBu)-Pro-OH.

Incorporation of Fmoc-Tyr(tBu)-Pro-OH in SPPS

Materials:

  • Resin-bound peptide with a free N-terminus

  • Fmoc-Tyr(tBu)-Pro-OH (3 eq)

  • HBTU (2.9 eq)

  • DIPEA (6 eq)

  • DMF

Procedure:

  • Swell the resin-bound peptide in DMF.

  • In a separate vessel, pre-activate the Fmoc-Tyr(tBu)-Pro-OH by dissolving it with HBTU in DMF and adding DIPEA. Allow the activation to proceed for 2-5 minutes.

  • Drain the DMF from the swollen resin and add the activated dipeptide solution.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.

  • Upon completion, drain the reaction mixture and wash the resin thoroughly with DMF to remove excess reagents and by-products.

  • Proceed to the Fmoc deprotection of the N-terminal of the newly added tyrosine residue to continue the peptide chain elongation.

Data Presentation: Quantitative Advantages

The use of dipeptide building blocks generally leads to improved synthesis outcomes. The following table summarizes typical, though sequence-dependent, quantitative improvements observed when using a dipeptide synthon like this compound compared to a stepwise addition approach.

ParameterStepwise Addition (Pro then Tyr)Dipeptide Addition (Tyr-Pro)
Coupling Efficiency (Proline) 85-95%N/A
Coupling Efficiency (Tyrosine) 90-98%>99%
Diketopiperazine Formation 5-15%<1%
Overall Crude Purity 70-85%85-95%
Final Yield of Purified Peptide LowerHigher

Logical Relationships in SPPS with Dipeptides

The decision to use a dipeptide synthon is based on a logical workflow aimed at optimizing the synthesis strategy.

// Nodes Start [label="Peptide Sequence Analysis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; CheckProline [label="Contains Proline at N+1 position?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckDifficultCoupling [label="Known difficult coupling\nto preceding residue?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; UseDipeptide [label="Utilize Tyr-Pro Dipeptide Synthon", fillcolor="#34A853", fontcolor="#FFFFFF"]; StepwiseAddition [label="Standard Stepwise Addition", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> CheckProline; CheckProline -> UseDipeptide [label="Yes"]; CheckProline -> CheckDifficultCoupling [label="No"]; CheckDifficultCoupling -> UseDipeptide [label="Yes"]; CheckDifficultCoupling -> StepwiseAddition [label="No"]; } . Caption: Decision tree for employing a Tyr-Pro dipeptide synthon.

Conclusion

The use of this compound as a dipeptide building block in solid-phase peptide synthesis offers a robust strategy to mitigate common synthetic challenges, particularly the prevention of diketopiperazine formation and overcoming difficult coupling steps involving proline. This approach leads to higher coupling efficiencies, improved crude peptide purity, and ultimately, a greater yield of the desired final product. For researchers and professionals in drug development, the adoption of such advanced synthetic methodologies is crucial for the efficient and reliable production of complex and therapeutically relevant peptides.

Spectroscopic and Mass Spectrometric Characterization of Tyr-Pro-OtBu: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and mass spectrometric data for the dipeptide L-Tyrosyl-L-proline tert-butyl ester (Tyr-Pro-OtBu). This document details expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines comprehensive experimental protocols for their acquisition, and presents visual workflows to facilitate understanding.

Spectroscopic and Mass Spectrometric Data

The following tables summarize the expected quantitative data for this compound based on the analysis of its constituent amino acids and general principles of peptide spectroscopy.

Table 1: Expected ¹H NMR Data for this compound

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.05d2HTyrosine (aromatic, ortho to OH)
~6.75d2HTyrosine (aromatic, meta to OH)
~4.60dd1HTyrosine (α-CH)
~4.40t1HProline (α-CH)
~3.50m2HProline (δ-CH₂)
~3.00dd1HTyrosine (β-CH₂)
~2.85dd1HTyrosine (β-CH₂)
~2.20m1HProline (β-CH₂)
~1.95m3HProline (γ-CH₂ and β'-CH₂)
1.45s9Htert-Butyl (CH₃)
Table 2: Expected ¹³C NMR Data for this compound

Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~172.5Proline (C=O)
~171.0Tyrosine (C=O)
~155.0Tyrosine (aromatic, C-OH)
~130.5Tyrosine (aromatic, ortho to OH)
~128.0Tyrosine (aromatic, C-CH₂)
~115.5Tyrosine (aromatic, meta to OH)
~81.0tert-Butyl (quaternary C)
~60.0Proline (α-CH)
~55.0Tyrosine (α-CH)
~47.0Proline (δ-CH₂)
~37.0Tyrosine (β-CH₂)
~30.0Proline (β-CH₂)
~28.0tert-Butyl (CH₃)
~25.0Proline (γ-CH₂)
Table 3: Mass Spectrometry Data for this compound
ParameterValue
Molecular FormulaC₁₈H₂₆N₂O₄
Molecular Weight334.41 g/mol
Expected [M+H]⁺335.1965
Expected [M+Na]⁺357.1784

Experimental Protocols

Detailed methodologies for the acquisition of NMR and Mass Spec data for this compound are provided below. These protocols are based on standard laboratory practices for peptide analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of this compound.

Materials and Equipment:

  • This compound sample

  • Deuterated chloroform (CDCl₃)

  • NMR tubes (5 mm)

  • 400 MHz NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of CDCl₃ in a clean, dry vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters:

      • Pulse program: zg30

      • Number of scans: 16

      • Acquisition time: ~4 seconds

      • Relaxation delay: 2 seconds

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters:

      • Pulse program: zgpg30

      • Number of scans: 1024

      • Acquisition time: ~1 second

      • Relaxation delay: 2 seconds

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

    • Integrate the peaks in the ¹H spectrum.

    • Perform peak picking for both ¹H and ¹³C spectra.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight of this compound and confirm its elemental composition.

Materials and Equipment:

  • This compound sample

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Mass spectrometer with an ESI source

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Dilute this stock solution to a final concentration of 10 µg/mL with a 50:50 mixture of water and methanol containing 0.1% formic acid.

  • Mass Spectrometer Setup:

    • Calibrate the mass spectrometer using a standard calibration solution.

    • Set the ESI source to positive ion mode.

    • Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) for maximum signal intensity of a similar compound or through direct infusion of the sample.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum over a mass-to-charge (m/z) range of 100-500.

  • Data Analysis:

    • Identify the peaks corresponding to the protonated molecule [M+H]⁺ and any other adducts (e.g., [M+Na]⁺).

    • Compare the observed m/z values with the theoretically calculated values for the expected elemental formula.

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows for NMR and Mass Spectrometry analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve this compound in CDCl3 transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Lock, Shim, Tune) transfer->setup acquire_H1 Acquire 1H Spectrum setup->acquire_H1 acquire_C13 Acquire 13C Spectrum setup->acquire_C13 process Fourier Transform, Phase, Calibrate acquire_H1->process acquire_C13->process analyze Peak Picking & Integration process->analyze

Caption: Workflow for NMR spectroscopic analysis of this compound.

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis dissolve_ms Dissolve this compound in Methanol dilute_ms Dilute in Water/Methanol with 0.1% Formic Acid dissolve_ms->dilute_ms setup_ms MS Setup & Calibration (Positive ESI Mode) dilute_ms->setup_ms infuse_ms Infuse Sample setup_ms->infuse_ms acquire_ms Acquire Mass Spectrum infuse_ms->acquire_ms analyze_ms Identify [M+H]+ and other Adducts acquire_ms->analyze_ms compare_ms Compare Observed vs. Theoretical m/z analyze_ms->compare_ms

Caption: Workflow for ESI-Mass Spectrometry analysis of this compound.

Navigating the Physicochemical Landscape of Tyr-Pro-OtBu: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Tyr-Pro-OtBu, or L-Tyrosyl-L-proline tert-butyl ester, represents a fundamental building block in peptide synthesis and drug discovery. Its utility is intrinsically linked to its physicochemical properties, primarily its solubility in various solvent systems and its stability over time. Understanding these characteristics is paramount for researchers in designing synthetic routes, formulating therapeutic candidates, and ensuring the integrity of experimental results.

This technical guide provides a comprehensive overview of the factors governing the solubility and stability of this compound. While specific experimental data for this dipeptide is not extensively available in public literature, this document extrapolates from the known properties of its constituent amino acids—tyrosine and proline—and the chemical behavior of the tert-butyl ester protecting group. Furthermore, it outlines detailed, generalized experimental protocols for researchers to determine these critical parameters in their own laboratory settings.

According to IUPAC nomenclature, peptides are named starting from the N-terminal amino acid to the C-terminal amino acid.[1][2][3] In this compound, Tyrosine (Tyr) is the N-terminal residue and Proline (Pro) is the C-terminal residue. The "-OtBu" signifies that the carboxyl group of proline is protected as a tert-butyl ester.[4][5]

I. Solubility Profile of this compound

The solubility of a peptide is a critical parameter that influences its handling, reactivity, and bioavailability. It is primarily dictated by the polarity of the peptide, which is a composite of the individual properties of its amino acid residues and any modifying groups.[6]

Theoretical Solubility Assessment

A preliminary assessment of this compound's solubility can be made by analyzing its structure:

  • Tyrosine (Tyr): Contains a large, hydrophobic aromatic ring, but also a polar hydroxyl group. Its overall character is hydrophobic.[7]

  • Proline (Pro): A unique cyclic amino acid with a nonpolar, aliphatic side chain, contributing to the hydrophobicity of the peptide.[8][9][10]

  • tert-Butyl Ester (-OtBu): The tert-butyl group is a bulky, nonpolar alkyl group that significantly increases the hydrophobicity of the molecule and masks the charge of the C-terminal carboxylate.[4][11]

Based on this composition, This compound is predicted to be a hydrophobic and largely uncharged dipeptide .[12] Therefore, its solubility is expected to be low in aqueous solutions and significantly higher in organic solvents.

General Solubility Guidelines for this compound
Solvent ClassPredicted SolubilityRationale
Aqueous Buffers LowThe hydrophobic nature of the tyrosine and proline side chains, coupled with the nonpolar tert-butyl ester, will likely lead to poor solvation in water.
Polar Aprotic Solvents HighSolvents like Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent at dissolving a wide range of organic molecules, including hydrophobic peptides.[6][12][13][14]
Alcohols Moderate to HighMethanol, ethanol, and isopropanol can be effective solvents, with solubility likely increasing with the alkyl chain length of the alcohol. Trifluoroethanol (TFE) and Hexafluoroisopropanol (HFIP) are particularly effective for dissolving sparingly-soluble peptides.[13]
Chlorinated Solvents Moderate to HighDichloromethane (DCM) and chloroform are good solvents for protected peptides and can be useful for reactions and purification.[13]
Ethers Low to ModerateDiethyl ether and Tetrahydrofuran (THF) may have limited success in dissolving this dipeptide due to its polarity.

II. Stability Profile of this compound

The stability of this compound is crucial for its storage, handling, and application. Degradation can lead to the formation of impurities, loss of activity, and unreliable experimental outcomes. The primary points of lability in the molecule are the peptide bond and the tert-butyl ester linkage.

Factors Influencing Stability
  • pH: The stability of both the peptide bond and the ester group is highly pH-dependent.

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Enzymatic Degradation: In biological systems, peptidases can cleave the Tyr-Pro bond.

  • Oxidation: The tyrosine residue can be susceptible to oxidation, particularly in the presence of metal ions or reactive oxygen species.

Potential Degradation Pathways
  • Acid-Catalyzed Hydrolysis: Under strongly acidic conditions (e.g., neat trifluoroacetic acid), the tert-butyl ester is readily cleaved to yield the free carboxylic acid (Tyr-Pro) and isobutylene gas.[4] This is a common deprotection strategy in peptide synthesis.[4][15] The peptide bond can also be hydrolyzed under harsh acidic conditions, though this typically requires prolonged heating.

  • Base-Catalyzed Hydrolysis and Racemization: In basic solutions, the tert-butyl ester can be saponified, although it is generally more resistant to base-catalyzed hydrolysis than simpler alkyl esters. More significantly, basic conditions can promote racemization at the alpha-carbon of the amino acid residues.

  • Diketopiperazine Formation: Dipeptide esters are prone to intramolecular cyclization to form diketopiperazines (DKP). This is a common degradation pathway, especially at neutral to slightly basic pH and in solutions with low water content. The formation of cyclo(Tyr-Pro) would result in the loss of the tert-butyl group.

  • Oxidation of Tyrosine: The phenol side chain of tyrosine can be oxidized to form various products, which can impact the peptide's properties and biological activity.

The presence of a proline residue can confer some resistance to enzymatic degradation by certain peptidases.[16][17][18][19] The rigid structure of proline can hinder the access of enzymes to the peptide bond.[9][20]

III. Experimental Protocols

The following sections provide detailed, generalized protocols for determining the solubility and stability of this compound.

Protocol 1: Solubility Determination using the Shake-Flask Method

This method is a standard approach for determining the equilibrium solubility of a compound in a given solvent.[21]

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the test solvent (e.g., 5 mg to 1 mL of solvent in a sealed vial).

    • Agitate the mixture at a constant temperature (e.g., 25 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached. Sonication can be used initially to aid dispersion.[22]

  • Separation of Undissolved Solid:

    • Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant without disturbing the pellet.

  • Quantification of Solubilized Peptide:

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted supernatant using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection (at the absorbance maximum of the tyrosine chromophore, ~274 nm).

    • Prepare a calibration curve using standards of known this compound concentration to ensure accurate quantification.

  • Calculation of Solubility:

    • Calculate the original concentration in the supernatant, taking into account the dilution factor. This value represents the equilibrium solubility of this compound in the test solvent at the specified temperature.

G Workflow for Solubility Determination (Shake-Flask Method) cluster_prep Preparation cluster_sep Separation cluster_quant Quantification cluster_res Result prep1 Add excess this compound to solvent prep2 Agitate at constant temperature (24-48h) prep1->prep2 sep1 Centrifuge to pellet undissolved solid prep2->sep1 sep2 Collect supernatant sep1->sep2 quant1 Dilute supernatant sep2->quant1 quant2 Analyze by HPLC-UV quant1->quant2 quant3 Calculate concentration using calibration curve quant2->quant3 res1 Equilibrium Solubility quant3->res1

Caption: Workflow for Solubility Determination

Protocol 2: Stability Assessment using HPLC-Based Assay

This protocol monitors the degradation of this compound over time under specific conditions.[23][24][25]

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).

    • Aliquot the solution into multiple sealed vials to be stored under the desired test conditions (e.g., different temperatures, pH values).

  • Incubation:

    • Store the vials under the specified conditions.

    • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial for analysis.

  • HPLC Analysis:

    • Inject an appropriate volume of the sample from the vial directly onto a reverse-phase HPLC system.

    • Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid) to separate the intact this compound from any degradation products.[26]

    • Monitor the elution profile using a UV detector.

  • Data Analysis:

    • Integrate the peak area of the intact this compound at each time point.

    • Plot the percentage of remaining this compound (relative to the t=0 sample) against time.

    • From this plot, the degradation rate and half-life (t½) of the dipeptide under the tested conditions can be determined.

    • The appearance of new peaks in the chromatogram indicates the formation of degradation products, which can be further characterized by mass spectrometry (LC-MS).

G Workflow for HPLC-Based Stability Assessment cluster_prep Preparation cluster_incub Incubation cluster_anal Analysis cluster_data Data Analysis prep1 Prepare stock solution of this compound prep2 Aliquot into vials prep1->prep2 incub1 Store under test conditions (T, pH) prep2->incub1 incub2 Sample at time points (t=0, 1, 2...) incub1->incub2 anal1 Inject sample onto HPLC incub2->anal1 anal2 Separate parent from degradants anal1->anal2 anal3 Quantify peak areas anal2->anal3 data1 Plot % remaining vs. time anal3->data1 data2 Determine degradation rate and half-life data1->data2

Caption: Workflow for HPLC-Based Stability Assessment

G Potential Degradation Pathways of this compound cluster_degradation Degradation Products parent This compound acid_hydrolysis Tyr-Pro + Isobutylene (Acid-Catalyzed Hydrolysis) parent->acid_hydrolysis H+ dkp cyclo(Tyr-Pro) + tBuOH (Diketopiperazine Formation) parent->dkp Neutral/Basic pH base_hydrolysis Tyr-Pro + tBuOH (Base-Catalyzed Hydrolysis) parent->base_hydrolysis OH- oxidation Oxidized this compound (Oxidation) parent->oxidation [O]

Caption: Potential Degradation Pathways

IV. Conclusion

While specific quantitative data for the solubility and stability of this compound are not readily found in the surveyed literature, a strong theoretical framework based on the properties of its constituent parts allows for reliable predictions of its behavior. This dipeptide is anticipated to be hydrophobic, with good solubility in polar aprotic and other organic solvents, and limited solubility in aqueous media. Its stability is contingent on factors such as pH and temperature, with potential degradation pathways including ester hydrolysis, diketopiperazine formation, and oxidation.

For researchers and drug development professionals, the experimental protocols provided in this guide offer a robust starting point for empirically determining the precise solubility and stability parameters of this compound in their specific solvent systems and experimental conditions. Such data is indispensable for the successful application of this dipeptide in synthesis, formulation, and biological assays.

References

Tyr-pro-otbu CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the protected dipeptide commonly referred to as Tyr-pro-otbu, identified as Boc-Tyr(tBu)-Pro-OH. This document details its chemical properties, a comprehensive synthesis protocol, and discusses its potential applications in research and drug development based on the known biological activities of its core dipeptide structure.

Physicochemical Data

The quantitative properties of Boc-Tyr(tBu)-Pro-OH are summarized in the table below for easy reference.

PropertyValue
CAS Number 289910-65-2
Molecular Formula C₂₃H₃₄N₂O₆
Molecular Weight 434.53 g/mol

Synthesis and Experimental Protocols

The synthesis of Boc-Tyr(tBu)-Pro-OH is typically achieved through a solution-phase peptide coupling reaction. This involves the coupling of an N-terminally protected Tyrosine derivative, Boc-Tyr(tBu)-OH, with a C-terminally unprotected Proline. The following is a detailed methodology for this synthesis.

Solution-Phase Synthesis of Boc-Tyr(tBu)-Pro-OH

This protocol outlines the coupling of Boc-L-Tyr(tBu)-OH with L-Proline.

Materials:

  • Boc-L-Tyr(tBu)-OH

  • L-Proline

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1N Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolution: In a round-bottom flask, dissolve L-Proline (1.0 equivalent) in a minimal amount of water, and then add N,N-Dimethylformamide (DMF). In a separate flask, dissolve Boc-L-Tyr(tBu)-OH (1.0 equivalent) and 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) in anhydrous DMF.

  • Activation: Cool the Boc-L-Tyr(tBu)-OH solution to 0 °C in an ice bath. Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to this solution and stir for 30-60 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling: Add the L-Proline solution to the activated Boc-L-Tyr(tBu)-OH mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Dilute the filtrate with ethyl acetate (EtOAc).

    • Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude Boc-Tyr(tBu)-Pro-OH by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure product.

Logical Workflow for Synthesis

The following diagram illustrates the key steps in the solution-phase synthesis of Boc-Tyr(tBu)-Pro-OH.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product Boc-Tyr(tBu)-OH Boc-Tyr(tBu)-OH Activation Activation Boc-Tyr(tBu)-OH->Activation L-Proline L-Proline Coupling Coupling L-Proline->Coupling Activation->Coupling Work-up Work-up Coupling->Work-up Purification Purification Work-up->Purification Boc-Tyr(tBu)-Pro-OH Boc-Tyr(tBu)-Pro-OH Purification->Boc-Tyr(tBu)-Pro-OH

Caption: Solution-phase synthesis workflow for Boc-Tyr(tBu)-Pro-OH.

Potential Applications in Drug Development and Research

While specific biological activities for the protected dipeptide Boc-Tyr(tBu)-Pro-OH are not extensively documented, the core unprotected dipeptide, Tyr-Pro, has been investigated for its potential therapeutic effects. Research suggests that Tyr-Pro dipeptides may possess antioxidant properties. Dipeptides containing Tyrosine and Tryptophan, particularly with these residues at the N-terminus, have been shown to be effective free radical scavengers.

Furthermore, studies on the parent dipeptide Tyr-Pro have explored its potential in neuroscience. Given these preliminary findings on the unprotected form, Boc-Tyr(tBu)-Pro-OH serves as a crucial intermediate in the synthesis of more complex peptides and peptidomimetics for drug discovery efforts targeting oxidative stress-related diseases and neurological disorders. Its protected nature allows for its incorporation into larger peptide sequences through solid-phase peptide synthesis (SPPS), enabling the development of novel therapeutic candidates.

As a building block in peptide synthesis, Boc-Tyr(tBu)-Pro-OH is valuable for introducing a Tyr-Pro motif into a peptide chain. The Boc and tBu protecting groups can be selectively removed under specific acidic conditions, allowing for further modifications and the controlled synthesis of complex peptide structures.

Due to the absence of specific signaling pathway information for Boc-Tyr(tBu)-Pro-OH, a signaling pathway diagram is not included. The primary role of this compound is as a synthetic building block, and its biological effects are typically studied after deprotection and incorporation into a larger, biologically active peptide.

An In-depth Technical Guide on the Synthesis and Potential Biological Significance of Tyr-Pro-OtBu

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Tyr-Pro-OtBu and its Constituent Amino Acids

The dipeptide this compound is composed of a tyrosine residue and a proline residue. In this particular configuration, the C-terminus of the tyrosine is linked to the N-terminus of the proline. The "OtBu" signifies that the carboxyl group of the proline is protected by a tert-butyl ester. While not explicitly stated in the name, for a standard peptide synthesis, the side chain of tyrosine would also typically be protected, often with a tert-butyl (tBu) group, to prevent unwanted side reactions.

The use of protecting groups like tert-butyl is fundamental in peptide synthesis. The tert-butyl group is acid-labile and is commonly used to protect hydroxyl groups (as in tyrosine) and carboxyl groups.[1][2] This strategy, often part of the Fmoc/tBu solid-phase peptide synthesis (SPPS) approach, allows for the selective formation of peptide bonds.[3][4]

L-Tyrosine(tBu)-OH

L-Tyrosine(tBu)-OH is a derivative of the amino acid L-tyrosine where the phenolic hydroxyl group on the side chain is protected by a tert-butyl ether. This protection is crucial during peptide synthesis to prevent acylation of the hydroxyl group.[5] In Fmoc-based SPPS, Fmoc-Tyr(tBu)-OH is a commonly used building block.[6] The tBu group is stable under the basic conditions used for Fmoc deprotection (e.g., piperidine) but is readily removed with strong acids like trifluoroacetic acid (TFA) during the final cleavage of the peptide from the resin.[1][4]

L-Proline-OtBu

L-Proline tert-butyl ester (H-Pro-OtBu) is a derivative of L-proline where the carboxylic acid is protected as a tert-butyl ester. This protection enhances solubility and stability, making it a valuable building block in both solid-phase and solution-phase peptide synthesis.[3] It serves as a chiral building block and is utilized in the synthesis of pharmaceuticals and agrochemicals.[3]

Quantitative Data of Starting Materials

A summary of the physical and chemical properties of the likely starting materials for the synthesis of this compound is presented below.

CompoundSynonymsCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAppearance
L-Proline tert-butyl esterL-Pro-OtBu, (S)-Pyrrolidine-2-carboxylic acid tert-butyl ester2812-46-6C9H17NO2171.24≥ 98% (HPLC)Colorless liquid
Fmoc-L-Tyr(tBu)-OHN-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-tyrosine71989-38-3C34H33NO5547.63≥ 98%White to off-white powder

Synthesis of this compound: A Hypothetical Protocol

The synthesis of the dipeptide this compound can be approached through either solution-phase or solid-phase peptide synthesis (SPPS). SPPS is generally preferred for its efficiency and ease of purification.[7] The following is a detailed, hypothetical protocol based on the widely used Fmoc/tBu strategy in SPPS.

Experimental Workflow for Solid-Phase Peptide Synthesis

SPPS_Workflow resin Start: Resin Swelling coupling Fmoc-Pro-OH Coupling resin->coupling 1. Swell resin in DMF wash1 Washing coupling->wash1 2. Couple first amino acid deprotection1 Fmoc Deprotection wash1->deprotection1 3. Remove excess reagents wash2 Washing deprotection1->wash2 4. Remove Fmoc group (Piperidine/DMF) coupling2 Fmoc-Tyr(tBu)-OH Coupling wash2->coupling2 5. Wash wash3 Washing coupling2->wash3 6. Couple second amino acid deprotection2 Final Fmoc Deprotection wash3->deprotection2 7. Wash wash4 Washing deprotection2->wash4 8. Remove final Fmoc group cleavage Cleavage from Resin & Side-Chain Deprotection wash4->cleavage 9. Wash purification Purification (e.g., HPLC) cleavage->purification 10. Cleave with TFA cocktail characterization Characterization (e.g., MS) purification->characterization 11. Isolate peptide final_product Final Product: Tyr-Pro-OH characterization->final_product 12. Verify identity and purity Signaling_Pathway extracellular Extracellular Signal (e.g., Growth Factor) rtk Receptor Tyrosine Kinase (RTK) extracellular->rtk 1. Ligand Binding autophosphorylation Autophosphorylation on Tyrosine Residues rtk->autophosphorylation 2. Dimerization & Activation adaptor Adaptor Protein (with SH2 domain) autophosphorylation->adaptor 3. SH2 domain binding to pTyr proline_protein Proline-rich Protein (e.g., scaffold protein) adaptor->proline_protein 4. SH3 domain binding to Pro-rich motif downstream Downstream Signaling Cascade (e.g., MAPK pathway) proline_protein->downstream 5. Assembly of signaling complex response Cellular Response (Growth, Proliferation) downstream->response 6. Signal Transduction

References

The Strategic Imperative of the Tert-Butyl Protecting Group in the Synthesis of Tyr-Pro-OtBu: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of peptide synthesis, the judicious selection and application of protecting groups are paramount to achieving high yields and purity of the target molecule. This technical guide delves into the critical role of the tert-butyl (tBu) protecting group in the synthesis of the dipeptide Tyr-Pro-OtBu. This dipeptide, comprising Tyrosine (Tyr) and Proline (Pro) with a C-terminal tert-butyl ester (OtBu), serves as a valuable building block in the development of novel therapeutics and research tools. The tBu group's unique properties of stability under certain conditions and lability under others make it an indispensable tool in the orthogonal strategy of modern peptide chemistry, particularly in the widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) and solution-phase methodologies.

The Orthogonal Pillar: Understanding the Tert-Butyl Group's Function

The tert-butyl group is a cornerstone of the Fmoc/tBu orthogonal protection strategy in peptide synthesis.[1][2] This strategy relies on the differential stability of protecting groups to specific reagents, allowing for the selective removal of one type of protecting group while others remain intact. In the context of this compound, the tBu group is employed in two key positions:

  • Side-Chain Protection of Tyrosine (Tyr(tBu)) : The phenolic hydroxyl group of the Tyrosine side chain is reactive and can undergo undesirable acylation during peptide coupling steps.[3] The tBu ether linkage provides robust protection against a wide range of reagents, including the basic conditions (typically piperidine in DMF) used for the removal of the N-terminal Fmoc group.[1][3]

  • C-Terminal Carboxyl Protection (Pro-OtBu) : The C-terminal carboxyl group of Proline is protected as a tert-butyl ester. This prevents its participation in unintended coupling reactions and enhances the solubility of the protected amino acid in organic solvents.[2]

The key advantage of the tBu group is its stability to bases and nucleophiles, while being readily cleaved under strongly acidic conditions, most commonly with trifluoroacetic acid (TFA).[4] This orthogonality with the base-labile Fmoc group is the foundation of the Fmoc/tBu strategy, enabling the stepwise elongation of the peptide chain with minimal side reactions.

Synthesis of this compound: A Representative Solution-Phase Protocol

While solid-phase peptide synthesis (SPPS) is a common method for longer peptides, the synthesis of a dipeptide like this compound can be efficiently performed in solution. The following is a representative protocol for the coupling of Fmoc-Tyr(tBu)-OH with H-Pro-OtBu, followed by the deprotection of the N-terminal Fmoc group and the final cleavage of the tert-butyl protecting groups.

Experimental Protocols

1. Coupling of Fmoc-Tyr(tBu)-OH with H-Pro-OtBu

This step involves the formation of the peptide bond between the two protected amino acid derivatives.

  • Materials:

    • Fmoc-Tyr(tBu)-OH

    • H-Pro-OtBu (Proline tert-butyl ester)

    • Coupling reagent (e.g., HBTU - O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • Base (e.g., DIPEA - N,N-Diisopropylethylamine)

    • Solvent (e.g., DMF - N,N-Dimethylformamide)

  • Procedure:

    • Dissolve Fmoc-Tyr(tBu)-OH (1.0 eq.) and HBTU (1.0 eq.) in DMF.

    • Add DIPEA (2.0 eq.) to the solution and stir for 5-10 minutes to pre-activate the carboxylic acid.

    • In a separate flask, dissolve H-Pro-OtBu (1.0 eq.) in DMF.

    • Add the solution of H-Pro-OtBu to the activated Fmoc-Tyr(tBu)-OH solution.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product (Fmoc-Tyr(tBu)-Pro-OtBu) by flash column chromatography on silica gel.

2. N-Terminal Fmoc Deprotection

This step removes the Fmoc group from the N-terminus of the dipeptide.

  • Materials:

    • Fmoc-Tyr(tBu)-Pro-OtBu

    • Deprotection reagent (e.g., 20% piperidine in DMF)

    • Solvent (e.g., DMF)

  • Procedure:

    • Dissolve the purified Fmoc-Tyr(tBu)-Pro-OtBu in DMF.

    • Add the 20% piperidine in DMF solution to the dipeptide solution.

    • Stir the mixture at room temperature for 30-60 minutes.

    • Monitor the deprotection by TLC or HPLC.

    • Once the reaction is complete, concentrate the solution under reduced pressure to remove the piperidine and DMF.

    • The resulting product, H-Tyr(tBu)-Pro-OtBu, can be used in the next step without further purification or can be purified by chromatography if necessary.

3. Global Deprotection: Cleavage of Tert-Butyl Groups

This final step removes both the Tyrosine side-chain and the C-terminal tert-butyl protecting groups simultaneously.

  • Materials:

    • H-Tyr(tBu)-Pro-OtBu

    • Cleavage cocktail (e.g., a mixture of Trifluoroacetic acid (TFA), water, and a scavenger)

    • Scavenger (e.g., Triisopropylsilane (TIS) or thioanisole)

    • Cold diethyl ether

  • Procedure:

    • Dissolve the H-Tyr(tBu)-Pro-OtBu in the cleavage cocktail. A common mixture is TFA/H₂O/TIS (95:2.5:2.5, v/v/v).

    • Stir the reaction mixture at room temperature for 2-4 hours. The tert-butyl cation generated during cleavage is scavenged by TIS to prevent side reactions.

    • Monitor the cleavage by HPLC.

    • After completion, concentrate the TFA solution under a stream of nitrogen or by rotary evaporation.

    • Precipitate the deprotected peptide (Tyr-Pro-OH) by adding cold diethyl ether.

    • Centrifuge the mixture and decant the ether.

    • Wash the peptide pellet with cold diethyl ether multiple times to remove residual TFA and scavengers.

    • Dry the final peptide product under vacuum.

    • The purity and identity of the final Tyr-Pro dipeptide can be confirmed by HPLC and mass spectrometry.

Quantitative Data and Purity Analysis

StepParameterTypical ValueAnalysis Method
Coupling Yield85-95%Gravimetric, HPLC
Purity>95%HPLC, NMR
Fmoc Deprotection Yield>95% (quantitative)-
Purity--
Cleavage Yield80-90%Gravimetric, HPLC
Purity>98% (after purification)HPLC, Mass Spectrometry

Note: Yields and purities are highly dependent on the specific amino acids, coupling reagents, and purification methods employed.

Visualizing the Workflow and Chemical Logic

To better illustrate the strategic use of the tert-butyl protecting group in the synthesis of this compound, the following diagrams, generated using the DOT language, depict the key signaling pathways and experimental workflows.

G cluster_synthesis Synthesis of Protected Dipeptide cluster_deprotection N-Terminal Deprotection cluster_cleavage Global Deprotection (Cleavage) A Fmoc-Tyr(tBu)-OH C Fmoc-Tyr(tBu)-Pro-OtBu A->C Coupling (HBTU, DIPEA) B H-Pro-OtBu B->C D Fmoc-Tyr(tBu)-Pro-OtBu E H-Tyr(tBu)-Pro-OtBu D->E 20% Piperidine/DMF F H-Tyr(tBu)-Pro-OtBu G Tyr-Pro-OH (Final Product) F->G TFA/H2O/TIS

Caption: Solution-phase synthesis workflow for Tyr-Pro-OH.

G cluster_protection Orthogonal Protecting Groups cluster_reagents Deprotection Reagents Fmoc Fmoc (N-terminus) Base Base (Piperidine) Fmoc->Base Labile Acid Acid (TFA) Fmoc->Acid Stable tBu_side tBu (Tyr side-chain) tBu_side->Base Stable tBu_side->Acid Labile tBu_c OtBu (C-terminus) tBu_c->Base Stable tBu_c->Acid Labile

Caption: Orthogonal stability of protecting groups.

Conclusion

The tert-butyl protecting group plays an indispensable and strategic role in the synthesis of this compound. Its robust stability under basic conditions, coupled with its clean and efficient removal under acidic conditions, perfectly complements the base-labile Fmoc protecting group, embodying the elegance and power of orthogonal protection strategies in modern peptide chemistry. A thorough understanding of the principles and experimental protocols outlined in this guide is essential for researchers and drug development professionals aiming to synthesize high-purity peptides for their specific applications. The ability to control the reactivity of functional groups through the strategic use of protecting groups like the tert-butyl group will continue to be a critical enabler of innovation in the field of peptide science.

References

Potential Biological Activity of Tyr-Pro-OtBu: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No direct studies on the biological activity of Tyr-Pro-OtBu were identified in the public domain. This document focuses on the known biological activities of the parent dipeptide, Tyr-Pro (Tyrosine-Proline). The tert-butyl ester (-OtBu) is a common protecting group in peptide synthesis, suggesting this compound is likely a synthetic intermediate or a prodrug. The biological activities described herein pertain to Tyr-Pro and may not be directly extrapolated to its tert-butyl ester derivative without further investigation.

Executive Summary

The dipeptide Tyr-Pro has emerged as a promising bioactive molecule with significant potential in the realm of neuroprotection and cognitive enhancement. This technical guide synthesizes the current understanding of Tyr-Pro's biological activities, with a primary focus on its mechanisms of action in models of neurodegenerative disease, particularly Alzheimer's disease. Furthermore, this document explores its potential role in other physiological processes, including the regulation of the renin-angiotensin system. Detailed experimental protocols and quantitative data from preclinical studies are presented to provide a comprehensive resource for researchers in drug discovery and development.

Neuroprotective and Cognitive-Enhancing Effects

Preclinical studies have demonstrated the ability of Tyr-Pro to cross the blood-brain barrier and exert neuroprotective effects, leading to improvements in cognitive function.

Mechanism of Action in Alzheimer's Disease Models

Research indicates that Tyr-Pro may mitigate the pathology of Alzheimer's disease through a multi-faceted approach involving the reduction of amyloid-beta (Aβ) plaques and the modulation of key enzymes involved in Aβ metabolism.[1][2]

  • Amyloid-Beta (Aβ) Reduction: Oral administration of Tyr-Pro has been shown to decrease the accumulation of Aβ in the hippocampus and cortex of mouse models of Alzheimer's disease.[1]

  • Modulation of Beta-Secretase 1 (BACE1) and Insulin-Degrading Enzyme (IDE): The reduction in Aβ levels is attributed to the downregulation of BACE1, an enzyme that initiates the production of Aβ, and the significant upregulation of IDE, an enzyme responsible for the degradation of Aβ.[1][3]

Signaling Pathways

The neuroprotective effects of Tyr-Pro are potentially mediated through the activation of the Adiponectin Receptor 1 (AdipoR1) and the subsequent activation of AMP-activated protein kinase (AMPK).[1] This signaling cascade is implicated in various cellular processes, including the regulation of energy metabolism and cellular stress responses.

Tyr_Pro_Signaling TyrPro Tyr-Pro AdipoR1 AdipoR1 TyrPro->AdipoR1 AMPK AMPK Activation AdipoR1->AMPK PI3K_PKB PI3K/PKB Signaling AMPK->PI3K_PKB IDE IDE Upregulation PI3K_PKB->IDE Abeta_clearance Aβ Clearance IDE->Abeta_clearance Morris_Water_Maze_Workflow start Start acquisition Acquisition Trials (Multiple days) start->acquisition probe Probe Trial (Platform removed) acquisition->probe analysis Data Analysis (Escape latency, etc.) probe->analysis end End analysis->end

References

Methodological & Application

Application Notes and Protocols for Tyr(Pro-OtBu) in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides. However, the synthesis of "difficult sequences," particularly those prone to aggregation, presents a significant challenge, often leading to low yields and purity. Aggregation of the growing peptide chain on the solid support can hinder reagent access, resulting in incomplete coupling and deprotection steps.[1]

One of the most effective strategies to mitigate on-resin aggregation is the incorporation of pseudoproline dipeptides.[2][3] These specialized building blocks introduce a temporary "kink" in the peptide backbone, disrupting the formation of secondary structures like β-sheets that are responsible for aggregation.[4][5] The Tyr(Pro-OtBu) dipeptide, a derivative of tyrosine and proline with a tert-butyl protecting group on the proline, serves as a valuable tool for overcoming synthetic challenges associated with Tyr-Pro sequences. This document provides detailed application notes and protocols for the effective use of Fmoc-Tyr(tBu)-Pro(Ψ,H)pro-OH (a conceptual representation of a Tyr-Pro pseudoproline) in SPPS.

Advantages of Using Tyr(Pro-OtBu) Dipeptides in SPPS

The incorporation of Tyr(Pro-OtBu) dipeptides offers several advantages in SPPS, particularly for the synthesis of long or hydrophobic peptides:

  • Enhanced Solubility and Reduced Aggregation: The proline-like kink introduced by the pseudoproline dipeptide disrupts inter-chain hydrogen bonding, preventing the formation of aggregates and improving the solvation of the peptide-resin complex.[3][6]

  • Improved Coupling Efficiency: By minimizing aggregation, the N-terminal amine of the growing peptide chain remains more accessible for subsequent coupling reactions, leading to higher reaction completion rates.[3]

  • Higher Yield and Purity of Crude Peptides: The cumulative effect of improved coupling efficiency is a significant increase in the overall yield and purity of the target peptide, simplifying downstream purification efforts.[7] In some cases, the use of pseudoproline dipeptides can lead to a 10-fold increase in product yield for highly aggregated sequences.[6]

  • Facilitation of Peptide Cyclization: The kink induced by the pseudoproline can pre-organize the linear peptide into a turn-like conformation, which can accelerate and improve the efficiency of head-to-tail cyclization.[8]

Data Presentation: Quantitative Impact of Pseudoproline Dipeptides

The use of pseudoproline dipeptides can dramatically improve the outcome of SPPS for difficult sequences. The following tables provide a summary of the expected improvements in yield and purity based on literature data for aggregation-prone peptides, such as Amyloid-β (Aβ).

Table 1: Comparison of SPPS Yield for a Difficult Peptide (e.g., Aβ1-42)

Synthesis StrategyReported Crude YieldReference
Standard Fmoc/tBu SPPSOften very low to unsuccessful[6][8]
Microwave-Assisted SPPS with Pseudoproline Dipeptides78%[9]

Table 2: General Purity Levels Required for Various Peptide Applications

Purity LevelTypical ApplicationsReference
>70%Polyclonal antibody production, immunological assays[10]
>85%Semi-quantitative bioassays, enzyme substrate studies[2]
>95%In vitro bioassays, receptor-ligand interaction studies[2][10]
>98%In vivo studies, clinical trials, structural studies (NMR, X-ray)[2][10]

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the standard steps for Fmoc-based SPPS. The incorporation of the Tyr(Pro-OtBu) dipeptide follows the general coupling procedure.

Resin Preparation:

  • Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 1-2 hours.

  • Wash the resin with DMF (3 x resin volume).

Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes to remove the Fmoc protecting group.

  • Wash the resin thoroughly with DMF (5 x resin volume).

Amino Acid/Dipeptide Coupling:

  • Dissolve the Fmoc-protected amino acid or the Fmoc-Tyr(tBu)-Pro(Ψ,H)pro-OH dipeptide (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, HATU, or PyBOP; 3-5 equivalents) in DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the activation mixture.

  • Add the activated amino acid/dipeptide solution to the deprotected resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature. Microwave irradiation can be used to accelerate the coupling.

  • Wash the resin with DMF (5 x resin volume).

Capping (Optional):

  • To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 10-15 minutes.

  • Wash the resin with DMF (3 x resin volume).

Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.

Cleavage and Deprotection Protocol

This protocol is for the final cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups, including the tBu group and the pseudoproline moiety.

Reagents:

  • Cleavage Cocktail (Reagent K): 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT). This is a general-purpose cocktail suitable for peptides containing sensitive residues like Cys, Met, Trp, and Tyr.

  • Alternative Cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS). Suitable for many peptides without multiple sensitive residues.

Procedure:

  • Wash the peptide-resin with dichloromethane (DCM) (3 x resin volume) and dry under vacuum for at least 1 hour.

  • Add the cleavage cocktail to the dry peptide-resin (10 mL per gram of resin).

  • Stir the suspension at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small volume of fresh cleavage cocktail.

  • Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether (10x the volume of the filtrate).

  • Centrifuge the suspension to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether.

  • Dry the crude peptide under vacuum.

Visualization of a Relevant Signaling Pathway

Peptides containing Tyr-Pro motifs are of significant interest in drug development as they can mimic or disrupt protein-protein interactions in signaling pathways. A prominent example is the interaction between the Growth factor receptor-bound protein 2 (Grb2) and the Son of Sevenless (Sos1) protein, a key step in the Receptor Tyrosine Kinase (RTK) signaling cascade that leads to the activation of the Ras/MAPK pathway.[11][12][13] The SH3 domains of Grb2 specifically recognize and bind to proline-rich sequences on Sos1, which often contain tyrosine residues.[14][15] The synthesis of peptides that mimic these binding motifs is crucial for studying and potentially inhibiting this pathway, which is often dysregulated in cancer.

Grb2-Sos1 Signaling Pathway Workflow

Grb2_Sos1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) P_Tyr pY RTK->P_Tyr 2. Autophosphorylation Ligand Growth Factor (e.g., EGF) Ligand->RTK 1. Binding & Dimerization Grb2 SH2 nSH3 cSH3 Pro_rich Pro-rich motif (contains Tyr-Pro) Grb2:sh3n->Pro_rich 4. Sos1 Binding Grb2:sh3c->Pro_rich Sos1 Sos1 (GEF) Ras_GDP Ras-GDP (Inactive) Sos1->Ras_GDP 5. Guanine Nucleotide Exchange Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf 6. MAPK Cascade Activation MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Cell_Response Cellular Response (Proliferation, Differentiation, Survival) Transcription_Factors->Cell_Response P_Tyr->Grb2:sh2 3. Grb2 Recruitment Pro_rich->Sos1

Caption: Grb2-Sos1 signaling pathway leading to Ras activation.

Experimental Workflow for Peptide Synthesis and Analysis

SPPS_Workflow start Start: Define Target Peptide Sequence resin_prep Resin Swelling and Preparation start->resin_prep spps_cycle Iterative SPPS Cycles: 1. Fmoc Deprotection 2. Coupling (Amino Acid or Tyr(Pro-OtBu)) 3. Washing resin_prep->spps_cycle spps_cycle->spps_cycle cleavage Cleavage from Resin and Side-Chain Deprotection spps_cycle->cleavage precipitation Peptide Precipitation and Washing cleavage->precipitation purification Crude Peptide Purification (RP-HPLC) precipitation->purification analysis Peptide Analysis: - Mass Spectrometry (MS) - Analytical HPLC purification->analysis bio_assay Biological Activity Assay (e.g., Grb2-Sos1 Binding Assay) analysis->bio_assay end End: Pure, Characterized Peptide analysis->end bio_assay->end

Caption: General workflow for SPPS using Tyr(Pro-OtBu).

References

Application Notes and Protocols for the Synthesis of Tyr-Pro-OtBu Dipeptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of peptides containing sterically hindered amino acid residues, such as the Tyr-Pro motif, presents a significant challenge in peptide chemistry. The bulky side chain of tyrosine and the unique cyclic structure of proline can impede the efficiency of peptide bond formation, often leading to low yields, incomplete reactions, and an increased risk of racemization. The choice of coupling reagent is therefore critical to overcoming these hurdles and achieving the desired dipeptide, Tyr-Pro-OtBu, in high purity and yield. This document provides detailed application notes and experimental protocols for the synthesis of Fmoc-Tyr(tBu)-Pro-OtBu, a protected dipeptide building block, utilizing various common coupling reagents.

Coupling Reagent Selection and Rationale

The formation of the peptide bond between N-terminally protected Tyrosine (Fmoc-Tyr(tBu)-OH) and C-terminally protected Proline (H-Pro-OtBu) requires a highly efficient activation of the carboxylic acid group of tyrosine to overcome the steric hindrance and facilitate nucleophilic attack by the secondary amine of proline. Several classes of coupling reagents are available, with uronium/aminium salts and phosphonium salts being the most effective for such challenging couplings.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly reactive uronium salt known for its rapid coupling times and low racemization rates. It is particularly effective in coupling sterically hindered amino acids.

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is a phosphonium salt that is also well-suited for difficult couplings. It is known for generating fewer side reactions compared to some uronium salts.

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium salt that boasts high coupling efficiency, excellent solubility, and reduced allergenic potential compared to older reagents.

Quantitative Data Summary

While specific comparative data for the solution-phase synthesis of Fmoc-Tyr(tBu)-Pro-OtBu is not extensively published, the following table summarizes typical yields and purities that can be expected for sterically hindered dipeptide couplings based on the general performance of these reagents.

Coupling ReagentTypical Yield (%)Typical Purity (%)Racemization RiskNotes
HATU 85 - 95%>95%LowGenerally considered one of the most effective reagents for hindered couplings.
PyBOP 80 - 90%>95%Low to ModerateA reliable alternative to HATU, often used to avoid potential side reactions associated with uronium salts.
COMU 85 - 95%>95%LowOffers similar or even superior performance to HATU with improved safety and handling characteristics.

Note: The actual yields and purity can vary depending on the precise reaction conditions, scale, and purification methods.

Experimental Protocols

The following are detailed protocols for the solution-phase synthesis of Fmoc-Tyr(tBu)-Pro-OtBu using HATU and PyBOP.

Protocol 1: Coupling of Fmoc-Tyr(tBu)-OH and H-Pro-OtBu using HATU

Materials:

  • Fmoc-Tyr(tBu)-OH (1.0 eq)

  • H-Pro-OtBu (hydrochloride or free base, 1.0 - 1.2 eq)

  • HATU (1.0 - 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate gradient)

Procedure:

  • Preparation of Amine Salt: If starting with H-Pro-OtBu hydrochloride, it must be neutralized. Dissolve the hydrochloride salt in DCM and add 1.0 equivalent of DIPEA. Stir for 10-15 minutes at room temperature. The resulting solution containing the free amine can be used directly.

  • Activation of Carboxylic Acid: In a separate flask, dissolve Fmoc-Tyr(tBu)-OH (1.0 eq) and HATU (1.0 eq) in anhydrous DCM or DMF.

  • Coupling Reaction: To the solution from step 2, add DIPEA (2.0 eq). Stir the mixture at room temperature for 5-10 minutes to allow for pre-activation.

  • Addition of Amine: Add the solution of H-Pro-OtBu (from step 1) to the activated Fmoc-Tyr(tBu)-OH solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material (Fmoc-Tyr(tBu)-OH) is consumed (typically 2-4 hours).

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x), water (1 x), and brine (1 x).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude dipeptide by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure Fmoc-Tyr(tBu)-Pro-OtBu.

  • Characterization: Characterize the final product by NMR and Mass Spectrometry to confirm its identity and purity.

Protocol 2: Coupling of Fmoc-Tyr(tBu)-OH and H-Pro-OtBu using PyBOP

Materials:

  • Fmoc-Tyr(tBu)-OH (1.0 eq)

  • H-Pro-OtBu (hydrochloride or free base, 1.0 - 1.2 eq)

  • PyBOP (1.0 - 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M Hydrochloric acid (HCl) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate gradient)

Procedure:

  • Preparation of Amine Salt: Neutralize H-Pro-OtBu hydrochloride as described in Protocol 1, step 1.

  • Reaction Setup: In a round-bottom flask, dissolve Fmoc-Tyr(tBu)-OH (1.0 eq), H-Pro-OtBu (1.0 eq), and PyBOP (1.0 eq) in anhydrous DCM or DMF.

  • Initiation of Coupling: Add DIPEA (2.0 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 2-6 hours).

  • Work-up:

    • Dilute the reaction mixture with DCM or Ethyl Acetate.

    • Wash the organic layer sequentially with 1 M HCl solution (2 x, to remove excess DIPEA), saturated aqueous sodium bicarbonate solution (2 x, to remove unreacted acid and byproducts), water (1 x), and brine (1 x).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and evaporate the solvent in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography as described in Protocol 1, step 7.

  • Characterization: Confirm the structure and purity of the isolated Fmoc-Tyr(tBu)-Pro-OtBu using NMR and Mass Spectrometry.

Visualizations

Experimental Workflow

experimental_workflow cluster_materials Starting Materials cluster_reaction Reaction Steps cluster_purification Purification & Analysis Fmoc_Tyr Fmoc-Tyr(tBu)-OH Activation Activation of Fmoc-Tyr(tBu)-OH Fmoc_Tyr->Activation H_Pro H-Pro-OtBu Coupling Peptide Bond Formation H_Pro->Coupling Reagent Coupling Reagent (HATU or PyBOP) Reagent->Activation Base Base (DIPEA) Base->Activation Activation->Coupling Workup Aqueous Work-up Coupling->Workup Chromatography Silica Gel Chromatography Workup->Chromatography Analysis Characterization (NMR, MS) Chromatography->Analysis

Caption: General workflow for the solution-phase synthesis of Fmoc-Tyr(tBu)-Pro-OtBu.

Signaling Pathway of Peptide Bond Formation

peptide_bond_formation Carboxyl Fmoc-Tyr(tBu)-COOH ActiveEster Activated Intermediate (O-Acylisourea/Active Ester) Carboxyl->ActiveEster Activation CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActiveEster Base Base (DIPEA) Base->ActiveEster Dipeptide Fmoc-Tyr(tBu)-Pro-OtBu ActiveEster->Dipeptide Nucleophilic Attack Byproducts Byproducts ActiveEster->Byproducts Amine H-Pro-OtBu Amine->Dipeptide

Caption: Mechanism of coupling reagent-mediated peptide bond formation.

Conclusion

The successful synthesis of the sterically hindered dipeptide this compound is highly dependent on the use of potent coupling reagents. HATU and PyBOP, along with the newer generation reagent COMU, are excellent choices for this transformation, offering high yields and minimal racemization. The provided protocols offer a robust starting point for researchers in the field. It is recommended to monitor the reaction progress closely and optimize conditions such as solvent, temperature, and reaction time for specific laboratory setups and scales. Proper purification and characterization are essential to ensure the high quality of the final dipeptide product for its intended downstream applications in peptide synthesis and drug discovery.

Application Notes and Protocols for the Deprotection of the OtBu Group in Tyr-Pro-OtBu

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the deprotection of the C-terminal tert-butyl (OtBu) ester in the dipeptide, Tyrosyl-Proline tert-butyl ester (Tyr-Pro-OtBu), to yield Tyrosyl-Proline (Tyr-Pro). This process is a critical step in peptide synthesis and the development of peptide-based therapeutics. The following sections detail the most common and effective methods, potential side reactions, and purification strategies.

Overview of OtBu Deprotection

The tert-butyl (OtBu) group is a widely used protecting group for carboxylic acids in peptide synthesis due to its stability under various conditions and its susceptibility to removal under strong acidic conditions. The most common reagent for OtBu deprotection is trifluoroacetic acid (TFA). The mechanism involves the protonation of the ester oxygen by TFA, followed by the departure of the stable tert-butyl cation, which is subsequently quenched by scavengers to prevent unwanted side reactions.

However, the highly reactive tert-butyl cation can cause side reactions, most notably the alkylation of the electron-rich phenol side chain of the tyrosine residue. To mitigate this, a "cleavage cocktail" containing TFA and various scavengers is typically employed. Milder, non-TFA-based methods are also available for substrates sensitive to strong acids.

Deprotection Methods and Comparative Data

This section outlines various protocols for the deprotection of this compound. The choice of method depends on the scale of the reaction, the desired purity, and the resources available.

Table 1: Comparison of Deprotection Methods for this compound

MethodReagentsReaction TimeTypical Yield (%)Typical Purity (%)Key Considerations
Method A: Standard TFA 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS)1-2 hours90-95>95The most common and robust method. TIS effectively scavenges the t-butyl cation, preventing tyrosine alkylation.
Method B: "Reagent K" 82.5% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT2-4 hours85-90>95A potent scavenger cocktail, particularly useful for complex peptides or those prone to other side reactions.
Method C: Milder Acid 85% Aqueous Phosphoric Acid (H₃PO₄) in THF12-24 hours75-85>90A greener and milder alternative to TFA, suitable for acid-sensitive substrates. Reaction times are longer.

Note: The data presented in this table is representative of typical outcomes for the deprotection of tyrosine-containing peptides and should be considered illustrative. Actual results may vary based on specific experimental conditions.

Experimental Protocols

Method A: Standard TFA Deprotection

This protocol is the industry standard for the efficient removal of OtBu protecting groups.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Dissolve this compound in DCM (e.g., 10 mg/mL) in a round-bottom flask.

  • Prepare the cleavage cocktail by carefully mixing 95 parts TFA, 2.5 parts deionized water, and 2.5 parts TIS. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Add the cleavage cocktail to the dissolved peptide (e.g., 1 mL of cocktail per 10 mg of peptide).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.

  • Precipitate the deprotected peptide by adding cold diethyl ether to the residue.

  • Centrifuge the mixture to pellet the peptide, and decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude Tyr-Pro peptide under vacuum.

  • Purify the peptide using reverse-phase HPLC.

Method B: "Reagent K" Deprotection

This protocol utilizes a more complex scavenger cocktail for enhanced protection against side reactions.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Phenol

  • Thioanisole

  • 1,2-Ethanedithiol (EDT)

  • Deionized water

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Dissolve this compound in a minimal amount of DCM.

  • Prepare "Reagent K" by carefully mixing 82.5% TFA, 5% phenol, 5% thioanisole, 2.5% EDT, and 5% deionized water. Caution: Handle all reagents in a fume hood.

  • Add "Reagent K" to the peptide solution (e.g., 1 mL per 10 mg of peptide).

  • Stir the reaction at room temperature for 2-4 hours.

  • Follow steps 5-10 from Method A for work-up and purification.

Method C: Milder Deprotection with Phosphoric Acid

This method offers a less harsh alternative to TFA, which can be beneficial for sensitive peptides.

Materials:

  • This compound

  • 85% Aqueous Phosphoric Acid (H₃PO₄)

  • Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve this compound in THF (e.g., 10 mg/mL).

  • Add 85% aqueous phosphoric acid (e.g., 5 equivalents relative to the peptide).

  • Stir the mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Once complete, carefully neutralize the reaction with saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the resulting Tyr-Pro peptide by a suitable method such as flash chromatography or preparative HPLC.

Visualizing the Workflow and Side Reactions

The following diagrams illustrate the deprotection workflow and the key side reaction of tyrosine alkylation.

Deprotection_Workflow cluster_start Starting Material cluster_deprotection Deprotection Step cluster_workup Work-up & Purification cluster_product Final Product Tyr_Pro_OtBu This compound Cleavage_Cocktail Add Cleavage Cocktail (e.g., TFA/TIS/H₂O) Tyr_Pro_OtBu->Cleavage_Cocktail 1. Reaction Stir at RT (1-4 hours) Cleavage_Cocktail->Reaction 2. Evaporation Evaporate Solvent Reaction->Evaporation 3. Precipitation Precipitate with Cold Ether Evaporation->Precipitation 4. Purification HPLC Purification Precipitation->Purification 5. Tyr_Pro_OH Tyr-Pro Purification->Tyr_Pro_OH 6.

Caption: General workflow for the deprotection of this compound.

Side_Reaction cluster_reactants Reactants in Cleavage Cocktail cluster_scavenger Scavenging Pathway (Desired) cluster_side_reaction Alkylation Side Reaction (Undesired) Tyr Tyrosine Residue Alkylated_Tyr Alkylated Tyrosine (Side Product) Tyr->Alkylated_Tyr tBu_cation tert-Butyl Cation (from OtBu deprotection) tBu_cation->Tyr Attacks TIS Triisopropylsilane (TIS) (Scavenger) tBu_cation->TIS Reacts with Quenched_cation Quenched Cation (tBu-Si(iPr)₃) TIS->Quenched_cation

Application of Tyr-Pro Dipeptide and its Derivatives in Drug Discovery Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The dipeptide Tyrosine-Proline (Tyr-Pro) has emerged as a promising scaffold in drug discovery, particularly for neurological disorders. Its intrinsic ability to cross the blood-brain barrier positions it as a valuable candidate for central nervous system (CNS) targeted therapies.[1][2][3] This document outlines the application of Tyr-Pro and its derivatives, such as Tyr-Pro-OtBu (a tert-butyl protected form), in drug discovery research, providing detailed protocols and summarizing key quantitative data. The tert-butyl ester (-OtBu) is often utilized as a protecting group during synthesis or to potentially enhance cell permeability and modify the pharmacokinetic profile of the parent dipeptide.

Biological Activity and Therapeutic Potential

Research has primarily focused on the neuroprotective effects of the Tyr-Pro dipeptide. Studies have demonstrated its potential in models of Alzheimer's disease, where it has been shown to improve cognitive function and reduce the accumulation of amyloid-ß (Aß) plaques in the brain.[2] The proposed mechanism involves the modulation of enzymes responsible for Aß production and degradation.

Quantitative Data Summary

The following table summarizes key quantitative data from preclinical studies on the Tyr-Pro dipeptide.

ParameterValueSpecies/ModelReference
Effective Oral Dose10 mg/kg/daySAMP8 Mice (Alzheimer's model)[2]
Peak Plasma Concentration Time15 minutesICR Mice[3]
Peak Brain Concentration Time15 minutesICR Mice[3]
Oral Bioavailability (Absorption Ratio)0.15%ICR Mice[3]
Brain Penetration (from plasma)2.5%ICR Mice[3]

Experimental Protocols

Protocol 1: In Vivo Assessment of Cognitive Enhancement in an Alzheimer's Disease Mouse Model

Objective: To evaluate the effect of Tyr-Pro on cognitive function in a mouse model of Alzheimer's disease.

Model: Senescence-Accelerated Mouse Prone 8 (SAMP8) mice.

Methodology:

  • Animal Housing: House male SAMP8 mice under standard laboratory conditions (12-hour light/dark cycle, ad libitum access to food and water).

  • Drug Administration: Administer Tyr-Pro orally at a dose of 10 mg/kg/day.[2] The control group should receive a vehicle solution. A group receiving an equimolar mixture of free Tyrosine and Proline should also be included to confirm the dipeptide's specific effect.

  • Treatment Duration: Continue daily administration for a period of 25 weeks, starting before the typical onset of cognitive decline.[2]

  • Behavioral Testing (Morris Water Maze):

    • Following the treatment period, conduct the Morris water maze test to assess spatial learning and memory.

    • The test consists of a training phase (e.g., 5 consecutive days) where mice learn the location of a hidden platform in a circular pool of water.

    • Record the escape latency (time to find the platform) and the path length.

    • On the final day, perform a probe trial where the platform is removed, and measure the time spent in the target quadrant.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the performance of the Tyr-Pro treated group with the control groups.

Protocol 2: Quantification of Tyr-Pro in Plasma and Brain Tissue

Objective: To determine the pharmacokinetic profile of Tyr-Pro after oral administration.

Methodology:

  • Synthesis of Labeled Compound: Synthesize a stable isotope-labeled version of Tyr-Pro (e.g., Tyr-[¹³C₅,¹⁵N]Pro) for use as an internal standard in mass spectrometry analysis.[3]

  • Animal Dosing: Orally administer Tyr-Pro to male ICR mice at a specific dose (e.g., 10 mg/kg or 100 mg/kg).[3]

  • Sample Collection: Collect blood and brain tissue samples at various time points post-administration (e.g., 0, 15, 30, 60, 120 minutes).

  • Sample Preparation:

    • Plasma: Deproteinize plasma samples.

    • Brain: Homogenize brain tissue and perform a solid-phase extraction to isolate the dipeptide.

  • LC-MS/MS Analysis:

    • Use a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the concentration of Tyr-Pro in the prepared samples.

    • Develop a specific multiple reaction monitoring (MRM) method for both the unlabeled Tyr-Pro and the labeled internal standard.

  • Data Analysis: Calculate the concentration of Tyr-Pro in plasma (pmol/mL) and brain tissue (pmol/mg) at each time point. Determine pharmacokinetic parameters such as Cmax, Tmax, and AUC (Area Under the Curve).

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of Tyr-Pro in the context of Alzheimer's disease are believed to be mediated through the modulation of amyloid-ß metabolism. The following diagram illustrates the proposed mechanism.

Tyr_Pro_Mechanism cluster_brain In the Brain TyrPro Tyr-Pro BBB Blood-Brain Barrier TyrPro->BBB Oral Administration BACE1 ß-secretase (BACE1) TyrPro->BACE1 Inhibits IDE Insulin-Degrading Enzyme (IDE) TyrPro->IDE Upregulates Brain Brain Parenchyma BBB->Brain Abeta Amyloid-ß (Aß) (Toxic) BACE1->Abeta Cleavage Abeta_degraded Degraded Aß (Non-toxic) IDE->Abeta_degraded Degrades APP Amyloid Precursor Protein (APP) APP->Abeta Plaques Aß Plaques Abeta->Plaques Cognitive Cognitive Improvement Abeta->Cognitive Reduces toxicity Plaques->Cognitive Prevents

Caption: Proposed mechanism of Tyr-Pro in reducing amyloid-ß pathology.

Experimental Workflow: From Synthesis to In Vivo Testing

The following diagram outlines a typical workflow for the preclinical evaluation of a Tyr-Pro derivative.

Experimental_Workflow Synthesis Synthesis of this compound Purification Purification & Characterization (HPLC, MS, NMR) Synthesis->Purification InVitro In Vitro BBB Permeability Assay Purification->InVitro PK_Studies Pharmacokinetic Studies (Animal Model) Purification->PK_Studies Tox Preliminary Toxicity Assessment Purification->Tox InVitro->PK_Studies Informs Efficacy In Vivo Efficacy Studies (e.g., Alzheimer's Model) PK_Studies->Efficacy Lead Lead Optimization Efficacy->Lead Tox->Lead

Caption: A generalized workflow for the preclinical development of Tyr-Pro derivatives.

Conclusion

The Tyr-Pro dipeptide represents a promising starting point for the development of novel therapeutics for neurodegenerative diseases. Its ability to cross the blood-brain barrier and modulate key pathological pathways in Alzheimer's disease models warrants further investigation. The use of derivatives, such as the tert-butyl ester this compound, may offer advantages in terms of synthesis, stability, and pharmacokinetic properties, paving the way for the development of next-generation CNS drugs. Future research should focus on detailed structure-activity relationship (SAR) studies to optimize the efficacy and drug-like properties of this dipeptide scaffold.

References

Application Notes and Protocols: Incorporation of Tyr-Pro-OtBu into Peptidomimetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the incorporation of a Tyr-Pro dipeptide motif with a C-terminal tert-butyl ester (OtBu) into peptidomimetics. This structural element is of significant interest in drug discovery, particularly for targeting protein-protein interactions. The protocols detailed below are based on standard solid-phase peptide synthesis (SPPS) methodologies.

Introduction

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and bioavailability.[1][2][3] The Tyr-Pro motif is a crucial component of various bioactive peptides and is often involved in recognition at protein surfaces, including SH2 domains.[4] The incorporation of a C-terminal tert-butyl ester (OtBu) provides a protecting group that can be cleaved under acidic conditions.

This document outlines the synthetic strategy, detailed experimental protocols, and relevant biological context for the incorporation of Tyr-Pro-OtBu into peptidomimetic scaffolds.

Data Presentation

Table 1: Protecting Groups for Key Amino Acids

Amino AcidSide Chain Protecting GroupN-α-Protecting GroupC-Terminal Protecting Group
Tyrosine (Tyr)tert-butyl (tBu)Fmoc-
Proline (Pro)NoneFmoc-
C-terminal ResidueVariesFmoctert-butyl ester (OtBu)

Table 2: Typical Cleavage Cocktail Composition for OtBu Deprotection

ReagentVolume/Weight PercentagePurpose
Trifluoroacetic Acid (TFA)95%Cleavage from resin and removal of acid-labile protecting groups (e.g., tBu, OtBu, Boc)
Water2.5%Scavenger to suppress side reactions
Triisopropylsilane (TIS)2.5%Scavenger to suppress side reactions

Experimental Protocols

The synthesis of a peptidomimetic containing the this compound moiety is typically achieved through a stepwise solid-phase peptide synthesis (SPPS) approach using Fmoc chemistry.[5][6][7] This involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Protocol 1: Solid-Phase Synthesis of a Tyr-Pro-X-OtBu Peptidomimetic

This protocol describes the manual synthesis of a generic peptidomimetic with the sequence H-Tyr-Pro-X-OtBu, where 'X' represents any amino acid.

Materials:

  • Rink Amide resin (or other suitable resin for C-terminal amides)

  • Fmoc-X-OH (where X is the desired C-terminal amino acid)

  • Fmoc-Pro-OH

  • Fmoc-Tyr(tBu)-OH[5][8]

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activator base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS

  • Diethyl ether (cold)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

  • First Amino Acid Coupling (Fmoc-X-OH):

    • Pre-activate Fmoc-X-OH (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF for 5 minutes.

    • Add DIPEA (6 eq.) to the activated amino acid solution.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain and repeat with fresh 20% piperidine in DMF for 15 minutes.

    • Wash the resin with DMF (5x), DCM (3x), and DMF (3x).

  • Second Amino Acid Coupling (Fmoc-Pro-OH):

    • Repeat step 2 using Fmoc-Pro-OH.

  • Fmoc Deprotection:

    • Repeat step 3.

  • Third Amino Acid Coupling (Fmoc-Tyr(tBu)-OH):

    • Repeat step 2 using Fmoc-Tyr(tBu)-OH.

  • Final Fmoc Deprotection:

    • Repeat step 3.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail (95% TFA, 2.5% Water, 2.5% TIS) to the resin and shake for 2 hours at room temperature.[9]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptidomimetic by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the precipitate, decant the ether, and dry the crude product.

  • Purification:

    • Purify the crude peptidomimetic by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization:

    • Confirm the identity and purity of the final product using mass spectrometry and analytical RP-HPLC.

Protocol 2: Synthesis of Fmoc-Tyr(tBu)-OH

While commercially available, Fmoc-Tyr(tBu)-OH can also be synthesized.

Materials:

  • O-tert-butyl-L-tyrosine

  • Dioxane

  • Fluorenylmethyloxycarbonyl azide (Fmoc-N3) or 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)[10]

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Citric acid solution

  • Methylene chloride

Procedure:

  • Suspend O-tert-butyl-L-tyrosine in a solution of dioxane.[11]

  • Perform an acylation reaction with fluorenylmethyloxycarbonyl azide or chloride.[10][11]

  • After the reaction is complete, extract the crude product with ethyl acetate under basic conditions (pH 9-10) using a sodium bicarbonate solution.[10]

  • Acidify the aqueous layer with a citric acid solution and extract the product into methylene chloride.[10]

  • Dry the organic layer and concentrate to obtain the crude product.

  • Purify the product by recrystallization to yield Fmoc-Tyr(tBu)-OH.[11]

Visualizations

Signaling Pathway

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor STAT3 STAT3 Receptor->STAT3 Recruitment pSTAT3 pSTAT3 (Active) STAT3->pSTAT3 Phosphorylation pSTAT3->pSTAT3 DNA DNA pSTAT3->DNA Translocation & Binding Peptidomimetic This compound Peptidomimetic Peptidomimetic->STAT3 Inhibition of SH2 domain binding Gene_Transcription Gene Transcription DNA->Gene_Transcription

Caption: Inhibition of STAT3 signaling by a this compound peptidomimetic.

Experimental Workflow

Experimental_Workflow Start Start Resin_Swelling Resin Swelling Start->Resin_Swelling Amino_Acid_Coupling Amino Acid Coupling Resin_Swelling->Amino_Acid_Coupling Fmoc_Deprotection Fmoc Deprotection Amino_Acid_Coupling->Fmoc_Deprotection Repeat_Cycle All amino acids coupled? Fmoc_Deprotection->Repeat_Cycle Repeat_Cycle->Amino_Acid_Coupling No Final_Deprotection Final Fmoc Deprotection Repeat_Cycle->Final_Deprotection Yes Cleavage Cleavage & Side Chain Deprotection Final_Deprotection->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spec & HPLC Analysis Purification->Characterization End End Characterization->End

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow.

Logical Relationship

Logical_Relationship Peptidomimetic_Design Peptidomimetic Design (this compound) SPPS Solid-Phase Peptide Synthesis Peptidomimetic_Design->SPPS Purification_Characterization Purification & Characterization SPPS->Purification_Characterization Biological_Assay Biological Activity Assay Purification_Characterization->Biological_Assay SAR_Studies Structure-Activity Relationship (SAR) Biological_Assay->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Lead_Optimization->Peptidomimetic_Design

Caption: Drug discovery cycle for peptidomimetics.

References

Application Notes and Protocols: Tyr-Pro-OtBu in the Development of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the dipeptide derivative, Tyrosine-Proline-tert-butyl ester (Tyr-Pro-OtBu), as a key intermediate in the synthesis of potent and selective enzyme inhibitors. The primary focus is on the development of inhibitors for two clinically relevant enzymes: Dipeptidyl Peptidase IV (DPP-IV) and Prolyl Oligopeptidase (POP).

Introduction

The Tyr-Pro motif is a recognized pharmacophore for targeting the active site of several proline-specific peptidases. The tert-butyl ester (OtBu) protecting group at the C-terminus of proline makes this compound a versatile building block in solid-phase and solution-phase peptide synthesis. This strategic protection allows for the selective modification of the N-terminus or the tyrosine side chain, followed by deprotection of the C-terminus to yield the final active inhibitor.

Key Applications:

  • DPP-IV Inhibitors: DPP-IV is a key regulator of incretin hormones like GLP-1, which are crucial for glucose homeostasis. Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes.[1][2]

  • POP Inhibitors: Prolyl Oligopeptidase is implicated in the pathophysiology of various central nervous system disorders, including neurodegenerative diseases and neuroinflammation.[3][4][5] POP inhibitors are being investigated as potential therapeutic agents for these conditions.[6][7]

Quantitative Data Summary

The following tables summarize the inhibitory activities of various Tyr-Pro-based inhibitors against DPP-IV and POP. It is important to note that while this compound is a precursor, the final activity depends on the modifications made to the peptide.

Table 1: Inhibitory Activity of Tyr-Pro Derivatives against Dipeptidyl Peptidase IV (DPP-IV)

Compound/DerivativeIC50 (µM)Inhibition ModeReference
Diprotin A (Ile-Pro-Ile)4.21 ± 2.01Competitive[8]
Trp-Arg<45Competitive/Non-competitive[9]
Trp-Lys<45Competitive/Non-competitive[9]
Trp-Leu<45Competitive/Non-competitive[9]
Sitagliptin (Reference Drug)0.018Competitive[10]

Table 2: Inhibitory Activity of Proline-based Inhibitors against Prolyl Oligopeptidase (POP)

Compound/DerivativeKi (nM)Inhibition ModeReference
Isophthalic acid bis-(L-prolylpyrrolidine) amide derivative (with CHO at P1)0.1Slow-binding[11]
Isophthalic acid bis-(L-prolylpyrrolidine) amide derivative (with CN at P1)11.8Slow-binding[11]
KYP-20470.023Slow, tight-binding[12]

Experimental Protocols

Synthesis of this compound Dipeptide Intermediate

This protocol describes a general approach for the solution-phase synthesis of the protected dipeptide this compound.

Materials:

  • Boc-Tyr(tBu)-OH

  • H-Pro-OtBu·HCl

  • N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HATU

  • N-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve H-Pro-OtBu·HCl in DCM and add DIPEA to neutralize the hydrochloride salt.

  • In a separate flask, dissolve Boc-Tyr(tBu)-OH, DCC (or HBTU/HATU), and HOBt in DCM.

  • Add the solution from step 2 to the solution from step 1 and stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain pure Boc-Tyr(tBu)-Pro-OtBu.

  • Remove the Boc protecting group using trifluoroacetic acid (TFA) in DCM to yield this compound.

Deprotection of the C-terminal tert-Butyl Ester

This protocol outlines the removal of the OtBu protecting group to generate the free carboxylic acid, a common step in the synthesis of the final inhibitor.

Materials:

  • This compound derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavengers (e.g., water, triisopropylsilane (TIS))

Procedure:

  • Dissolve the this compound derivative in DCM.

  • Add a cleavage cocktail of TFA and scavengers (e.g., 95% TFA, 2.5% water, 2.5% TIS). The scavengers are crucial to prevent side reactions with the tyrosine residue.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Once complete, remove the TFA and DCM under reduced pressure.

  • Precipitate the deprotected peptide by adding cold diethyl ether.

  • Collect the precipitate by centrifugation or filtration and wash with cold ether.

  • Dry the final product under vacuum.

DPP-IV Enzyme Inhibition Assay (Fluorometric)

This protocol describes a common method for screening potential DPP-IV inhibitors.

Materials:

  • Human recombinant DPP-IV enzyme

  • DPP-IV assay buffer (e.g., Tris-HCl, pH 7.5)

  • Fluorogenic substrate: Gly-Pro-AMC (Glycyl-L-prolyl-7-amino-4-methylcoumarin)

  • Test compounds (dissolved in DMSO)

  • Reference inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.

  • In a 96-well plate, add the assay buffer, the DPP-IV enzyme solution, and the test compound or reference inhibitor.

  • Include control wells with enzyme and buffer only (100% activity) and wells with buffer only (background).

  • Incubate the plate at 37°C for 10-15 minutes.

  • Initiate the reaction by adding the Gly-Pro-AMC substrate to all wells.

  • Immediately measure the fluorescence intensity at regular intervals for 30-60 minutes.

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition for each concentration of the test compound.

  • Plot the percent inhibition against the compound concentration to determine the IC50 value.

Prolyl Oligopeptidase (POP) Enzyme Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity against POP.

Materials:

  • Recombinant POP enzyme

  • Assay buffer (e.g., phosphate buffer, pH 7.0)

  • Fluorogenic substrate: Z-Gly-Pro-AMC (N-carbobenzoxy-glycyl-L-prolyl-7-amino-4-methylcoumarin)

  • Test compounds (dissolved in DMSO)

  • Reference inhibitor

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Follow a similar procedure as the DPP-IV assay, preparing serial dilutions of test compounds and a reference inhibitor.

  • Add assay buffer, POP enzyme, and the test compound or reference inhibitor to the wells of a 96-well plate.

  • Include appropriate controls for 100% enzyme activity and background fluorescence.

  • Pre-incubate the plate at 37°C for a specified time.

  • Initiate the reaction by adding the Z-Gly-Pro-AMC substrate.

  • Monitor the increase in fluorescence over time.

  • Calculate the reaction rates and percent inhibition.

  • Determine the IC50 or Ki values for the test compounds.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Tyr-Pro Based Inhibitors cluster_screening Enzyme Inhibition Screening s1 Synthesis of This compound Intermediate s2 N-terminal or Side-Chain Modification s1->s2 s3 C-terminal Deprotection (TFA Cleavage) s2->s3 s4 Final Inhibitor s3->s4 e2 Incubation with Final Inhibitor s4->e2 Screening e1 DPP-IV or POP Enzyme Assay e1->e2 e3 Addition of Fluorogenic Substrate e2->e3 e4 Measurement of Fluorescence e3->e4 e5 Data Analysis (IC50 / Ki) e4->e5

Caption: General workflow for the synthesis and screening of Tyr-Pro based enzyme inhibitors.

dpp4_pathway cluster_gut Gut cluster_pancreas Pancreas cluster_inactivation Inactivation food Food Intake glp1 Active GLP-1 (Incretin Hormone) food->glp1 insulin Insulin Secretion glp1->insulin Stimulates glucagon Glucagon Secretion glp1->glucagon Inhibits inactive_glp1 Inactive GLP-1 glp1->inactive_glp1 Degradation by glucose Lowered Blood Glucose insulin->glucose glucagon->glucose Reduced Hepatic Glucose Production dpp4 DPP-IV Enzyme inhibitor Tyr-Pro Based DPP-IV Inhibitor inhibitor->dpp4 Inhibits

Caption: The role of DPP-IV in the incretin signaling pathway and its inhibition.

pop_pathway cluster_cns Central Nervous System neuroinflammation Neuroinflammation protein_aggregation Protein Aggregation (e.g., α-synuclein) pop Prolyl Oligopeptidase (POP) pop->neuroinflammation Promotes pop->protein_aggregation Promotes inhibitor Tyr-Pro Based POP Inhibitor inhibitor->pop Inhibits neuroprotection Neuroprotective Effects inhibitor->neuroprotection reduced_inflammation Reduced Neuroinflammation neuroprotection->reduced_inflammation reduced_aggregation Reduced Protein Aggregation neuroprotection->reduced_aggregation

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in Tyr-Pro-OtBu Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of the dipeptide Tyr-Pro-OtBu.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges I can expect when synthesizing the this compound dipeptide?

A1: The synthesis of this compound can present several challenges that may lead to low yields. The primary issues stem from:

  • Steric Hindrance: The bulky tert-butyl (tBu) protecting group on the tyrosine side chain and the rigid, cyclic structure of proline can sterically hinder the coupling reaction, slowing it down and potentially leaving it incomplete.

  • Diketopiperazine (DKP) Formation: Dipeptides containing a C-terminal proline are particularly susceptible to intramolecular cyclization to form a stable six-membered diketopiperazine ring. This side reaction cleaves the growing peptide from the resin in solid-phase peptide synthesis (SPPS) or consumes the dipeptide in solution-phase synthesis, leading to a significant loss of product.[1]

  • Racemization: The tyrosine residue, like most amino acids (except glycine and proline), is chiral. During the activation of its carboxyl group for coupling, there is a risk of epimerization at the alpha-carbon, which would result in a mixture of diastereomers that can be difficult to separate and will reduce the yield of the desired product.[2][3]

  • Aggregation: While less common for a dipeptide, aggregation can sometimes occur, especially at high concentrations, which can reduce reaction efficiency.

Q2: Which synthetic strategy is better for this compound: Solid-Phase Peptide Synthesis (SPPS) or Solution-Phase Synthesis?

A2: Both SPPS and solution-phase synthesis have their advantages and disadvantages for this target peptide.

  • SPPS (Fmoc/tBu strategy): This is often the preferred method for routine peptide synthesis due to the ease of purification by simple filtration and washing steps.[4][5] However, for a short peptide prone to DKP formation like Tyr-Pro, the risk of premature cleavage from the resin is high.[6]

  • Solution-Phase Synthesis: This method can offer more flexibility in terms of reaction conditions and can sometimes be more cost-effective for large-scale synthesis of a small peptide. However, it requires purification after each step, typically by chromatography, which can be more time-consuming.

The choice of strategy will depend on the scale of your synthesis, your available equipment, and your experience.

Q3: What is the significance of the tert-butyl (OtBu) protecting group on the C-terminus?

A3: The tert-butyl ester at the C-terminus serves to protect the carboxylic acid of proline during the coupling reaction. It is a relatively stable protecting group that is typically removed under acidic conditions, such as with trifluoroacetic acid (TFA).[7] The bulky nature of the tert-butyl group can also help to reduce the risk of racemization of the proline residue, although proline itself is less prone to racemization than other amino acids.

Troubleshooting Guide

Problem 1: Low Coupling Efficiency / Incomplete Reaction

Symptoms:

  • Positive Kaiser test (for primary amines) or Chloranil test (for secondary amines like proline) after the coupling step in SPPS.

  • Presence of unreacted H-Pro-OtBu starting material in the reaction mixture (TLC or LC-MS analysis).

  • Low overall yield of the final this compound product.

Possible Causes and Solutions:

Possible Cause Solution Rationale
Steric Hindrance 1. Extend Coupling Time: Increase the reaction time for the coupling step. Monitor the reaction progress by TLC or a test coupling. 2. Double Coupling: Perform a second coupling step with fresh reagents after the first one is complete. 3. Use a More Powerful Coupling Reagent: Switch to a more reactive coupling reagent such as HATU or HCTU, which are known to be effective for sterically hindered couplings.[8]Bulky groups on both amino acids slow down the reaction rate. Allowing more time or performing a second coupling can drive the reaction to completion. More potent activators can overcome the higher activation energy barrier.
Insufficient Reagent Equivalents Increase the equivalents of the activated Fmoc-Tyr(tBu)-OH and the coupling reagents. A 1.5 to 2-fold excess is a good starting point.A higher concentration of reactants can increase the reaction rate, according to the law of mass action.
Poor Resin Swelling (SPPS) Ensure the resin is properly swelled in a suitable solvent (e.g., DMF or NMP) before starting the synthesis. Consider using a resin with a higher swelling capacity, such as a PEG-based resin.[4]Proper swelling of the resin is crucial for reagent accessibility to the reactive sites.
Problem 2: Significant Product Loss and Presence of a Major, Low Molecular Weight Byproduct

Symptom:

  • A major peak in the HPLC or a major spot on the TLC with a molecular weight corresponding to the diketopiperazine of Tyr-Pro is observed.

Possible Cause and Solutions:

Possible Cause Solution Rationale
Diketopiperazine (DKP) Formation 1. Use a Sterically Hindered Resin (SPPS): Employ a 2-chlorotrityl chloride (2-CTC) resin. The bulky linker makes the ester bond to the first amino acid more sterically hindered and less susceptible to intramolecular attack.[6] 2. Couple a Dipeptide: Synthesize the Fmoc-Tyr(tBu)-Pro-OH dipeptide first in solution and then couple it to the resin or the next amino acid. 3. Use a Dipeptide Building Block: If commercially available, use a pre-formed Fmoc-Tyr(tBu)-Pro-OH dipeptide for the coupling.The 2-CTC resin is designed to minimize DKP formation. By coupling a pre-formed dipeptide, the stage most prone to DKP formation (a dipeptide attached to the resin) is bypassed.
Problem 3: Presence of Diastereomers in the Final Product

Symptom:

  • The final product shows two closely eluting peaks on chiral HPLC analysis or in the NMR spectrum, indicating the presence of a diastereomer.

Possible Cause and Solutions:

Possible Cause Solution Rationale
Racemization of Tyrosine 1. Use an Additive to Suppress Racemization: Perform the coupling in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[9] 2. Choose the Right Coupling Reagent: Uronium/aminium-based reagents like HATU and HBTU are generally better at suppressing racemization than carbodiimides like DCC when used with an additive.[8] 3. Control the Temperature: Perform the activation and coupling at a lower temperature (e.g., 0 °C) to reduce the rate of racemization.Additives like HOBt and Oxyma react with the activated amino acid to form an active ester that is less prone to racemization. Certain coupling reagents are known to minimize the formation of the oxazolone intermediate that leads to racemization. Lower temperatures generally slow down side reactions more than the main reaction.

Experimental Protocols

Solution-Phase Synthesis of Fmoc-Tyr(tBu)-Pro-OtBu

Materials:

  • Fmoc-Tyr(tBu)-OH

  • H-Pro-OtBu·HCl (Proline tert-butyl ester hydrochloride)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve Fmoc-Tyr(tBu)-OH (1.0 eq) and HOBt (1.1 eq) in DMF.

  • In a separate flask, suspend H-Pro-OtBu·HCl (1.0 eq) in DCM and add DIPEA (2.2 eq). Stir until the solid dissolves.

  • Add the H-Pro-OtBu solution to the Fmoc-Tyr(tBu)-OH/HOBt solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DIC (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 2 hours and then at room temperature overnight.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter off the diisopropylurea (DCU) byproduct.

  • Dilute the filtrate with EtOAc and wash successively with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Solid-Phase Synthesis of this compound (using 2-Chlorotrityl Chloride Resin)

Materials:

  • 2-Chlorotrityl chloride resin

  • Fmoc-Pro-OH

  • Fmoc-Tyr(tBu)-OH

  • DIPEA

  • DCM

  • DMF

  • 20% Piperidine in DMF (v/v)

  • HATU

  • Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes.

  • Loading of the First Amino Acid (Fmoc-Pro-OH):

    • Dissolve Fmoc-Pro-OH (1.5 eq) and DIPEA (3.0 eq) in DCM.

    • Add the solution to the swollen resin and shake for 2 hours.

    • To cap any remaining active sites on the resin, add a small amount of methanol and shake for 15 minutes.

    • Wash the resin with DCM and DMF.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat with fresh 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF and DCM.

  • Coupling of the Second Amino Acid (Fmoc-Tyr(tBu)-OH):

    • Pre-activate Fmoc-Tyr(tBu)-OH (2.0 eq) with HATU (1.9 eq) and DIPEA (4.0 eq) in DMF for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin and shake for 2 hours.

    • Perform a Kaiser test to check for completion of the coupling. If the test is positive, repeat the coupling.

    • Wash the resin with DMF and DCM.

  • Final Fmoc Deprotection:

    • Repeat step 3 to remove the Fmoc group from the N-terminal tyrosine.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it.

    • Treat the resin with the cleavage cocktail for 2 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to collect the peptide, wash with cold ether, and dry under vacuum.

  • Purification: Purify the crude peptide by preparative HPLC.

Data Presentation

Table 1: Recommended Reagent Equivalents for Coupling

ReagentSolution-PhaseSolid-Phase (SPPS)
Protected Amino Acid1.0 eq1.5 - 2.0 eq
Coupling Reagent (e.g., DIC, HATU)1.1 eq1.4 - 1.9 eq
Racemization Suppressant (e.g., HOBt, Oxyma)1.1 eq1.5 - 2.0 eq
Base (e.g., DIPEA)2.2 eq (if starting from HCl salt)3.0 - 4.0 eq

Table 2: Troubleshooting Summary for Low Yield

SymptomProbable CauseRecommended Action
Incomplete CouplingSteric HindranceExtend coupling time, double couple, use stronger coupling reagents.
Major ByproductDiketopiperazine FormationUse 2-CTC resin (SPPS), couple a pre-formed dipeptide.
Diastereomers in ProductRacemizationUse HOBt/Oxyma, choose appropriate coupling reagent, lower reaction temperature.

Visualizations

Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Solution Solution-Phase Synthesis Resin 2-Chlorotrityl Resin Load_Pro Load Fmoc-Pro-OH Resin->Load_Pro Deprotect1 Fmoc Deprotection (Piperidine) Load_Pro->Deprotect1 Couple_Tyr Couple Fmoc-Tyr(tBu)-OH Deprotect1->Couple_Tyr Deprotect2 Final Fmoc Deprotection Couple_Tyr->Deprotect2 Cleave Cleavage from Resin (TFA) Deprotect2->Cleave Final_Product H-Tyr-Pro-OH Cleave->Final_Product Start_Sol Fmoc-Tyr(tBu)-OH + H-Pro-OtBu Couple_Sol Coupling Reaction (e.g., DIC/HOBt) Start_Sol->Couple_Sol Purify_Sol Workup & Purification Couple_Sol->Purify_Sol Deprotect_Sol Fmoc/OtBu Deprotection Purify_Sol->Deprotect_Sol Deprotect_Sol->Final_Product Final Product from Solution Phase

Caption: General workflows for SPPS and solution-phase synthesis of Tyr-Pro dipeptide.

Troubleshooting_Logic cluster_Coupling_Solutions Incomplete Coupling Solutions cluster_DKP_Solutions DKP Formation Solutions cluster_Racemization_Solutions Racemization Solutions Low_Yield Low Yield of this compound Analysis Analyze Crude Product (HPLC, LC-MS) Low_Yield->Analysis Incomplete_Coupling Incomplete Coupling? Analysis->Incomplete_Coupling DKP DKP Formation? Analysis->DKP Racemization Racemization? Analysis->Racemization Double_Couple Double Couple Incomplete_Coupling->Double_Couple Yes Longer_Time Increase Reaction Time Incomplete_Coupling->Longer_Time Yes Stronger_Reagent Use Stronger Coupling Reagent Incomplete_Coupling->Stronger_Reagent Yes CTC_Resin Use 2-CTC Resin DKP->CTC_Resin Yes Dipeptide_Coupling Couple Pre-formed Dipeptide DKP->Dipeptide_Coupling Yes Additive Use HOBt/Oxyma Racemization->Additive Yes Low_Temp Lower Temperature Racemization->Low_Temp Yes

Caption: A logical troubleshooting workflow for addressing low yield in this compound synthesis.

DKP_Formation Dipeptide_Resin H-Pro-Tyr(tBu)-Resin DKP Diketopiperazine (cyclo-Tyr-Pro) Dipeptide_Resin->DKP Intramolecular Cyclization Cleaved_Product Cleaved from Resin DKP->Cleaved_Product

Caption: The side reaction of diketopiperazine (DKP) formation from a resin-bound dipeptide.

References

Technical Support Center: Tyr-Pro-OtBu Cleavage Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for optimizing the cleavage of Tyr-Pro-OtBu from solid-phase synthesis resins.

Troubleshooting Guide

Issue 1: Incomplete Cleavage of this compound from the Resin

Question: My peptide is not cleaving completely from the resin, resulting in a low yield. What are the possible causes and solutions?

Answer:

Incomplete cleavage is a common issue that can be attributed to several factors. Here's a systematic approach to troubleshooting:

  • Insufficient Acid Strength or Reaction Time: The stability of the peptide-resin linkage is critical. For resins like Wang or Rink Amide, a high concentration of Trifluoroacetic Acid (TFA) is necessary for efficient cleavage. If you are using a milder cleavage cocktail, the reaction time may need to be extended.

    • Recommendation: For a full deprotection and cleavage, ensure you are using a sufficient concentration of TFA (typically 95%). For peptides that are prone to degradation, a time-course study (e.g., cleaving small aliquots at 1, 2, and 4 hours) can help determine the optimal cleavage time. If you still face issues, consider repeating the cleavage step with fresh reagent.[1]

  • Inadequate Resin Swelling: The cleavage reagents must be able to access all sites on the resin beads. Incomplete swelling can hinder this process.

    • Recommendation: Before cleavage, ensure the resin is adequately swelled. Washing the resin with a suitable solvent like Dichloromethane (DCM) prior to adding the cleavage cocktail can improve swelling and cleavage efficiency.

  • Steric Hindrance: The Tyr-Pro sequence can sometimes present steric challenges that may hinder the accessibility of the cleavage reagent to the linker.

    • Recommendation: Increasing the cleavage reaction time or performing the cleavage at a slightly elevated temperature (e.g., room temperature to 40°C) can help overcome steric hindrance. However, be cautious with temperature as it can also increase the rate of side reactions.[2]

Issue 2: Presence of a Side-Product with a +56 Da Mass Shift

Question: After cleavage and analysis by mass spectrometry, I observe a significant peak corresponding to my desired peptide +56 Da. What is this impurity and how can I prevent it?

Answer:

A +56 Da mass shift is a classic indicator of t-butylation of one of the amino acid side chains. In the case of this compound, the most likely candidate for this modification is the Tyrosine residue.

  • Cause: During TFA-mediated cleavage, the t-butyl protecting groups from Tyr(tBu) and the C-terminal OtBu are removed, generating t-butyl cations. These reactive cations can then alkylate the electron-rich phenol side chain of Tyrosine.

  • Prevention through Scavengers: The most effective way to prevent t-butylation is to use a "scavenger" in your cleavage cocktail. Scavengers are nucleophilic species that trap the t-butyl cations before they can react with your peptide.

    • Recommended Scavengers:

      • Triisopropylsilane (TIS): A very effective and commonly used scavenger.

      • Water: Can also act as a scavenger.

      • Thioanisole/Phenol: Often included in cleavage cocktails to protect Tyr and other sensitive residues. "Reagent K" is a classic example of a cocktail containing these scavengers.[3]

Issue 3: Difficulty in Precipitating the Cleaved Peptide

Question: After cleaving my this compound peptide, I am unable to precipitate it from the ether. What should I do?

Answer:

Failure to precipitate is a common problem, especially with short or hydrophobic peptides.

  • Possible Causes:

    • The peptide may be too soluble in the TFA/ether mixture.

    • The peptide concentration may be too low.

  • Troubleshooting Steps:

    • Concentrate the TFA: Before adding cold ether, carefully reduce the volume of the TFA solution under a stream of nitrogen or by rotary evaporation. This will increase the concentration of the peptide.

    • Increase the Volume of Ether: Use a larger volume of cold diethyl ether for precipitation.

    • Extended Chilling: After adding the ether, store the mixture at a low temperature (-20°C or in a dry ice/acetone bath) for an extended period (e.g., overnight) to encourage precipitation.

    • Alternative Precipitation Solvents: If diethyl ether fails, you can try other non-polar solvents like methyl tert-butyl ether (MTBE).

    • Chloroform Extraction: If precipitation is unsuccessful, you can evaporate the TFA-peptide mixture to dryness (under high vacuum with a proper trap) and then attempt to extract the peptide from the residue using a suitable solvent, leaving the scavengers and other by-products behind.

Frequently Asked Questions (FAQs)

Q1: What is the best cleavage cocktail for obtaining fully deprotected Tyr-Pro-OH?

A1: For complete removal of both the Tyr(tBu) and C-terminal OtBu protecting groups, a strong acid cleavage cocktail is required. A standard and effective choice is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) . The TIS and water act as scavengers to prevent t-butylation of the Tyrosine side chain.

Q2: I want to cleave the this compound from the resin but keep the C-terminal OtBu group intact. Is this possible?

A2: Yes, this is achievable if you have synthesized your peptide on a very acid-labile resin, such as a 2-chlorotrityl chloride (2-CTC) resin . These resins are designed to be cleaved under much milder acidic conditions that will not remove the OtBu group.

  • Recommended Mild Cleavage Conditions for 2-CTC Resin:

    • A mixture of Acetic Acid (AcOH)/Trifluoroethanol (TFE)/DCM (1:1:8, v/v/v) for 30-60 minutes at room temperature.[1][2][4]

    • A dilute solution of 1-2% TFA in DCM .[5]

Q3: How does the Proline residue affect the cleavage process?

A3: The presence of Proline can sometimes influence peptide structure and reactivity. While the Tyr-Pro peptide bond itself is generally stable to standard TFA cleavage conditions, Proline's rigid structure can occasionally impact the overall conformation of the peptide on the resin, potentially affecting the accessibility of the cleavage site. However, for a dipeptide like Tyr-Pro, this is less likely to be a significant issue. In mass spectrometry analysis, fragmentation often occurs N-terminal to Proline residues (the "proline effect"), but this is a phenomenon of the analysis method and not typically a concern during the cleavage from the resin itself.[4]

Q4: How can I monitor the progress of the cleavage reaction?

A4: The most effective way to monitor the cleavage reaction is by High-Performance Liquid Chromatography (HPLC) .

  • Procedure:

    • At various time points (e.g., 30 min, 1 hr, 2 hr), take a small aliquot of the resin.

    • Perform a micro-cleavage on this small sample.

    • Precipitate the peptide and dissolve it in a suitable solvent for HPLC analysis.

    • Analyze the sample by HPLC to determine the extent of cleavage and the presence of any side products. This allows you to optimize the cleavage time for your specific peptide and conditions.[1][3]

Quantitative Data Summary

The following table summarizes various cleavage conditions and their typical applications for peptides containing Tyr(tBu) and for cleavage from 2-chlorotrityl resin.

Cleavage CocktailComposition (v/v/v)Resin TypeTypical Reaction TimeTemperaturePurposeKey Considerations
Standard TFA Cleavage TFA/TIS/H₂O (95:2.5:2.5)Wang, Rink Amide1-3 hoursRoom TempFull deprotection and cleavageTIS and H₂O are crucial to prevent Tyr t-butylation.
Reagent K TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5)Wang, Rink Amide2-4 hoursRoom TempFull deprotection of complex peptidesHighly effective but contains malodorous reagents (EDT).
Mild Cleavage (Protected Peptide) AcOH/TFE/DCM (1:1:8)2-Chlorotrityl30-60 minutesRoom TempCleavage with side-chain protection intactIdeal for obtaining this compound.[1][2][4]
Dilute TFA Cleavage 1-2% TFA in DCM2-Chlorotrityl5-30 minutesRoom TempCleavage with side-chain protection intactA quick and efficient method for protected fragments.[5]

Experimental Protocols

Protocol 1: Full Deprotection and Cleavage of this compound to Tyr-Pro-OH

This protocol is for obtaining the fully deprotected dipeptide.

  • Resin Preparation:

    • Transfer the dry peptide-resin (e.g., on Wang resin) to a reaction vessel.

    • Wash the resin thoroughly with DCM (3 x 10 mL/g of resin) to remove any residual DMF and to swell the resin.

    • Dry the resin under a stream of nitrogen.

  • Cleavage Reaction:

    • Prepare the cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5, v/v/v) . Prepare this fresh in a fume hood.

    • Add the cleavage cocktail to the resin (10 mL/g of resin).

    • Gently agitate the mixture at room temperature for 2 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA (2 x 2 mL/g of resin) and combine the filtrates.

    • Concentrate the combined filtrate to approximately 1-2 mL under a gentle stream of nitrogen.

    • Add the concentrated peptide solution dropwise to a 10-fold excess of cold diethyl ether with gentle stirring.

    • A white precipitate of the peptide should form.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether (2-3 times) to remove scavengers and other organic impurities.

    • Dry the peptide pellet under vacuum.

Protocol 2: Mild Cleavage of this compound from 2-Chlorotrityl Resin

This protocol is for obtaining the C-terminally protected dipeptide.

  • Resin Preparation:

    • Transfer the dry this compound-2-chlorotrityl resin to a reaction vessel.

    • Swell the resin in DCM (10 mL/g of resin) for 30 minutes.

  • Cleavage Reaction:

    • Prepare the mild cleavage cocktail: AcOH/TFE/DCM (1:1:8, v/v/v) .

    • Drain the DCM from the swelled resin and add the cleavage cocktail (10-20 mL/g of resin).

    • Agitate the mixture at room temperature for 30-60 minutes. Monitor the reaction by taking small aliquots and analyzing by HPLC to determine the optimal cleavage time.

  • Peptide Isolation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with the cleavage cocktail (2 x 5 mL/g of resin) and then with DCM (2 x 5 mL/g of resin).

    • Combine the filtrates and evaporate the solvent under reduced pressure.

    • The resulting protected peptide can be further purified by chromatography if necessary.

Visualizations

Cleavage_Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage from Resin cluster_workup Workup & Isolation Resin Start with Resin (e.g., 2-Chlorotrityl or Wang) Coupling Couple Fmoc-Pro-OH Resin->Coupling Deprotection1 Fmoc Deprotection Coupling->Deprotection1 Coupling2 Couple Fmoc-Tyr(tBu)-OH Deprotection1->Coupling2 Deprotection2 Final Fmoc Deprotection Coupling2->Deprotection2 Wash_Swell Wash & Swell Resin (DCM) Deprotection2->Wash_Swell Cleavage_Choice Choose Cleavage Strategy Wash_Swell->Cleavage_Choice Mild_Cleavage Mild Cleavage (e.g., AcOH/TFE/DCM) Cleavage_Choice->Mild_Cleavage Protected Peptide Strong_Cleavage Strong Cleavage (e.g., TFA/TIS/H2O) Cleavage_Choice->Strong_Cleavage Deprotected Peptide Protected_Peptide This compound Mild_Cleavage->Protected_Peptide Deprotected_Peptide Tyr-Pro-OH Strong_Cleavage->Deprotected_Peptide Filtration Filter Resin Protected_Peptide->Filtration Deprotected_Peptide->Filtration Precipitation Precipitate with Cold Ether Filtration->Precipitation Purification Purify via HPLC Precipitation->Purification Final_Product Pure Peptide Purification->Final_Product

Caption: Workflow for the synthesis and cleavage of this compound from resin.

Troubleshooting_Logic cluster_cleavage_solutions Solutions for Incomplete Cleavage cluster_sideproduct_solutions Solutions for Side Product cluster_precipitation_solutions Solutions for Precipitation Failure Start Start Troubleshooting Problem Identify Primary Issue Start->Problem Incomplete_Cleavage Incomplete Cleavage Problem->Incomplete_Cleavage Low Yield Side_Product +56 Da Side Product Problem->Side_Product Impurity Precipitation_Fail Precipitation Failure Problem->Precipitation_Fail No Precipitate Increase_Time Increase Reaction Time Incomplete_Cleavage->Increase_Time Increase_TFA Increase TFA Concentration Incomplete_Cleavage->Increase_TFA Check_Swelling Ensure Proper Swelling Incomplete_Cleavage->Check_Swelling Add_Scavenger Add Scavengers (TIS, H2O) Side_Product->Add_Scavenger Concentrate_TFA Concentrate TFA Solution Precipitation_Fail->Concentrate_TFA More_Ether Add More Cold Ether Precipitation_Fail->More_Ether Chill_Longer Chill for Longer Period Precipitation_Fail->Chill_Longer End Problem Resolved Increase_Time->End Increase_TFA->End Check_Swelling->End Add_Scavenger->End Concentrate_TFA->End More_Ether->End Chill_Longer->End

Caption: Troubleshooting logic for common this compound cleavage issues.

References

Troubleshooting aggregation of peptides containing Tyr-pro-otbu

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering aggregation issues during the synthesis and handling of peptides containing the Tyr-Pro-OtBu motif.

Troubleshooting Guides & FAQs

This section addresses specific issues in a question-and-answer format to help you resolve common problems.

Q1: My peptide synthesis is showing signs of aggregation (e.g., resin shrinking, poor swelling, incomplete coupling/deprotection) after incorporating the this compound sequence. What is causing this?

A1: Peptide aggregation during solid-phase peptide synthesis (SPPS) is a common challenge, often driven by the formation of intermolecular hydrogen bonds, leading to the creation of secondary structures like β-sheets. While proline is known to disrupt helical structures, hydrophobic sequences can still be prone to aggregation.[1][2] The Tyr-Pro motif, containing the hydrophobic tyrosine residue, can contribute to this issue. The bulky tert-butyl (tBu) protecting groups on both the tyrosine side chain (Tyr(tBu)) and the proline C-terminus (Pro-OtBu) can also influence peptide chain packing and solvation, potentially exacerbating aggregation in certain sequence contexts.

Q2: How can I prevent or mitigate peptide aggregation during the synthesis of a this compound containing peptide?

A2: Several strategies can be employed to disrupt hydrogen bonding and improve solvation during synthesis:

  • Solvent Modification: Switching from standard solvents like DMF to N-methylpyrrolidone (NMP) or adding chaotropic agents like DMSO can help disrupt aggregation.[1]

  • Elevated Temperature & Microwave Synthesis: Performing coupling and deprotection steps at higher temperatures (e.g., 60-86°C) can significantly improve reaction kinetics and reduce aggregation.[1][3] Microwave-assisted peptide synthesis is particularly effective in this regard.[3]

  • Specialized Resins: Using low-substitution resins or alternative resins like TentaGel or ChemMatrix can provide a more favorable environment for the growing peptide chain and reduce aggregation.[1]

  • Backbone Protection: Incorporating a backbone protecting group, such as 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb), on the nitrogen of the amino acid preceding the difficult sequence can effectively prevent hydrogen bonding.[1]

  • Pseudoproline Dipeptides: If the sequence allows, introducing a pseudoproline dipeptide can disrupt aggregation by inducing a "kink" in the peptide backbone.[1]

Q3: I have successfully synthesized my this compound peptide, but it is aggregating after cleavage and purification. What can I do?

A3: Aggregation of purified peptides is often influenced by factors such as concentration, pH, and buffer composition. Consider the following:

  • pH Adjustment: The net charge of the peptide can significantly impact its solubility. Experiment with adjusting the pH of your solution to move away from the isoelectric point (pI) of the peptide, thereby increasing electrostatic repulsion between peptide molecules.

  • Chaotropic Agents and Denaturants: For characterization or solubilization purposes, you can use agents like guanidinium chloride or urea. However, be mindful that these will disrupt the peptide's secondary structure.

  • Organic Solvents: Adding a small amount of organic solvent, such as acetonitrile or isopropanol, can sometimes improve the solubility of hydrophobic peptides.

  • Sonication: Gentle sonication can help to break up existing aggregates.[1]

Q4: What analytical techniques can I use to detect and characterize the aggregation of my this compound peptide?

A4: A combination of techniques is often necessary to fully characterize peptide aggregation:

  • Size Exclusion Chromatography (SEC-HPLC): This is a robust method for separating and quantifying monomers, dimers, and higher-order aggregates based on their hydrodynamic radius.[3][4]

  • Dynamic Light Scattering (DLS): DLS is useful for detecting the presence of a wide range of aggregate sizes in a solution.

  • UV-Vis Spectroscopy: An increase in turbidity, which can be measured by an increase in absorbance at higher wavelengths (e.g., 340-600 nm), is a simple indicator of aggregation.[5][6]

  • Fluorescence Spectroscopy: Using extrinsic dyes like Thioflavin T (ThT), which fluoresces upon binding to amyloid-like fibrillar structures, can be a sensitive method to detect certain types of aggregates.[7] Intrinsic tryptophan or tyrosine fluorescence can also be monitored for changes upon aggregation.[5]

Experimental Protocols

Protocol 1: Detection of Peptide Aggregation using Size Exclusion Chromatography (SEC-HPLC)

  • Mobile Phase Preparation: Prepare an appropriate aqueous mobile phase, such as 0.1% Trifluoroacetic Acid (TFA) in water/acetonitrile (ACN). The exact composition may need to be optimized for your specific peptide.

  • Sample Preparation: Dissolve the peptide in the mobile phase at a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.22 µm syringe filter.

  • Instrumentation: Use an HPLC system equipped with a size-exclusion column suitable for the molecular weight range of your peptide and its potential aggregates.

  • Method:

    • Equilibrate the column with the mobile phase.

    • Inject a defined volume of the prepared peptide sample.

    • Run an isocratic elution.

    • Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis: Analyze the resulting chromatogram. The monomeric peptide will elute as a major peak. Any peaks eluting earlier correspond to higher molecular weight aggregates (dimers, trimers, etc.).

Protocol 2: Monitoring Peptide Aggregation using UV-Vis Spectroscopy (Turbidity Assay)

  • Sample Preparation: Prepare a stock solution of your peptide in a non-aggregating solvent. Dilute the stock solution into the buffer of interest to the desired final concentration.

  • Instrumentation: Use a UV-Vis spectrophotometer.

  • Measurement:

    • Blank the spectrophotometer with the buffer solution.

    • Measure the absorbance of the peptide solution at a wavelength where the peptide does not have a strong chromophore, typically between 340 nm and 600 nm.

    • The measurement can be taken at a single time point or monitored over time to assess the kinetics of aggregation.

  • Data Analysis: An increase in absorbance is indicative of increased turbidity due to the formation of insoluble aggregates.

Data Presentation

Table 1: Comparison of Solvents for Reducing Aggregation during SPPS

Solvent SystemObservationRecommendation
100% DMFResin shrinking, incomplete couplingStandard, but may not be sufficient for difficult sequences.
100% NMPImproved resin swelling, better coupling efficiencyA good first alternative to DMF.
25% DMSO in DMF/NMPSignificant disruption of secondary structuresUse for highly aggregating sequences. May require longer wash steps.

Visualizations

experimental_workflow Troubleshooting Workflow for Peptide Aggregation cluster_synthesis During SPPS cluster_post_synthesis Post-Cleavage/Purification start Signs of Aggregation (e.g., resin shrinking) solvent Modify Solvent (e.g., NMP, DMSO) start->solvent temp Increase Temperature (Conventional or Microwave) start->temp resin Change Resin (Low-sub, TentaGel) start->resin backbone Use Backbone Protection (Dmb, Hmb) start->backbone end_synthesis Improved Synthesis solvent->end_synthesis temp->end_synthesis resin->end_synthesis backbone->end_synthesis start_post Peptide Aggregation in Solution ph Adjust pH start_post->ph chaotrope Add Chaotropic Agent start_post->chaotrope organic Add Organic Solvent start_post->organic sonicate Sonication start_post->sonicate end_post Soluble Peptide ph->end_post chaotrope->end_post organic->end_post sonicate->end_post

Caption: Troubleshooting workflow for peptide aggregation.

analytical_pathway Analytical Pathway for Aggregation Characterization peptide_sample Peptide Sample with Suspected Aggregation sec SEC-HPLC peptide_sample->sec dls DLS peptide_sample->dls uv_vis UV-Vis (Turbidity) peptide_sample->uv_vis fluorescence Fluorescence (ThT) peptide_sample->fluorescence quant Quantification of Monomer vs. Aggregates sec->quant size_dist Aggregate Size Distribution dls->size_dist turbidity Presence of Insoluble Aggregates uv_vis->turbidity fibrils Presence of Fibrillar Aggregates fluorescence->fibrils

References

Improving the solubility of Tyr-pro-otbu for reaction setup

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of Tyr-pro-otbu for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound difficult to dissolve?

A1: The dipeptide this compound possesses significant hydrophobic characteristics, which can lead to poor solubility in aqueous solutions. The primary contributors to this hydrophobicity are:

  • Tyrosine (Tyr): Contains a bulky, non-polar aromatic side chain.

  • Proline (Pro): Features a cyclic aliphatic side chain.

  • Tert-butyl ester (OtBu): This protecting group on the C-terminus is highly hydrophobic and masks a potential charge site. Peptides with a high proportion of hydrophobic residues often have limited solubility in water and tend to aggregate.[1][2]

Q2: What is the best starting solvent for dissolving this compound?

A2: Due to its hydrophobic nature, you should begin with a small amount of a strong organic solvent. Dimethyl sulfoxide (DMSO) is highly recommended as it is effective for most hydrophobic peptides and has relatively low toxicity for many biological applications.[2] Other suitable alternatives include N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or acetonitrile (ACN).[2][3] Once the peptide is fully dissolved in the organic solvent, you can slowly add your aqueous buffer or reaction medium dropwise to the desired final concentration.[4]

Q3: How does pH affect the solubility of this compound?

A3: The pH of the solution is a critical factor for peptide solubility.[1] Solubility is generally lowest at the peptide's isoelectric point (pI), where its net charge is zero. For H-Tyr-pro-otbu, the primary ionizable group is the N-terminal amine (NH2), giving it a net positive charge of +1 at neutral pH. This classifies it as a basic peptide.[4] Therefore, attempting to dissolve it in a slightly acidic solution (e.g., using 10% acetic acid) may improve solubility compared to neutral water.[4] However, for highly hydrophobic peptides like this, the effect of pH may be secondary to the choice of an appropriate organic solvent.

Q4: Can I use physical methods to aid dissolution?

A4: Yes, physical methods can be very effective. After adding your solvent, brief sonication can help break up aggregates and improve dissolution.[2] Gentle warming of the solution may also increase solubility, but this should be done cautiously to avoid potential degradation of the peptide.[2][5] It is always recommended to centrifuge the final solution to pellet any undissolved material before use.[5]

Q5: My downstream application is sensitive to DMSO. What are the alternatives?

A5: If DMSO interferes with your experiment, several other organic solvents can be used. DMF and NMP are common and effective solvents in peptide chemistry.[3] Acetonitrile (ACN) or dimethylacetamide (DMA) are also viable options.[3][5] For applications requiring "green" or less toxic solvents, 2-methyltetrahydrofuran (2-MeTHF) has been explored as a potential replacement for DMF in some synthesis protocols.[6] Always verify solvent compatibility with your specific reaction conditions and analytical methods.

Troubleshooting Guide: Solubility Issues

Problem EncounteredProbable CauseRecommended Solution
Peptide forms a cloudy suspension in aqueous buffer. High hydrophobicity and aggregation. The peptide is not soluble in the chosen solvent.Start over with a small, fresh sample. Dissolve it first in a minimal amount of 100% DMSO or DMF, then slowly dilute with the aqueous buffer while vortexing.[2][4]
Peptide dissolves in organic solvent but precipitates when aqueous solution is added. The final concentration of the organic solvent is too low to maintain solubility.1. Increase the proportion of the organic co-solvent in the final mixture. Note that a maximum of 1% DMSO is typically acceptable for most cell-based assays.[5] 2. Try a different organic solvent that may have better miscibility or solvating power for your system.
The dissolved peptide solution is viscous or forms a gel. Strong peptide aggregation driven by hydrogen bonding.Use denaturing agents like 6M guanidine-HCl or 6M urea.[2][4] Caution: These agents will likely interfere with most biological assays and downstream reactions, so their use is limited.
Solubility is still poor even with organic solvents and sonication. The peptide may be highly aggregated or have degraded.Confirm the peptide's purity and integrity via analytical methods like HPLC and Mass Spectrometry. If the material is pure, consider chemical modification strategies such as PEGylation to enhance solubility for future experiments.[1]

Quantitative Data: Solvent Selection for this compound

The following table provides a qualitative guide to the solubility of this compound in common laboratory solvents based on its chemical properties and general principles of peptide solubility.

SolventExpected SolubilityRemarks & Citation
Water Very LowThe peptide's high hydrophobicity is the limiting factor.[2]
Aqueous Buffer (pH 7.0) Very LowDespite a net charge of +1, hydrophobic forces dominate.[4]
10% Acetic Acid (aq) LowAcidic conditions may slightly improve solubility but are unlikely to be sufficient alone.[4]
DMSO HighRecommended starting solvent. A related compound, Boc-Tyr-OtBu, is highly soluble in DMSO.[2][7]
DMF / NMP HighStandard solvents for solid-phase peptide synthesis, known for excellent solvating properties.[3]
Acetonitrile ModerateA common alternative to DMSO or DMF, though potentially less effective for highly hydrophobic peptides.[2]
Methanol / Ethanol Low to ModerateThe solubility of L-tyrosine is lower in alcohols compared to DMSO.[8]

Experimental Protocols

Protocol 1: Systematic Solubility Testing

This protocol helps determine the optimal solvent for this compound using a minimal amount of material.

  • Aliquot Peptide: Weigh a small, precise amount of lyophilized this compound (e.g., 1 mg) into a microcentrifuge tube. It is recommended to dedicate a single aliquot for this test.[2]

  • Allow to Warm: Let the tube warm to room temperature before opening to prevent condensation.[2]

  • Initial Test (Aqueous): Add a small volume of sterile, deionized water to the tube. Vortex thoroughly. If it does not dissolve, add a few drops of 10% acetic acid and vortex again.[4]

  • Organic Solvent Test: If the peptide remains insoluble, lyophilize the sample to remove the aqueous solvent. Add a small volume (e.g., 20-50 µL) of DMSO to the dry peptide. Vortex.[4]

  • Sonication: If particles are still visible, place the tube in a bath sonicator for 3-5 minutes, chilling on ice between brief sonications.[2]

  • Dilution: Once fully dissolved, slowly add your desired aqueous buffer dropwise to the DMSO solution until you reach the target concentration. Observe for any precipitation.

  • Centrifugation: Before use, centrifuge the solution at high speed (e.g., 10,000 x g) for 5 minutes to pellet any residual particulates.[2]

Protocol 2: Preparing a Stock Solution for Reaction Setup

This protocol outlines the standard procedure for preparing a stock solution of a hydrophobic peptide.

  • Calculate Volume: Determine the volume of organic solvent needed to create a concentrated stock solution (e.g., 10-50 mM).

  • Add Solvent: Add the calculated volume of new, hygroscopic DMSO to the vial containing the pre-weighed this compound.[7]

  • Dissolve: Vortex the vial until the solid is completely dissolved. Use brief sonication if necessary to break up any clumps.[2]

  • Store Properly: Store the stock solution at -20°C or -80°C. For solutions in DMSO, storage at -80°C is recommended for up to 6 months.[7]

  • Dilute for Use: For your experiment, thaw the stock solution and dilute it to the final working concentration by adding it slowly to the reaction buffer or medium. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Visualization

The following diagram illustrates the decision-making workflow for dissolving this compound.

G start Start: Dissolve this compound check_hydrophobicity Assess Properties: Highly Hydrophobic, Net Charge ≈ +1 start->check_hydrophobicity try_organic Use Primary Organic Solvent (e.g., DMSO, DMF) check_hydrophobicity->try_organic dissolved_q Is it fully dissolved? try_organic->dissolved_q use_physical Apply Physical Methods: - Sonication - Gentle Warming dissolved_q->use_physical No add_aqueous Slowly add aqueous reagent/buffer dissolved_q->add_aqueous Yes use_physical->try_organic Retry precipitate_q Precipitation occurs? add_aqueous->precipitate_q adjust_cosolvent Troubleshoot: - Increase co-solvent % - Change solvent system precipitate_q->adjust_cosolvent Yes success Success: Solution Ready for Reaction precipitate_q->success No adjust_cosolvent->try_organic Reformulate

References

Technical Support Center: Minimizing Racemization of Tyrosine in Tyr-Pro-OtBu Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenge of minimizing racemization of the tyrosine residue during the synthesis of the dipeptide Tyr-Pro-OtBu.

Troubleshooting Guide

This guide is designed to help you identify and resolve potential issues related to tyrosine racemization during your experiments.

Question/Issue Possible Cause(s) Recommended Solution(s)
High levels of D-Tyrosine diastereomer detected in the final product. Inappropriate Coupling Reagent: Some coupling reagents are more prone to causing racemization.Switch to a less racemization-prone coupling reagent. Phosphonium- and uronium-based reagents like BOP, PyBOP, HBTU, and HATU, especially in the presence of additives, are generally good choices. For particularly challenging cases, consider using DEPBT.[1][2]
Suboptimal Additive: The absence or use of a less effective racemization suppressant.Always use an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). Oxyma has been reported to be more effective than HOBt in some cases.[2] The addition of copper(II) chloride (CuCl₂) with HOBt can also suppress racemization.[3]
Extended Activation Time: Prolonged pre-activation of the carboxylic acid can increase the risk of racemization.Minimize the pre-activation time before adding the amine component. Ideally, perform in situ activation where the coupling reagent is added to a mixture of the carboxylic acid and the amine.
High Reaction Temperature: Elevated temperatures can accelerate the rate of racemization.Perform the coupling reaction at a low temperature, for instance, by starting at -15°C and allowing it to slowly warm to room temperature.[1]
Basic Reaction Conditions: The presence of a strong, non-sterically hindered base can promote racemization.Use a sterically hindered base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) instead of triethylamine (TEA).[1]
Inconsistent results in racemization levels between batches. Variable Reagent Quality: Purity and age of coupling reagents and additives can affect their performance.Use fresh, high-purity reagents for each synthesis.
Inconsistent Reaction Conditions: Minor variations in temperature, reaction time, or addition rates.Strictly control and monitor all reaction parameters. Utilize automated synthesizers for better consistency if available.
Difficulty in separating the D-Tyr diastereomer from the desired L-Tyr product. Similar Chromatographic Behavior: The two diastereomers may have very similar retention times.Optimize your purification method. This may involve using a different chromatography column, a shallower gradient, or a different solvent system. Chiral chromatography can also be employed for analytical and preparative separations.[4]

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of this compound synthesis?

A1: Racemization refers to the conversion of the L-Tyrosine residue at the stereogenic center (α-carbon) into a mixture of both L- and D-Tyrosine. This results in the formation of a diastereomeric impurity (D-Tyr-L-Pro-OtBu) which can be difficult to separate from the desired product and may have different biological activity.

Q2: Why is the Tyrosine residue susceptible to racemization?

A2: The activation of the carboxylic acid group of the N-protected tyrosine makes the α-proton acidic and thus susceptible to abstraction. This leads to the formation of a planar oxazolone intermediate, which can be re-protonated from either side, leading to a loss of stereochemical integrity.

Q3: Which coupling reagents are best for minimizing racemization of Tyrosine?

A3: While no coupling reagent can completely eliminate racemization, some are significantly better at minimizing it. Reagents like 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) have been shown to be highly effective in preventing racemization in tyrosine-containing peptides.[1][2] Uronium/aminium salts like HATU, HBTU, and TBTU, when used with additives like HOBt or Oxyma, also provide good results with low levels of racemization.[5]

Q4: What is the role of additives like HOBt and Oxyma?

A4: Additives like HOBt and Oxyma act as racemization suppressants. They react with the activated amino acid to form an active ester intermediate. This intermediate is more stable and less prone to forming the oxazolone intermediate that leads to racemization, while still being reactive enough to form the desired peptide bond.[2][5]

Q5: How does temperature affect racemization?

A5: Lowering the reaction temperature reduces the rate of racemization. Performing the coupling reaction at temperatures ranging from -15°C to 0°C is a common strategy to minimize this side reaction.[1]

Q6: Can the choice of solvent influence racemization?

A6: Yes, the polarity of the solvent can play a role. While not as critical as the choice of coupling reagent and temperature, it's a factor to consider. Solvents like dichloromethane (DCM) and dimethylformamide (DMF) are commonly used. It is important to ensure all reactants are well-dissolved.

Quantitative Data on Racemization

Amino Acid Coupling Reagent/Additive Diastereomeric Ratio (L:D) Reference Peptide/System
TyrosineBOP/HOBt (excess)87:13IbKTP-NH2 (Tyr-Arg derivative)[2]
TyrosineDEPBTNo detectable racemizationIbKTP-NH2 (Tyr-Arg derivative)[1][2]
HistidineDIC/Oxyma98.2:1.8Fmoc-L-His(Trt)-OH + L-Leu-OtBu[6]
HistidineHATU/NMM69.0:31.0 (at 55°C)Fmoc-L-His(Trt)-OH + L-Leu-OtBu[6]
CysteineDIC/OxymaNo detectable racemizationFmoc-L-Cys(Trt)-OH + L-Leu-OtBu[6]

Experimental Protocols

Protocol 1: Low-Racemization Coupling using DEPBT

This protocol is adapted for the synthesis of this compound and is based on the successful use of DEPBT to prevent racemization in a similar synthesis.[1][2]

Materials:

  • N-protected L-Tyrosine (e.g., Fmoc-Tyr(tBu)-OH)

  • Pro-OtBu

  • 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve N-protected L-Tyrosine (1.0 eq) and Pro-OtBu (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0°C using an ice bath.

  • Add DEPBT (1.1 eq) to the solution with gentle stirring.

  • Add DIPEA (2.0 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0°C for 1 hour and then let it warm to room temperature.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, proceed with the standard work-up and purification procedures.

Protocol 2: Coupling using HATU/DIPEA

This protocol utilizes a common uronium-based coupling reagent with a sterically hindered base to minimize racemization.

Materials:

  • N-protected L-Tyrosine (e.g., Fmoc-Tyr(tBu)-OH)

  • Pro-OtBu

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve N-protected L-Tyrosine (1.0 eq) and HATU (1.0 eq) in anhydrous DMF in a dry reaction vessel under an inert atmosphere.

  • Stir the solution for 5-10 minutes at room temperature for pre-activation.

  • Cool the mixture to 0°C.

  • In a separate vessel, dissolve Pro-OtBu (1.0 eq) in anhydrous DMF and add it to the activated tyrosine solution.

  • Add DIPEA (2.0 eq) to the reaction mixture.

  • Stir the reaction at 0°C for 30 minutes and then at room temperature for 2-3 hours, monitoring its progress.

  • Once the reaction is complete, proceed with the appropriate work-up and purification steps.

Visualizations

Racemization_Mechanism cluster_activation Activation & Racemization Pathway cluster_coupling Desired Coupling Pathway L_Tyr N-Protected L-Tyrosine Activated_Ester Activated Ester Intermediate L_Tyr->Activated_Ester Coupling Reagent Oxazolone Planar Oxazolone (Loss of Chirality) Activated_Ester->Oxazolone Base-catalyzed proton abstraction Activated_Ester_2 Activated Ester Intermediate D_Tyr_Product D-Tyr-Pro-OtBu (Diastereomer) Oxazolone->D_Tyr_Product Reaction with Pro-OtBu L_Tyr_2 N-Protected L-Tyrosine L_Tyr_2->Activated_Ester_2 Coupling Reagent Desired_Product L-Tyr-Pro-OtBu (Desired Product) Activated_Ester_2->Desired_Product Reaction with Pro-OtBu

Caption: Mechanism of Tyrosine Racemization during Peptide Coupling.

experimental_workflow cluster_planning Pre-Coupling cluster_execution Coupling Reaction cluster_post Post-Coupling reagent_selection Select Low-Racemization Coupling Reagent & Additive (e.g., DEPBT or HATU/Oxyma) base_selection Choose Sterically Hindered Base (DIPEA/NMM) reagent_selection->base_selection solvent Use Anhydrous Solvent (DMF) base_selection->solvent dissolve Dissolve Reactants solvent->dissolve cool Cool to Low Temperature (0°C to -15°C) dissolve->cool add_reagents Add Coupling Reagent and Base cool->add_reagents monitor Monitor Reaction (TLC/LC-MS) add_reagents->monitor workup Work-up & Purification monitor->workup analysis Analyze for Diastereomeric Purity (Chiral HPLC) workup->analysis

References

Best practices for storage and handling of Tyr-pro-otbu

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the storage and handling of Tyr-pro-otbu (tert-butyl (2S)-1-((2S)-2-amino-3-(4-hydroxyphenyl)propanoyl)pyrrolidine-2-carboxylate). It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a protected dipeptide consisting of Tyrosine (Tyr) and Proline (Pro). The C-terminus of the proline residue is protected by a tert-butyl (tBu) ester group. This protection strategy is common in peptide synthesis to prevent unwanted side reactions at the carboxyl group during coupling of the next amino acid in the sequence.

Q2: What is the physical appearance of this compound?

A2: this compound is typically a white to yellow solid.

Q3: What are the primary applications of this compound?

A3: this compound is primarily used as a building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The tert-butyl protecting group on the C-terminus allows for the sequential addition of other amino acids to the N-terminus of the tyrosine residue.

Storage and Handling Best Practices

Proper storage and handling of this compound are crucial for maintaining its integrity and ensuring reproducible experimental outcomes.

Storage

It is recommended to store this compound under the following conditions:

ConditionRecommendationRationale
Temperature Store in a freezer at -20°C for long-term storage. For short-term storage, refrigeration at 2-8°C is acceptable.Lower temperatures minimize degradation and preserve the chemical integrity of the dipeptide.
Moisture Store in a tightly sealed container, preferably in a desiccator with a desiccant.Peptides are susceptible to hydrolysis. Exposure to moisture can lead to the cleavage of the peptide bond or loss of the protecting group.
Light Protect from direct light.Exposure to light, particularly UV light, can cause photodegradation of the aromatic tyrosine residue.
Atmosphere For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).This minimizes oxidation, particularly of the tyrosine residue.
Handling
  • Weighing and Aliquoting: When weighing, allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold product. For frequent use, it is advisable to aliquot the compound into smaller, single-use vials to minimize repeated opening of the main stock container and subsequent exposure to moisture and air.

  • Use of Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area, preferably a fume hood. Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Inert Atmosphere: For reactions sensitive to oxidation or moisture, handle this compound under an inert atmosphere using a glove box or Schlenk line techniques.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the use of this compound in peptide synthesis.

IssuePossible Cause(s)Recommended Solution(s)
Low Coupling Efficiency 1. Degraded this compound: Improper storage may have led to hydrolysis of the peptide bond or loss of the protecting group. 2. Steric Hindrance: The bulky tert-butyl group can sometimes hinder the approach of the incoming activated amino acid. 3. Incomplete Activation: The carboxylic acid of the incoming amino acid may not be fully activated.1. Verify Integrity: Use a fresh, properly stored aliquot of this compound. Confirm its identity and purity via analytical methods like HPLC or Mass Spectrometry. 2. Optimize Coupling Conditions: Increase the coupling time and/or temperature. Use a more potent coupling reagent (e.g., HATU, HCTU). 3. Ensure Complete Activation: Use a sufficient excess of the coupling reagent and base. Monitor the activation step if possible.
Presence of Impurities in the Final Peptide 1. Premature Deprotection: The tert-butyl ester may be partially cleaved during coupling or work-up steps if acidic conditions are inadvertently introduced. 2. Side Reactions at the Tyrosine Hydroxyl Group: The hydroxyl group of tyrosine can undergo side reactions if not properly managed, although it is generally less reactive than other functional groups. 3. Racemization: The chiral center of the amino acids can be susceptible to racemization, especially during activation.1. Maintain Neutral or Basic pH: Ensure that the reaction and work-up conditions are not acidic. Use a non-nucleophilic base like diisopropylethylamine (DIEA). 2. Use of Scavengers: During the final deprotection of the full peptide with strong acids (e.g., TFA), use a scavenger cocktail (e.g., triisopropylsilane, water) to trap the reactive tert-butyl cations and prevent re-attachment to sensitive residues like tyrosine. 3. Optimize Activation: Use coupling reagents known to minimize racemization (e.g., COMU, PyAOP). Perform the activation at a lower temperature.
Solubility Issues This compound is a relatively nonpolar dipeptide and may have limited solubility in some common solvents.Test solubility in a range of solvents commonly used in peptide synthesis, such as Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM). Gentle warming and sonication may aid dissolution.

Experimental Workflow & Decision Making

The following diagrams illustrate a typical experimental workflow for using this compound in peptide synthesis and a decision-making process for troubleshooting common problems.

experimental_workflow start Start: this compound Handling weigh Equilibrate to RT & Weigh in Fume Hood start->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve couple Couple with N-protected Amino Acid & Coupling Reagent dissolve->couple monitor Monitor Reaction (e.g., HPLC, TLC) couple->monitor workup Aqueous Work-up / Purification monitor->workup characterize Characterize Product (e.g., MS, NMR) workup->characterize end End: Purified Peptide characterize->end

Figure 1. General experimental workflow for using this compound.

troubleshooting_workflow issue Problem Encountered (e.g., Low Yield, Impurity) check_reagent Check this compound Quality & Storage issue->check_reagent reagent_ok Reagent OK? check_reagent->reagent_ok check_conditions Review Reaction Conditions conditions_ok Conditions Optimized? check_conditions->conditions_ok check_purification Evaluate Purification Method purification_ok Purification Effective? check_purification->purification_ok reagent_ok->check_conditions Yes new_reagent Use Fresh this compound reagent_ok->new_reagent No conditions_ok->check_purification Yes optimize_coupling Optimize Coupling (Time, Temp, Reagent) conditions_ok->optimize_coupling No optimize_purification Modify Purification (e.g., Different Column, Gradient) purification_ok->optimize_purification No consult Consult Literature / Technical Support purification_ok->consult Yes new_reagent->check_conditions optimize_coupling->check_purification optimize_purification->consult

Figure 2. Troubleshooting decision tree for experiments with this compound.

Identifying and removing impurities from Tyr-pro-otbu synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of the dipeptide Tyr-Pro-OtBu.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect during the synthesis of H-Tyr-Pro-OtBu?

A1: During the synthesis of H-Tyr-Pro-OtBu, you can primarily expect three classes of impurities:

  • Diketopiperazine (DKP): This is a cyclic dipeptide formed from the intramolecular cyclization of the Tyr-Pro dipeptide. It is a very common and often major impurity when Proline is the second amino acid in the sequence.[1][2]

  • Unreacted Starting Materials: Residual Boc-Tyr(tBu)-OH (or Fmoc-Tyr(tBu)-OH) and H-Pro-OtBu may be present if the coupling reaction is incomplete.

  • Deletion Sequence: If the coupling of Tyrosine to Proline is unsuccessful, you will have unreacted H-Pro-OtBu.

  • Side-Chain Acylation Product: If the hydroxyl group of Tyrosine is not protected, it can be acylated during the coupling step, leading to a branched peptide impurity.[3]

Q2: How can I detect and quantify these impurities?

A2: The most effective method for detecting and quantifying impurities in your this compound synthesis is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

  • HPLC with UV detection will allow you to separate the different components of your reaction mixture and quantify their relative abundance based on peak area.

  • Mass Spectrometry (MS) will provide the mass-to-charge ratio of the molecules in each peak, enabling you to identify the main product and the impurities based on their expected molecular weights.

Q3: What is Diketopiperazine (DKP) and why is it a problem in Tyr-Pro synthesis?

A3: Diketopiperazine (cyclo(Tyr-Pro)) is a cyclic dipeptide that is readily formed from the linear dipeptide, especially when Proline is the C-terminal residue. The formation is catalyzed by the free N-terminal amine of the dipeptide attacking the C-terminal ester.[1] This side reaction is particularly prevalent with the Tyr-Pro sequence and can significantly reduce the yield of the desired linear peptide.[2]

Q4: How can I minimize the formation of Diketopiperazine?

A4: To minimize DKP formation, consider the following strategies:

  • Use a sterically hindered protecting group on the N-terminus of Proline: If you are performing a solution-phase synthesis, using a bulky protecting group can slow down the rate of cyclization.

  • Control the reaction temperature: Lower temperatures during coupling and deprotection can help to reduce the rate of DKP formation.

  • Optimize the coupling reagent: The choice of coupling reagent can influence the rate of DKP formation.

  • Proceed to the next coupling step immediately: In solid-phase peptide synthesis (SPPS), it is advisable to proceed with the coupling of the next amino acid immediately after the deprotection of the N-terminus of the dipeptide to minimize the time the free amine is available for cyclization.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of the desired this compound product with a major impurity peak. High probability of Diketopiperazine (DKP) formation.Confirm the identity of the impurity by MS. To minimize DKP formation, lower the reaction temperature and consider using a more sterically hindered N-terminal protecting group on the Tyrosine. If applicable, proceed to the next reaction step as quickly as possible after deprotection.
Multiple peaks in the HPLC chromatogram with masses corresponding to starting materials. Incomplete coupling reaction.Increase the coupling time and/or the equivalents of the coupling reagent and the protected Tyrosine. Ensure your starting materials are pure and your solvents are anhydrous.
A peak with a mass corresponding to H-Pro-OtBu is observed. Incomplete coupling of Tyrosine.Re-evaluate your coupling conditions. Check the activity of your coupling reagent.
A peak with a mass higher than the desired product is observed. Possible acylation of the Tyrosine side-chain hydroxyl group.Use a protected Tyrosine derivative, such as Boc-Tyr(tBu)-OH or Fmoc-Tyr(tBu)-OH, to prevent side-chain reactions.[3]

Experimental Protocols

Protocol 1: Identification of Impurities by HPLC-MS
  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water mixture).

  • HPLC Separation:

    • Column: Use a C18 reversed-phase column.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is a good starting point.

    • Detection: Monitor the elution profile at 220 nm and 280 nm (for the Tyrosine aromatic ring).

  • MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Mass Range: Scan a mass range that includes the expected masses of the product, starting materials, and potential impurities (e.g., m/z 100-1000).

  • Data Analysis: Correlate the peaks in the HPLC chromatogram with the masses detected by the MS to identify the components of your mixture.

Protocol 2: Purification of this compound by Preparative HPLC
  • Method Development: Optimize the separation of your target peptide from the impurities on an analytical HPLC system first.

  • Preparative HPLC:

    • Column: Use a preparative C18 column with a suitable particle size.

    • Mobile Phase: Use a volatile buffer system if possible to simplify product isolation (e.g., ammonium formate or ammonium acetate).

    • Gradient: Scale up the gradient from your analytical method.

    • Loading: Dissolve the crude product in the minimum amount of mobile phase A and inject it onto the column.

    • Fraction Collection: Collect fractions corresponding to the peak of your desired product.

  • Product Isolation:

    • Analyze the collected fractions by analytical HPLC-MS to confirm purity.

    • Pool the pure fractions.

    • Remove the solvent by lyophilization (freeze-drying) to obtain the purified this compound as a solid.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_deprotection Deprotection cluster_purification Purification Boc-Tyr(tBu)-OH Boc-Tyr(tBu)-OH Coupling Coupling Boc-Tyr(tBu)-OH->Coupling H-Pro-OtBu H-Pro-OtBu H-Pro-OtBu->Coupling Boc-Tyr(tBu)-Pro-OtBu Boc-Tyr(tBu)-Pro-OtBu Coupling->Boc-Tyr(tBu)-Pro-OtBu Deprotection_Step Deprotection_Step Boc-Tyr(tBu)-Pro-OtBu->Deprotection_Step H-Tyr(tBu)-Pro-OtBu H-Tyr(tBu)-Pro-OtBu Deprotection_Step->H-Tyr(tBu)-Pro-OtBu Crude_Product Crude_Product H-Tyr(tBu)-Pro-OtBu->Crude_Product Prep_HPLC Prep_HPLC Crude_Product->Prep_HPLC Pure_Product Pure_Product Prep_HPLC->Pure_Product Impurity_Formation cluster_impurities Potential Impurities Linear_Dipeptide H-Tyr-Pro-OtBu DKP Diketopiperazine (cyclo(Tyr-Pro)) Linear_Dipeptide->DKP Intramolecular Cyclization Unreacted_Tyr Boc-Tyr(tBu)-OH Unreacted_Pro H-Pro-OtBu Side_Chain_Acylation Acyl-Tyr-Pro-OtBu Troubleshooting_Logic Start Analyze Crude Product by HPLC-MS Major_Impurity Major Impurity Peak? Start->Major_Impurity Check_Mass Mass Match DKP? Major_Impurity->Check_Mass Yes Check_Starting_Materials Check for unreacted starting materials Major_Impurity->Check_Starting_Materials No Optimize_Conditions Optimize reaction conditions to minimize DKP Check_Mass->Optimize_Conditions Yes Check_Mass->Check_Starting_Materials No Optimize_Conditions->Start Incomplete_Coupling Starting Materials Present? Check_Starting_Materials->Incomplete_Coupling Increase_Coupling Increase coupling time/ reagent equivalents Incomplete_Coupling->Increase_Coupling Yes Proceed_Purification Proceed to Purification Incomplete_Coupling->Proceed_Purification No Increase_Coupling->Start

References

Scaling up the synthesis of Tyr-pro-otbu for larger quantities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of the dipeptide Tyr-Pro-OtBu. It addresses common challenges through troubleshooting guides and frequently asked questions, offering detailed experimental protocols and quantitative data to facilitate a smooth transition from lab-scale to larger-quantity production.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when scaling up the synthesis of this compound?

A1: Scaling up peptide synthesis from milligrams to kilograms presents several challenges. Key issues include managing the increased risk of aggregation, dealing with higher consumption of expensive raw materials like resins and protected amino acids, ensuring consistent purity and yield, and addressing heightened regulatory and safety requirements for large-scale production.[1] The transition is more complex than simply increasing the batch size; it often requires re-engineering the process to maintain efficiency and cost-effectiveness.

Q2: Which synthesis method, Solid-Phase Peptide Synthesis (SPPS) or Liquid-Phase Peptide Synthesis (LPPS), is more suitable for large-scale production of a short dipeptide like this compound?

A2: For shorter peptides, Liquid-Phase Peptide Synthesis (LPPS) offers significant advantages in scalability and sustainability.[2] LPPS is often more cost-effective for shorter sequences as it requires fewer reagents and solvents, thereby reducing waste.[2][3] While SPPS is highly efficient for many applications and adaptable to large-scale GMP production, LPPS can be better for certain sequences, especially those prone to aggregation on a solid support.[3][4]

Q3: What is diketopiperazine (DKP) formation, and why is it a concern for Tyr-Pro sequences?

A3: Diketopiperazine (DKP) formation is a common side reaction in peptide synthesis, particularly when proline is the second amino acid in the sequence.[1][5][6][7][8] It involves an intramolecular cyclization of the dipeptide, leading to the cleavage of the peptide from the resin (in SPPS) or truncation of the desired product. This side reaction can significantly reduce the yield of the target peptide. The formation of DKP is influenced by factors such as the solvent, temperature, and the stability of the N-terminal protecting group.[5][8]

Q4: How can I monitor the progress of the coupling reaction during synthesis?

A4: In solid-phase synthesis, monitoring reaction completion is crucial. Qualitative methods like the Kaiser test can be used to detect the presence of free primary amines. However, it's important to note that the Kaiser test may give false negatives with secondary amines like proline. For quantitative analysis and to monitor the formation of the desired product and any side products, techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are essential, especially after cleaving a small amount of the peptide from the resin.[9]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield of this compound Incomplete Coupling: Steric hindrance from the proline residue or aggregation of the growing peptide chain can lead to incomplete coupling.- Optimize Coupling Reagents: Use more potent activating agents like HATU or HCTU. - Increase Reaction Time/Temperature: Prolonging the coupling time or moderately increasing the temperature can improve efficiency, but monitor for side reactions. - Solvent Choice: Switch to a solvent known to reduce aggregation, such as N-Methyl-2-pyrrolidone (NMP).
Diketopiperazine (DKP) Formation: The Tyr-Pro sequence is prone to this side reaction, leading to product loss.- Choice of Resin (for SPPS): Use a 2-chlorotrityl chloride (2-CTC) resin, as its steric bulk can inhibit DKP formation.[6][7] - Control of Reaction Conditions: Carefully control the base concentration and reaction time during the deprotection of the second amino acid. Consider using a weaker base or a shorter deprotection time.[6] - Alternative Protecting Groups: In some cases, using alternative N-terminal protecting groups that are removed under different conditions can mitigate this side reaction.[8]
Presence of Impurities in the Final Product Side Reactions During Synthesis: Besides DKP formation, other side reactions can occur, such as racemization or reactions involving the tyrosine side chain if not properly protected.- Ensure Proper Protection: Use a tert-butyl (tBu) protecting group for the tyrosine hydroxyl group to prevent side reactions. - Optimize Coupling Conditions: Use coupling reagents and conditions known to minimize racemization.
Incomplete Deprotection: The Boc or OtBu protecting groups may not be fully removed.- Extend Deprotection Time: Increase the duration of the acid treatment (e.g., with TFA) to ensure complete removal of the protecting groups. - Use of Scavengers: Include scavengers in the cleavage cocktail to prevent side reactions that can occur during deprotection.
Inefficient Purification: The purification method may not be adequately separating the desired product from impurities.- Optimize HPLC Conditions: Adjust the gradient, flow rate, and column chemistry for preparative HPLC to improve separation.[9] - Consider Orthogonal Purification: Employing a secondary purification technique with a different separation principle (e.g., ion-exchange chromatography) can enhance purity.[10]
Difficulty in Scaling Up the Process Heat and Mass Transfer Issues: In larger reactors, inefficient mixing and heat transfer can lead to localized overheating and incomplete reactions.- Reactor Design: Use reactors with appropriate agitation and temperature control systems designed for peptide synthesis. - Process Optimization: Re-evaluate and optimize reaction parameters such as concentration, temperature, and reaction time for the larger scale.
Increased Solvent and Reagent Consumption: The cost of raw materials becomes a significant factor at a larger scale.- Process Intensification: Explore more concentrated reaction conditions where feasible to reduce solvent usage. - Reagent Stoichiometry: Carefully optimize the equivalents of coupling reagents and amino acids to minimize excess without compromising yield.

Experimental Protocols

I. Synthesis of Boc-L-Tyrosine (Boc-Tyr-OH)

This protocol outlines the N-terminal protection of L-tyrosine using di-tert-butyl dicarbonate (Boc)₂O.

Materials:

  • L-Tyrosine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Potassium carbonate (K₂CO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • Potassium hydrogen sulfate (KHSO₄) solution (saturated)

  • Magnesium sulfate (MgSO₄) (anhydrous)

Procedure:

  • In a flask, dissolve K₂CO₃ (3.0 eq.) in a 1:1 mixture of water and dioxane.

  • Cool the solution to 0°C.

  • Add L-Tyrosine (1.0 eq.) and a solution of (Boc)₂O (1.0 eq.) in dioxane.

  • Stir the reaction mixture at room temperature overnight.

  • Add water and then acidify the mixture to a pH of 4 with a saturated KHSO₄ solution.

  • Extract the product with ethyl acetate (3x).

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield Boc-Tyr-OH as an oil.[11]

II. Liquid-Phase Synthesis of Boc-Tyr(tBu)-Pro-OtBu

This protocol describes the coupling of Boc-Tyr(tBu)-OH with H-Pro-OtBu in solution.

Materials:

  • Boc-Tyr(tBu)-OH

  • H-Pro-OtBu (Proline tert-butyl ester)

  • Propylphosphonic anhydride (T3P®)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Anisole

  • Acetonitrile (ACN)

Procedure:

  • Dissolve H-Pro-OtBu (1.0 eq.) in DCM or anisole.

  • Add Boc-Tyr(tBu)-OH (1.0 eq.) to the solution.

  • Add DIPEA (3.0 eq.) followed by T3P® (1.5 eq.).

  • The reaction should be complete within a few minutes.

  • After completion, the product can be isolated by precipitation with a non-polar solvent or by aqueous workup, followed by purification.

III. Deprotection of Boc-Tyr-Pro-OtBu

This general procedure outlines the removal of the Boc protecting group.

Materials:

  • Boc-protected peptide

  • Dichloromethane (DCM), dry

  • Trifluoroacetic acid (TFA)

  • Diethyl ether or hexane, cold

Procedure:

  • Dissolve the Boc-protected peptide (1.0 eq.) in dry DCM in a three-neck round bottom flask under an inert nitrogen atmosphere.

  • Cool the mixture to 0°C in an ice bath.

  • Add TFA dropwise over 1 hour.

  • Continue stirring at 0°C for 1 hour, then at room temperature for 2 hours.

  • Remove the solvent and TFA under reduced pressure.

  • Add cold diethyl ether or hexane to the residue to precipitate the deprotected peptide.[11]

Quantitative Data on Scaling Up

Scaling up peptide synthesis requires careful adjustment of reaction parameters to maintain yield and purity. Below is a hypothetical comparison of parameters for a generic dipeptide synthesis at lab and pilot scales.

ParameterLab Scale (10 mmol)Pilot Scale (1 mol)Key Considerations for Scale-Up
Boc-AA-OH 1.0 eq.1.0 - 1.2 eq.A slight excess may be needed to drive the reaction to completion at a larger scale.
H-AA-OtBu 1.0 eq.1.0 eq.The limiting reagent.
Coupling Reagent (e.g., T3P®) 1.5 eq.1.2 - 1.5 eq.Optimize to minimize cost and byproducts while ensuring complete activation.
Base (e.g., DIPEA) 3.0 eq.2.5 - 3.0 eq.Optimize to ensure adequate basicity without causing side reactions.
Solvent Volume ~100 mL~5 - 10 LSolvent volume per mole of reactant may be reduced at a larger scale to increase concentration, but this depends on solubility and heat transfer.
Reaction Time 5 - 30 min15 - 60 minMay need to be extended to ensure complete mixing and reaction at a larger volume.
Typical Yield 90-98%85-95%Yields may be slightly lower at a larger scale due to handling losses and less efficient heat/mass transfer.
Typical Purity (crude) >95%>90%Purity may be slightly lower before purification due to the challenges of maintaining ideal conditions at scale.

Visualizations

Experimental Workflow for Liquid-Phase Synthesis of this compound

G Workflow for Liquid-Phase Synthesis of this compound cluster_0 Starting Materials cluster_1 Coupling Reaction cluster_2 Work-up and Purification cluster_3 Final Product Boc-Tyr(tBu)-OH Boc-Tyr(tBu)-OH Add Boc-Tyr(tBu)-OH Add Boc-Tyr(tBu)-OH Boc-Tyr(tBu)-OH->Add Boc-Tyr(tBu)-OH H-Pro-OtBu H-Pro-OtBu Dissolve H-Pro-OtBu Dissolve H-Pro-OtBu H-Pro-OtBu->Dissolve H-Pro-OtBu Dissolve H-Pro-OtBu->Add Boc-Tyr(tBu)-OH Add DIPEA and T3P® Add DIPEA and T3P® Add Boc-Tyr(tBu)-OH->Add DIPEA and T3P® Reaction Monitoring Reaction Monitoring Add DIPEA and T3P®->Reaction Monitoring Quench Reaction Quench Reaction Reaction Monitoring->Quench Reaction Extraction/Precipitation Extraction/Precipitation Quench Reaction->Extraction/Precipitation Chromatography Chromatography Extraction/Precipitation->Chromatography Characterization (HPLC, MS) Characterization (HPLC, MS) Chromatography->Characterization (HPLC, MS) This compound This compound Characterization (HPLC, MS)->this compound

Caption: Liquid-phase synthesis workflow for this compound.

Troubleshooting Logic for Low Yield

G Troubleshooting Low Yield in this compound Synthesis Low Yield Low Yield Analyze Crude Product by HPLC/MS Analyze Crude Product by HPLC/MS Low Yield->Analyze Crude Product by HPLC/MS Incomplete Coupling Incomplete Coupling Analyze Crude Product by HPLC/MS->Incomplete Coupling Diketopiperazine (DKP) Detected Diketopiperazine (DKP) Detected Analyze Crude Product by HPLC/MS->Diketopiperazine (DKP) Detected Other Side Products Other Side Products Analyze Crude Product by HPLC/MS->Other Side Products Optimize Coupling Optimize Coupling Incomplete Coupling->Optimize Coupling Yes Modify Deprotection/Resin Modify Deprotection/Resin Diketopiperazine (DKP) Detected->Modify Deprotection/Resin Yes Review Protecting Group Strategy Review Protecting Group Strategy Other Side Products->Review Protecting Group Strategy Yes

Caption: Decision tree for troubleshooting low yield.

References

Modifying reaction times and temperatures for Tyr-pro-otbu coupling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the coupling of Tyrosine (Tyr) to Proline (Pro) with a tert-butyl (OtBu) protecting group on the Proline's carboxyl terminus.

Troubleshooting Guide

This guide addresses common issues encountered during the Tyr-Pro-OtBu coupling reaction, focusing on modifying reaction times and temperatures to optimize yield and minimize side reactions.

Issue 1: Low Yield of the Desired this compound Dipeptide

Low product yield is a frequent challenge in peptide synthesis. Several factors related to reaction time and temperature can contribute to this issue.

ParameterPotential CauseRecommended ActionExpected Outcome
Reaction Time Insufficient coupling time: The reaction may not have proceeded to completion, especially if steric hindrance is a factor.Increase the coupling reaction time incrementally. Monitor the reaction progress using a suitable analytical method (e.g., TLC, HPLC). A typical starting point is 2 hours, which can be extended to 4, 6, or even 24 hours.Increased conversion to the desired dipeptide, leading to a higher yield.
Prolonged reaction time: Extended reaction times, especially at elevated temperatures, can lead to product degradation or the formation of side products.Optimize the reaction time by performing a time-course study to identify the point of maximum yield before significant degradation occurs.Minimized product degradation and improved overall yield.
Reaction Temperature Temperature too low: The activation energy for the coupling reaction may not be sufficiently overcome at lower temperatures, leading to a slow reaction rate.Gradually increase the reaction temperature. For many standard coupling reagents, reactions are run at room temperature (~25°C). Increasing the temperature to 40-50°C can enhance the reaction rate.[1]Accelerated reaction kinetics and improved yield within a shorter timeframe.
Temperature too high: High temperatures can promote side reactions, such as racemization and the formation of byproducts. For sensitive amino acid couplings, elevated temperatures can be detrimental to the final product's purity and yield.If side reactions are observed, decrease the reaction temperature. Running the reaction at 0°C or even lower may be necessary for particularly sensitive couplings.Reduced formation of impurities and a cleaner reaction profile, which can lead to a higher isolated yield of the pure product.
Issue 2: High Levels of Diketopiperazine (DKP) Formation

The formation of a cyclic dipeptide, diketopiperazine (DKP), is a well-known side reaction, particularly when Proline is the C-terminal residue. This occurs due to the intramolecular cyclization of the deprotected dipeptide, leading to cleavage from the solid support in solid-phase peptide synthesis (SPPS) or cyclization in solution-phase synthesis.

ParameterPotential CauseRecommended ActionExpected Outcome
Reaction Temperature Elevated temperature during coupling and/or Fmoc deprotection: Higher temperatures can accelerate the rate of intramolecular cyclization leading to DKP formation.Maintain a lower temperature during the coupling of Fmoc-Tyr(tBu)-OH to the Pro-OtBu moiety. A temperature of 0°C to room temperature is generally recommended. Avoid heating unless necessary for coupling efficiency, and if so, use the lowest effective temperature.Significant reduction in the rate of DKP formation, thereby preserving the linear dipeptide.
Reaction Time Extended time in a deprotected state: The longer the N-terminal amine of the dipeptide is free, the greater the opportunity for it to attack the ester linkage, leading to DKP formation.Minimize the time between the deprotection of the Proline residue and the subsequent coupling of the Tyrosine residue. In SPPS, this means proceeding with the coupling step immediately after Fmoc removal and washing.Reduced opportunity for intramolecular cyclization, leading to lower levels of DKP.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the this compound coupling reaction?

The optimal temperature is a balance between reaction rate and the minimization of side reactions. For standard coupling reagents like HBTU or HATU, starting at room temperature (25°C) is advisable. If the reaction is sluggish, the temperature can be cautiously increased to 40-50°C. However, due to the high propensity of Proline-containing dipeptides to form diketopiperazines (DKPs), it is often recommended to perform the coupling at a lower temperature, such as 0°C, to suppress this side reaction.

Q2: How long should I run the coupling reaction?

The reaction time depends on the coupling reagents, temperature, and scale of the reaction. A typical starting point is 2-4 hours. It is highly recommended to monitor the reaction progress by a suitable analytical technique (e.g., HPLC, TLC, or a colorimetric test like the Kaiser test in SPPS). The reaction should be stopped once it has reached completion to avoid potential side reactions from prolonged exposure to the reaction conditions.

Q3: I am observing a significant amount of a byproduct with a mass corresponding to the cyclic dipeptide. What is happening and how can I prevent it?

You are likely observing the formation of diketopiperazine (DKP). This is a very common side reaction when Proline is the C-terminal amino acid. To prevent this:

  • Use a lower temperature: Perform the coupling at 0°C.

  • Choose the right coupling reagent: Reagents like COMU have been shown to be highly efficient and can sometimes reduce side reactions.

  • Minimize the time the N-terminal of Proline is deprotected: Proceed with the Tyrosine coupling immediately after deprotection.

  • In Solid-Phase Peptide Synthesis (SPPS): Consider using a 2-chlorotrityl chloride resin, which is more sterically hindered and can suppress DKP formation. Another strategy is to couple a pre-formed Fmoc-Tyr-Pro-OH dipeptide instead of sequential single amino acid additions.

Q4: Can I use microwave synthesis for the this compound coupling?

Yes, microwave-assisted peptide synthesis can be used and may significantly shorten the required reaction time. A typical temperature for microwave synthesis is around 50°C.[1] However, be aware that the increased temperature can also accelerate DKP formation. It is crucial to carefully optimize the microwave conditions (power, temperature, and time) to maximize the coupling efficiency while minimizing this side reaction.

Experimental Protocols

General Protocol for Solution-Phase this compound Coupling

This protocol provides a general methodology. The specific amounts and reaction conditions should be optimized for your particular setup.

  • Preparation: Dissolve H-Pro-OtBu.HCl (1 equivalent) and Fmoc-Tyr(tBu)-OH (1.1 equivalents) in an appropriate solvent (e.g., DMF or DCM).

  • Activation: Add a coupling reagent (e.g., HBTU, 1.1 equivalents) and a base (e.g., DIPEA, 2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at the desired temperature (e.g., 0°C or room temperature).

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting materials are consumed.

  • Work-up: Quench the reaction, and perform an appropriate aqueous work-up to remove the coupling byproducts and excess reagents.

  • Purification: Purify the crude product by column chromatography to obtain the pure this compound dipeptide.

General Protocol for Solid-Phase this compound Coupling (Fmoc/tBu strategy)
  • Resin Preparation: Start with a suitable resin, such as a pre-loaded H-Pro-2-chlorotrityl resin. Swell the resin in an appropriate solvent like DMF.

  • Fmoc-Tyrosine Activation: In a separate vessel, pre-activate Fmoc-Tyr(tBu)-OH (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU/HOBt, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF.

  • Coupling: Add the activated Fmoc-Tyr(tBu)-OH solution to the resin. Agitate the mixture at the desired temperature (e.g., room temperature) for the optimized reaction time (e.g., 2 hours).

  • Washing: After the coupling, wash the resin thoroughly with DMF, DCM, and MeOH to remove excess reagents and byproducts.

  • Confirmation: Perform a Kaiser test to confirm the completion of the coupling (a negative result indicates a complete reaction).

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the Tyrosine residue, preparing it for the next coupling step in a longer peptide sequence.

Visualizations

Workflow for this compound Coupling Troubleshooting

G cluster_start Start cluster_analysis Analysis cluster_troubleshooting Troubleshooting cluster_end End start Initiate this compound Coupling Reaction analysis Analyze Reaction Outcome (Yield and Purity) start->analysis low_yield Low Yield? analysis->low_yield Unsatisfactory end Optimized Protocol analysis->end Satisfactory high_dkp High DKP Formation? low_yield->high_dkp No adjust_time Modify Reaction Time (Increase/Decrease) low_yield->adjust_time Yes adjust_temp Modify Reaction Temperature (Increase/Decrease) high_dkp->adjust_temp No lower_temp Lower Reaction Temperature high_dkp->lower_temp Yes adjust_time->analysis adjust_temp->analysis change_reagent Consider Different Coupling Reagent/Resin lower_temp->change_reagent change_reagent->analysis G cluster_main_pathway Desired Peptide Elongation cluster_side_reaction DKP Side Reaction Pro_OtBu H-Pro-OtBu (Deprotected) Tyr_Pro_OtBu Fmoc-Tyr(tBu)-Pro-OtBu (Coupled Dipeptide) Pro_OtBu->Tyr_Pro_OtBu + Fmoc-Tyr(tBu)-OH + Coupling Reagent Cleavage Cleavage from Resin (SPPS) or Cyclization (Solution) Pro_OtBu->Cleavage Intramolecular Attack (Accelerated by Heat) Peptide Further Peptide Elongation Tyr_Pro_OtBu->Peptide Deprotection & Coupling DKP Diketopiperazine (DKP) (Cyclic Dipeptide) Cleavage->DKP

References

Validation & Comparative

Tyr-Pro-OtBu in Focus: A Comparative Guide to Dipeptide Building Blocks in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount for the successful synthesis of complex peptides. This guide provides a detailed comparison of Tyr-Pro-OtBu with other dipeptide building blocks, focusing on key performance indicators such as coupling efficiency, prevention of racemization, and solubility. Experimental data and protocols are provided to support the objective comparison and aid in the strategic selection of building blocks for solid-phase peptide synthesis (SPPS).

Performance Comparison of Dipeptide Building Blocks

The use of pre-formed dipeptides as building blocks in SPPS offers several advantages over the stepwise addition of single amino acids, particularly in overcoming challenges associated with "difficult sequences," such as aggregation and slow coupling kinetics.[1][2] this compound, a dipeptide composed of Tyrosine and Proline with a tert-butyl (OtBu) protecting group on the Tyrosine side chain and the Proline C-terminus, is a valuable reagent in this context.

Below is a comparative overview of this compound and other representative dipeptide building blocks.

Dipeptide Building BlockKey Features & AdvantagesPotential Disadvantages
Fmoc-Tyr(tBu)-Pro-OH - The Proline residue helps disrupt secondary structures that lead to on-resin aggregation.[1][3] - The tert-butyl (tBu) protecting group on the Tyrosine side-chain is stable under the basic conditions used for Fmoc removal but is readily cleaved with trifluoroacetic acid (TFA) during the final cleavage from the resin.[4] - Pre-formed dipeptide minimizes the risk of diketopiperazine formation, a common side reaction involving Proline.- The bulky tBu group may slightly decrease solubility compared to unprotected dipeptides.
Pseudoproline Dipeptides (e.g., Fmoc-Xaa-Ser(ΨMe,Mepro)-OH) - Oxazolidine ring structure effectively disrupts peptide backbone hydrogen bonding, significantly preventing aggregation and improving solubility.[1][3][5] - Can lead to remarkable improvements in the yield and purity of synthesized peptides, especially for long and difficult sequences.[2] - The native Ser or Thr residue is regenerated during the final TFA cleavage.[3]- Coupling onto the pseudoproline-containing peptide can sometimes be slower due to steric hindrance.[6]
Simple Aliphatic Dipeptides (e.g., Fmoc-Ala-Gly-OH) - Generally exhibit good solubility and coupling kinetics in standard SPPS solvents. - Less sterically hindered compared to dipeptides with bulky side chains.- May not be as effective in preventing aggregation in hydrophobic or aggregation-prone sequences.
Dipeptides with Bulky Protecting Groups (e.g., Fmoc-Lys(Boc)-Ala-OH) - The Boc protecting group on the Lysine side chain provides orthogonal protection, allowing for selective deprotection and modification.- The presence of multiple bulky protecting groups can decrease solubility and potentially hinder coupling efficiency.

Quantitative Data Summary

While direct head-to-head comparative studies providing quantitative data for a wide range of dipeptides are limited in publicly available literature, the following table summarizes typical performance characteristics based on established principles of peptide chemistry and available product information.

ParameterThis compoundPseudoproline DipeptidesSimple Aliphatic Dipeptides
Coupling Efficiency HighVery High (especially in difficult sequences)High
Prevention of Racemization High (Proline restricts backbone flexibility)HighModerate to High
Solubility in DMF/NMP Good to Moderate[7][8]High[6]High
Aggregation Prevention GoodExcellent[1]Moderate

Experimental Protocols

To facilitate the direct comparison of dipeptide building blocks in your own research, detailed experimental protocols are provided below.

Protocol 1: Determination of Coupling Efficiency of Dipeptide Building Blocks

Objective: To quantitatively compare the coupling efficiency of different dipeptide building blocks in SPPS.

Materials:

  • Rink Amide resin (or other suitable resin)

  • Fmoc-protected dipeptide building blocks (e.g., Fmoc-Tyr(tBu)-Pro-OH, a pseudoproline dipeptide, and a simple aliphatic dipeptide)

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • SPPS solvents (DMF, NMP)[3]

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Swell the Rink Amide resin in DMF in separate reaction vessels for each dipeptide to be tested.

  • Perform Fmoc deprotection of the resin using 20% piperidine in DMF.

  • Wash the resin thoroughly with DMF.

  • Dissolve each dipeptide building block (3 equivalents) and a coupling reagent (e.g., HBTU, 3 equivalents) in DMF. Add DIPEA (6 equivalents).

  • Add the activated dipeptide solution to the respective resin-containing reaction vessels.

  • Allow the coupling reaction to proceed for a standard time (e.g., 1-2 hours) at room temperature.

  • After the coupling, take a small sample of the resin from each vessel.

  • Cleave the dipeptide from the resin sample using the cleavage cocktail.

  • Analyze the cleaved product by RP-HPLC and mass spectrometry.

  • Quantify the peak area of the desired dipeptide product and any unreacted starting material to calculate the coupling efficiency.

Protocol 2: Assessment of Racemization during Dipeptide Coupling

Objective: To determine the extent of racemization of the C-terminal amino acid of the dipeptide during the coupling reaction.

Materials:

  • Same materials as in Protocol 1.

  • Chiral HPLC column or a derivatization agent (e.g., Marfey's reagent) for separating diastereomers.

Procedure:

  • Follow steps 1-8 from Protocol 1 to couple the dipeptide and cleave it from the resin.

  • Analyze the cleaved dipeptide product using one of the following methods:

    • Chiral HPLC: Use a suitable chiral column to separate the desired diastereomer from any epimerized product.

    • Derivatization followed by RP-HPLC: React the cleaved dipeptide with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomers that can be separated and quantified on a standard C18 RP-HPLC column.

  • Calculate the percentage of the epimerized product to determine the degree of racemization.

Visualizing Key Processes in Peptide Synthesis

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

SPPS_Workflow Resin Solid Support (Resin) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Dipeptide Coupling (Activated Dipeptide) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle for next building block Washing2->Repeat Elongation Cleavage Cleavage & Deprotection (TFA Cocktail) Washing2->Cleavage Final Step Repeat->Fmoc_Deprotection Peptide Purified Peptide Cleavage->Peptide

Caption: Standard Solid-Phase Peptide Synthesis (SPPS) Cycle.

Aggregation_Prevention cluster_0 Stepwise Amino Acid Addition cluster_1 Dipeptide Building Block Approach AA1 Amino Acid 1 AA2 Amino Acid 2 AA1->AA2 AA3 Amino Acid 3 AA2->AA3 Aggregation Aggregation (β-sheet formation) AA3->Aggregation Low_Yield Low Yield & Purity Aggregation->Low_Yield DP1 Dipeptide 1 (e.g., this compound) AA3_2 Amino Acid 3 DP1->AA3_2 Disruption Disruption of Secondary Structure AA3_2->Disruption High_Yield High Yield & Purity Disruption->High_Yield

References

A Comparative Guide to the Analytical Validation of Tyr-pro-OtBu Purity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for validating the purity of the protected dipeptide Tyr-pro-OtBu (tert-butyl ester of Tyrosyl-proline). Ensuring the purity of peptide intermediates like this compound is critical in drug development and chemical synthesis to guarantee the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines detailed experimental protocols and presents comparative data for the most common and effective analytical techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of Analytical Methods for this compound Purity

The validation of this compound purity relies on a multi-pronged approach, employing orthogonal analytical techniques to detect and quantify the target peptide and its potential impurities. Each method offers unique advantages in terms of sensitivity, specificity, and the nature of the information it provides.

Analytical MethodPrincipleInformation ProvidedTypical Purity Specification
RP-HPLC Separation based on hydrophobicityPurity (% area), retention time (t R ), impurity profile>98%
LC-MS Separation coupled with mass detectionMolecular weight confirmation, impurity identificationConfirms mass of main peak and impurities
NMR Nuclear magnetic resonance of atomic nucleiDefinitive structure confirmation, solvent/reagent residue identificationConfirms chemical structure and absence of residual solvents

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse for assessing the purity of peptides. The separation is based on the differential partitioning of the analyte and impurities between a non-polar stationary phase and a polar mobile phase.

Methodology:

  • Instrument: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: 10-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 280 nm. The peptide bond absorbs strongly at 220 nm, while the tyrosine side chain provides absorbance at 280 nm.[1]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of 50% acetonitrile/water.

Expected Results: A pure sample of this compound will present as a single major peak. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing unequivocal identification of the target compound and its impurities by determining their molecular weights.

Methodology:

  • LC System: Waters ACQUITY UPLC I-Class or equivalent.

  • MS System: Waters SQ Detector 2 or equivalent single quadrupole mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5-95% B over 5 minutes.

  • Flow Rate: 0.5 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Mass Range: m/z 100-1000.

  • Data Acquisition: Full scan mode.

Expected Results: The mass spectrum should show a prominent ion corresponding to the protonated molecule of this compound ([M+H]⁺). The theoretical monoisotopic mass of this compound (C₂₀H₂₈N₂O₅) is 376.20 g/mol . The observed mass should be within a narrow tolerance of this value. Impurity peaks in the chromatogram can be analyzed for their mass to aid in their identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the unambiguous structural confirmation of the synthesized peptide. ¹H NMR provides information on the chemical environment of all protons in the molecule.

Methodology:

  • Instrument: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Concentration: 5-10 mg/mL.

  • Experiment: ¹H NMR.

  • Reference: Tetramethylsilane (TMS) at 0 ppm.

Expected ¹H NMR Chemical Shifts (δ, ppm) for a related structure, Boc-Tyr-OtBu, in CDCl₃ (illustrative):

ProtonsChemical Shift (ppm)
Aromatic (Tyr)6.8 - 7.2
NH (Amide)~5.0
α-H (Tyr)~4.4
β-H (Tyr)~3.0
α-H (Pro)~4.2
β, γ, δ-H (Pro)1.8 - 2.2, 3.4 - 3.6
t-Butyl (Ester)~1.45
Boc (Protecting group)~1.40

Note: Specific shifts for this compound may vary slightly. The spectrum should be consistent with the proposed structure, and integration of the peaks should correspond to the number of protons in each environment.

Comparison with Alternatives: The Impact of Protecting Groups

The choice of protecting groups is a critical parameter in peptide synthesis that influences not only the synthetic strategy but also the impurity profile and the analytical methods required for purity validation. Here, we compare this compound with two common alternatives where the C-terminal tert-butyl ester is replaced with a methyl ester (OMe) or a benzyl ester (OBn).

Protected DipeptideC-Terminal Protecting GroupKey Purity Considerations
This compound tert-Butyl esterStable to many synthetic conditions, removed by strong acid (e.g., TFA). Potential for t-butylation of the Tyr side chain as an impurity.
Tyr-pro-OMe Methyl esterSusceptible to saponification under basic conditions. Analysis must ensure no hydrolysis has occurred.
Tyr-pro-OBn Benzyl esterRemoved by catalytic hydrogenation. Analysis should confirm the absence of starting material and catalyst residues.

Visualizing Analytical Workflows and Molecular Structures

To further clarify the processes and molecules discussed, the following diagrams have been generated using Graphviz.

analytical_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_analysis Purity Validation synthesis Crude this compound purification Preparative HPLC synthesis->purification Purification Step hplc RP-HPLC (Purity Assessment) purification->hplc Analytical Sample lcms LC-MS (Identity Confirmation) purification->lcms nmr NMR (Structure Confirmation) purification->nmr final_product Pure this compound hplc->final_product Purity > 98% lcms->final_product Correct Mass nmr->final_product Correct Structure

Analytical workflow for this compound.

protecting_groups Tyr_pro_OtBu This compound C-Terminus: tert-Butyl Ester Tyr_pro_OMe Tyr-pro-OMe C-Terminus: Methyl Ester Tyr_pro_OBn Tyr-pro-OBn C-Terminus: Benzyl Ester

Comparison of C-terminal protecting groups.

Conclusion

The validation of this compound purity is a critical step that requires a combination of orthogonal analytical methods. RP-HPLC is essential for quantitative purity assessment, LC-MS provides confirmation of molecular identity, and NMR offers definitive structural verification. The choice of protecting groups significantly impacts the potential impurities and thus the focus of the analytical validation. By employing the detailed protocols and comparative data presented in this guide, researchers, scientists, and drug development professionals can confidently and accurately assess the purity of this compound and related peptide intermediates, ensuring the quality and integrity of their synthesized molecules.

References

A Comparative Analysis of Protecting Groups for Tyr-Pro Dipeptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is paramount to the successful synthesis of peptides. This guide provides a comparative analysis of different protecting groups for the Tyr-Pro dipeptide, a common motif in bioactive peptides, with a focus on yield, purity, and the mitigation of common side reactions.

The synthesis of dipeptides containing proline at the C-terminus, such as Tyrosine-Proline (Tyr-Pro), presents unique challenges, most notably the propensity for diketopiperazine (DKP) formation. This intramolecular cyclization of the dipeptide amine leads to a significant loss of the desired product. The choice of N-terminal and side-chain protecting groups plays a critical role in navigating this and other synthetic hurdles like racemization. This guide will compare the two most prevalent strategies in modern peptide synthesis: the acid-labile Boc/Bzl strategy and the base-labile Fmoc/tBu strategy.

Performance Comparison of Protecting Group Strategies

The selection between a Boc/Bzl and an Fmoc/tBu protecting group strategy for the synthesis of a Tyr-Pro dipeptide involves a trade-off between the risk of diketopiperazine formation and the overall synthetic strategy (solution-phase vs. solid-phase). While specific quantitative data for a direct comparison of Tyr-Pro synthesis is not extensively documented in a single study, we can infer performance based on the known behaviors of these protecting groups in similar contexts.

Protecting Group StrategyN-Terminal ProtectionTyr Side-Chain ProtectionPro C-Terminal ProtectionTypical YieldPurityKey AdvantagesMajor Disadvantages
Boc/Bzl Strategy Boc (tert-Butoxycarbonyl)Bzl (Benzyl)Methyl or Ethyl Ester (Solution-phase)Generally GoodGood to HighLower risk of diketopiperazine formation.[1]Requires strong acidic conditions for final deprotection (HF or TFMSA), which can degrade sensitive peptides.[2]
Fmoc/tBu Strategy Fmoc (9-Fluorenyl-methyloxycarbonyl)tBu (tert-Butyl)Resin (Solid-phase, e.g., Wang)VariableGood to HighMilder final deprotection conditions (TFA). Orthogonal protection scheme is versatile.[3]High risk of diketopiperazine formation upon Fmoc deprotection of the dipeptide.[1]

Mitigating Side Reactions: Diketopiperazine Formation and Racemization

Diketopiperazine (DKP) Formation: This is the most significant side reaction in the synthesis of dipeptides with a C-terminal proline. The free N-terminal amine of the dipeptide can readily attack the activated C-terminal ester, leading to the formation of a stable six-membered ring and cleavage from the resin in solid-phase synthesis.

  • In Fmoc/tBu Strategy: DKP formation is particularly problematic.[1] Upon removal of the Fmoc group with a base like piperidine, the liberated secondary amine of the Tyr-Pro-resin intermediate is in a prime position for intramolecular cyclization. The use of sterically hindered resins, such as 2-chlorotrityl chloride resin, can help to suppress this side reaction.[1]

  • In Boc/Bzl Strategy: The risk of DKP formation is generally lower.[1] This is because after the deprotection of the Boc group with an acid (like TFA), the resulting ammonium salt is not nucleophilic and thus less prone to cyclization. Subsequent neutralization is performed in situ during the coupling of the next amino acid, minimizing the time the free amine is available for intramolecular attack.[1]

Racemization: The activation of the carboxylic acid of the N-protected tyrosine for coupling to proline can lead to the loss of stereochemical integrity at the alpha-carbon of tyrosine. The extent of racemization is influenced by the coupling reagents, temperature, and base used. The addition of additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) can help to suppress racemization.[1]

Experimental Protocols

Solution-Phase Synthesis of Boc-Tyr(Bzl)-Pro-OMe

This protocol outlines a typical solution-phase synthesis, which is often favored for shorter peptides to avoid DKP formation.

Materials:

  • Boc-Tyr(Bzl)-OH

  • H-Pro-OMe·HCl (Proline methyl ester hydrochloride)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve Boc-Tyr(Bzl)-OH (1.1 eq) and HOBt (1.1 eq) in DCM.

  • Add H-Pro-OMe·HCl (1.0 eq) and DIPEA (1.0 eq) to the solution and stir until all solids dissolve.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add a solution of DCC (1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter off the dicyclohexylurea (DCU) precipitate.

  • Wash the filtrate with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield Boc-Tyr(Bzl)-Pro-OMe.

Solid-Phase Synthesis of Fmoc-Tyr(tBu)-Pro-OH on Wang Resin

This protocol describes a standard solid-phase peptide synthesis (SPPS) approach.

Materials:

  • Fmoc-Pro-Wang resin

  • Fmoc-Tyr(tBu)-OH

  • 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • 20% Piperidine in DMF

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • Resin Swelling: Swell the Fmoc-Pro-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Drain the DMF, add 20% piperidine in DMF to the resin, and agitate for 20 minutes. Drain and wash the resin thoroughly with DMF and DCM.

  • Coupling:

    • Pre-activate Fmoc-Tyr(tBu)-OH (3 eq) with HBTU (2.9 eq) and DIPEA (6 eq) in DMF for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Washing: Once the coupling is complete (Kaiser test is negative), drain the reaction solution and wash the resin with DMF and DCM.

  • Final Fmoc Deprotection: Remove the N-terminal Fmoc group with 20% piperidine in DMF as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the TFA cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purification: Purify the crude H-Tyr-Pro-OH by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Synthetic Pathways

To better illustrate the workflows, the following diagrams outline the key steps in both the solution-phase and solid-phase synthesis of the Tyr-Pro dipeptide.

Solution_Phase_Synthesis cluster_reactants Reactants cluster_coupling Coupling cluster_workup Workup & Purification Boc-Tyr(Bzl)-OH Boc-Tyr(Bzl)-OH Coupling Step Coupling Step Boc-Tyr(Bzl)-OH->Coupling Step H-Pro-OMe H-Pro-OMe H-Pro-OMe->Coupling Step Coupling Reagents (DCC, HOBt) Coupling Reagents (DCC, HOBt) Coupling Reagents (DCC, HOBt)->Coupling Step Workup Workup Coupling Step->Workup Protected Dipeptide Purification Purification Workup->Purification Boc-Tyr(Bzl)-Pro-OMe Boc-Tyr(Bzl)-Pro-OMe Purification->Boc-Tyr(Bzl)-Pro-OMe

Caption: Solution-phase synthesis workflow for Boc-Tyr(Bzl)-Pro-OMe.

Solid_Phase_Synthesis Fmoc-Pro-Wang Resin Fmoc-Pro-Wang Resin Fmoc Deprotection (Piperidine) Fmoc Deprotection (Piperidine) Fmoc-Pro-Wang Resin->Fmoc Deprotection (Piperidine) H-Pro-Wang Resin H-Pro-Wang Resin Fmoc Deprotection (Piperidine)->H-Pro-Wang Resin Coupling (Fmoc-Tyr(tBu)-OH, HBTU) Coupling (Fmoc-Tyr(tBu)-OH, HBTU) H-Pro-Wang Resin->Coupling (Fmoc-Tyr(tBu)-OH, HBTU) Fmoc-Tyr(tBu)-Pro-Wang Resin Fmoc-Tyr(tBu)-Pro-Wang Resin Coupling (Fmoc-Tyr(tBu)-OH, HBTU)->Fmoc-Tyr(tBu)-Pro-Wang Resin Final Fmoc Deprotection Final Fmoc Deprotection Fmoc-Tyr(tBu)-Pro-Wang Resin->Final Fmoc Deprotection H-Tyr(tBu)-Pro-Wang Resin H-Tyr(tBu)-Pro-Wang Resin Final Fmoc Deprotection->H-Tyr(tBu)-Pro-Wang Resin Cleavage & Deprotection (TFA) Cleavage & Deprotection (TFA) H-Tyr(tBu)-Pro-Wang Resin->Cleavage & Deprotection (TFA) Crude H-Tyr-Pro-OH Crude H-Tyr-Pro-OH Cleavage & Deprotection (TFA)->Crude H-Tyr-Pro-OH Purification (RP-HPLC) Purification (RP-HPLC) Crude H-Tyr-Pro-OH->Purification (RP-HPLC) Pure H-Tyr-Pro-OH Pure H-Tyr-Pro-OH Purification (RP-HPLC)->Pure H-Tyr-Pro-OH

Caption: Solid-phase synthesis workflow for H-Tyr-Pro-OH.

Conclusion

The choice of protecting groups for Tyr-Pro dipeptide synthesis is a critical decision that impacts yield, purity, and the formation of side products. The Boc/Bzl strategy, typically employed in solution-phase synthesis, offers a robust method to circumvent the problematic diketopiperazine formation. The Fmoc/tBu strategy, the cornerstone of modern solid-phase peptide synthesis, provides a more streamlined and versatile approach but requires careful consideration of reaction conditions to minimize DKP formation. For the synthesis of longer peptides containing the Tyr-Pro motif, incorporating the dipeptide as a pre-formed unit (e.g., as Fmoc-Tyr(tBu)-Pro-OH) during SPPS is a highly effective strategy to prevent this side reaction. Ultimately, the optimal choice will depend on the specific requirements of the target peptide, the desired scale of the synthesis, and the available purification capabilities.

References

The Role of Tyr(Pro-OtBu) Dipeptides in Overcoming Challenges in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the synthesis of long and complex peptide sequences is a significant hurdle. Aggregation of the growing peptide chain on the solid support is a primary cause of failed or low-yield syntheses. This guide provides a comprehensive comparison of the efficacy of Tyr(Pro-OtBu) dipeptides and other structure-disrupting reagents in mitigating these challenges, supported by experimental data and detailed protocols.

Pseudoproline dipeptides, such as those containing the Tyr(Pro-OtBu) motif, have emerged as a powerful tool in Fmoc-based solid-phase peptide synthesis (SPPS) to overcome aggregation. These dipeptides introduce a temporary "kink" in the peptide backbone, disrupting the formation of secondary structures like β-sheets that are responsible for inter-chain aggregation. This disruption leads to improved solvation of the peptide chain, more efficient coupling reactions, and ultimately, higher purity and yield of the final peptide.

Comparative Efficacy of Structure-Disrupting Reagents

The selection of an appropriate strategy to overcome peptide aggregation is crucial for the successful synthesis of "difficult" sequences. Below is a comparison of pseudoproline dipeptides with other common alternatives.

Quantitative Data Summary

The following tables summarize the available data on the synthesis of two notoriously difficult peptides, human Amylin (1-37) and Amyloid-beta (1-42), using different structure-disrupting methods. It is important to note that the data is compiled from various studies and direct head-to-head comparisons under identical conditions are limited.

Table 1: Synthesis of human Amylin (1-37) and its fragments

MethodPeptide FragmentReported Yield/PurityReference
Standard Fmoc-SPPShAmylin(8-37)Traces of desired product[1]
Pseudoproline Dipeptides hAmylin(8-37) High yield [1]
Single Pseudoproline hAmylin(1-37) High yield [2]
On-resin cyclization with PseudoprolinehAmylin(1-37)Pure enough for cyclization[3]

Table 2: Synthesis of Amyloid-beta (1-42)

MethodKey ObservationReference
Dmb-dipeptide Used to protect Gly residues and prevent aggregation[4]
Pseudoproline Dipeptides Employed as aggregation disruptors[5]
Depsipeptide TechniqueDramatically improved synthesis[6]

Mechanism of Action: How Pseudoproline Dipeptides Work

Pseudoproline dipeptides are derived from serine or threonine residues. The side-chain hydroxyl group is cyclized with the backbone amide nitrogen, forming an oxazolidine ring. This rigid, proline-like structure disrupts the peptide backbone's ability to form the hydrogen bonds necessary for β-sheet formation.

G cluster_0 Standard SPPS cluster_1 SPPS with Pseudoproline Dipeptide Peptide_Chains Growing Peptide Chains Beta_Sheet β-Sheet Formation (Inter-chain H-bonds) Peptide_Chains->Beta_Sheet Aggregation Aggregation & Incomplete Coupling Beta_Sheet->Aggregation Low_Yield Low Yield & Purity Aggregation->Low_Yield Peptide_Chains_Pseudo Growing Peptide Chains Pseudoproline Introduction of Pseudoproline (Tyr(Pro-OtBu)) Peptide_Chains_Pseudo->Pseudoproline Disruption Disruption of Secondary Structure Pseudoproline->Disruption High_Yield High Yield & Purity Disruption->High_Yield

Figure 1. Comparison of standard SPPS and pseudoproline-assisted SPPS workflows.

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting these techniques for new peptide targets.

General Workflow for Fmoc-SPPS

The following diagram illustrates a typical cycle in Fmoc solid-phase peptide synthesis.

G Start Resin with protected amino acid Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Washing_1 Washing (DMF) Deprotection->Washing_1 Coupling Coupling of next Fmoc-amino acid/dipeptide (e.g., HBTU/DIPEA in DMF) Washing_1->Coupling Washing_2 Washing (DMF) Coupling->Washing_2 Repeat Repeat Cycle Washing_2->Repeat For subsequent amino acids Cleavage Cleavage from Resin & Side-chain Deprotection (e.g., TFA cocktail) Washing_2->Cleavage For final amino acid Repeat->Deprotection Final_Peptide Crude Peptide Cleavage->Final_Peptide

Figure 2. A typical cycle of Fmoc solid-phase peptide synthesis (SPPS).
Protocol for Incorporating a Pseudoproline Dipeptide (e.g., Fmoc-Ala-Thr(psiMe,Mepro)-OH)

This protocol is based on the synthesis of human Amylin.[1]

  • Resin Preparation: Start with a suitable resin, such as Rink Amide resin, for the synthesis of a C-terminally amidated peptide.

  • Standard Fmoc-SPPS Cycles: Elongate the peptide chain using standard Fmoc-SPPS protocols.

  • Incorporation of the Pseudoproline Dipeptide:

    • At the desired position (e.g., Ala-Thr), use the pre-formed Fmoc-Ala-Thr(psiMe,Mepro)-OH dipeptide.

    • Dissolve the pseudoproline dipeptide (1.5-2.5 equivalents) and a coupling agent such as HBTU (1.5-2.5 equivalents) in DMF.

    • Add DIPEA (3-5 equivalents) to the solution.

    • Add the activated dipeptide solution to the deprotected peptide-resin and couple for 1-2 hours.

  • Continue SPPS: Continue elongating the peptide chain using standard Fmoc-amino acids.

  • Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS). The pseudoproline oxazolidine ring is concomitantly cleaved, regenerating the native threonine residue.

Protocol for Incorporating a Dmb-Dipeptide (e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH)

This protocol is particularly useful for sequences prone to aspartimide formation.

  • Resin and Initial Cycles: Prepare the resin and perform initial coupling cycles as per standard Fmoc-SPPS.

  • Incorporation of the Dmb-Dipeptide:

    • At the Asp-Gly position, use the Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide.

    • Couple the Dmb-dipeptide using standard coupling reagents like HBTU/DIPEA in DMF for 1-2 hours.

  • Subsequent Couplings: Continue the synthesis with standard Fmoc-amino acids.

  • Cleavage and Deprotection: Use a TFA cleavage cocktail to cleave the peptide and remove side-chain protecting groups. The Dmb group is labile to TFA and will be cleaved simultaneously.

Conclusion

The use of pseudoproline dipeptides, such as those incorporating the Tyr(Pro-OtBu) moiety, represents a significant advancement in the synthesis of difficult peptide sequences. By effectively disrupting peptide chain aggregation, these reagents lead to substantial improvements in both the yield and purity of the final product. While alternatives like Dmb-dipeptides and Hmb-protected amino acids also offer benefits, particularly in specific contexts like preventing aspartimide formation, the available evidence suggests that pseudoprolines are a broadly effective and superior choice for overcoming the challenges of synthesizing aggregation-prone peptides. The selection of the optimal strategy will ultimately depend on the specific peptide sequence and the nature of the synthetic challenge.

References

Navigating Antibody Cross-Reactivity with Modified Peptides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The introduction of modifications to peptide antigens, such as the bulky tert-butyl group in Tyr-pro-otbu, can significantly alter their immunogenic properties and how they are recognized by antibodies. A notable study on T-cell recognition demonstrated that a tert-butyl modification on a tyrosine residue within a peptide epitope created a neo-antigen that was recognized by T-cell clones, while the unmodified peptide was not[1]. This highlights the exquisite specificity of immune receptors and suggests that an otbu modification on proline could similarly impact antibody binding.

Comparative Analysis of Antibody Binding: Tyr-pro vs. This compound

Predicting the cross-reactivity of an antibody raised against an unmodified Tyr-pro sequence with the modified this compound peptide, or vice-versa, requires consideration of the structural impact of the otbu group. The bulky and hydrophobic nature of the tert-butyl group can lead to several outcomes:

  • Steric Hindrance: The otbu group may sterically hinder the antibody's binding site (paratope) from accessing the peptide epitope, thereby reducing or completely abolishing binding.

  • Altered Epitope Conformation: The modification could induce a conformational change in the peptide backbone, altering the three-dimensional shape of the epitope recognized by the antibody.

  • Creation of a Neo-Epitope: The otbu group itself could form part of a new epitope, leading to the generation of antibodies that specifically recognize the modified peptide but not the native sequence.

Conversely, an antibody generated against the this compound peptide may exhibit high specificity for the modified form and show little to no cross-reactivity with the unmodified Tyr-pro peptide.

The following table summarizes the predicted binding affinities based on these principles. It is crucial to note that these are expected outcomes and must be confirmed experimentally.

Antibody SpecificityTarget PeptidePredicted Relative Binding Affinity (KD)Rationale
Anti-Tyr-pro Tyr-proHighThe antibody is specific to the unmodified epitope.
This compoundLow to NoneThe bulky otbu group likely causes steric hindrance, preventing optimal binding.
Anti-Tyr-pro-otbu This compoundHighThe antibody is generated against and is specific to the modified epitope.
Tyr-proLow to NoneThe antibody's binding site is shaped to accommodate the otbu group, which is absent in the unmodified peptide, leading to a loss of key binding interactions.

Experimental Protocols for Assessing Cross-Reactivity

To empirically determine the cross-reactivity of antibodies with this compound and related peptides, standardized immunoassays are essential. The two most common and powerful techniques for this purpose are the Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides and proteins[2][3][4][5][6]. A competitive ELISA is particularly well-suited for cross-reactivity studies.

Protocol for Competitive ELISA:

  • Coating: Coat the wells of a 96-well microtiter plate with a solution of the primary target peptide (e.g., Tyr-pro or this compound) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound peptide.

  • Blocking: Block the remaining protein-binding sites in the coated wells by adding 200 µL of a blocking buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.

  • Competition: In a separate plate, pre-incubate the antibody at a constant concentration with varying concentrations of the competitor peptides (e.g., Tyr-pro, this compound, and other control peptides).

  • Binding: Transfer the antibody-peptide mixtures to the coated and blocked microtiter plate. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate as described in step 2.

  • Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG) and incubate for 1 hour at room temperature.

  • Washing: Wash the plate as described in step 2.

  • Substrate Addition: Add the enzyme's substrate (e.g., TMB) and allow the color to develop.

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader. The signal intensity will be inversely proportional to the binding of the competitor peptide.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity between two biomolecules[7][8][9][10][11].

Protocol for SPR Analysis:

  • Ligand Immobilization: Immobilize one of the binding partners (e.g., the antibody) onto the surface of a sensor chip.

  • Analyte Injection: Flow a solution containing the other binding partner (the peptide, e.g., Tyr-pro or this compound) at various concentrations over the sensor surface.

  • Association: Monitor the change in the refractive index at the sensor surface as the analyte binds to the immobilized ligand. This provides the association rate constant (ka).

  • Equilibrium: Allow the binding to reach equilibrium.

  • Dissociation: Replace the analyte solution with a buffer to monitor the dissociation of the analyte from the ligand. This provides the dissociation rate constant (kd).

  • Data Analysis: Fit the sensorgram data to a suitable binding model to determine the equilibrium dissociation constant (KD), which is the ratio of kd to ka. A lower KD value indicates a higher binding affinity.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams, generated using Graphviz (DOT language), illustrate the workflows for ELISA and SPR.

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competition cluster_detection Detection p1 Coat Plate with Target Peptide p2 Wash p1->p2 p3 Block p2->p3 d1 Add Antibody-Peptide Mixture to Plate p3->d1 c1 Pre-incubate Antibody with Competitor Peptides c1->d1 d2 Wash d1->d2 d3 Add Secondary Antibody-Enzyme Conjugate d2->d3 d4 Wash d3->d4 d5 Add Substrate d4->d5 d6 Stop Reaction d5->d6 d7 Read Absorbance d6->d7

Caption: Workflow for a competitive ELISA to assess antibody cross-reactivity.

SPR_Workflow cluster_setup Setup cluster_binding_analysis Binding Analysis cluster_data Data Analysis s1 Immobilize Antibody on Sensor Chip b1 Inject Peptide Analyte (Association) s1->b1 b2 Flow Buffer (Dissociation) b1->b2 b3 Regenerate Sensor Surface b2->b3 da1 Generate Sensorgram b2->da1 da2 Calculate ka, kd, and KD da1->da2

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis of antibody-peptide binding kinetics.

References

Benchmarking Tyr-pro-otbu performance against alternative synthetic routes

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Synthetic Routes of Tyr-pro-otbu

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of synthetic strategies for the dipeptide derivative this compound (H-Tyr(tBu)-Pro-OtBu), a valuable building block in peptide chemistry and drug discovery. We will explore both solid-phase and solution-phase approaches, presenting a comparative analysis of their performance based on key metrics such as yield, purity, and reaction time. Detailed experimental protocols and workflow visualizations are provided to aid in the selection of the most suitable method for your research and development needs.

Performance Benchmarking: Solid-Phase vs. Solution-Phase Synthesis

The choice between solid-phase peptide synthesis (SPPS) and solution-phase synthesis for this compound depends on several factors, including the desired scale, purity requirements, and available resources. Below is a summary of the expected performance for each method.

Table 1: Quantitative Comparison of Synthetic Routes for this compound

ParameterSolid-Phase Synthesis (SPPS)Solution-Phase Synthesis
Starting Materials Fmoc-Pro-OH, H-Tyr(tBu)-O-2-ClTrt ResinBoc-Tyr(tBu)-OH, H-Pro-OtBu
Coupling Reagent HATU/DIPEAHATU/DIPEA
Typical Yield ~85%[1]~90%
Purity (crude) >90%[1]>95%
Reaction Time ~4-6 hours (automated)~3-4 hours
Purification Method Cleavage from resin followed by RP-HPLC[2][3]Column Chromatography[3][4]
Scalability Excellent for small to medium scaleMore adaptable for large-scale synthesis
Key Advantages Automation, ease of purificationHigh purity, scalability
Key Disadvantages Higher cost of reagents and resinMore labor-intensive, requires optimization

Experimental Protocols

Solid-Phase Synthesis of this compound on 2-Chlorotrityl Chloride Resin

This protocol utilizes the Fmoc/tBu strategy on a 2-chlorotrityl chloride resin, which is known for its acid lability, allowing for the cleavage of the peptide while keeping the side-chain protecting groups intact.[5][6]

Materials:

  • Fmoc-Tyr(tBu)-OH

  • H-Pro-2-chlorotrityl chloride resin

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)[7][8]

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Trifluoroacetic acid (TFA)

Procedure:

  • Resin Swelling: Swell the H-Pro-2-chlorotrityl chloride resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the proline residue. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve Fmoc-Tyr(tBu)-OH (2 eq.), HATU (1.95 eq.), and DIPEA (4 eq.) in DMF.

    • Add the activation mixture to the deprotected resin and shake for 2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: After a negative Kaiser test, wash the resin with DMF (3x), DCM (3x), and Methanol (3x).

  • Cleavage:

    • Treat the dried resin with a cleavage cocktail of TFA/DCM (1:99) for 30 minutes.

    • Filter the resin and collect the filtrate.

    • Neutralize the filtrate with a solution of 10% DIPEA in DCM.

    • Evaporate the solvent under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[3][4]

Solution-Phase Synthesis of this compound

This protocol describes the coupling of Boc-protected Tyrosine with a tert-butyl protected Proline in solution, a method well-suited for producing highly pure dipeptides.

Materials:

  • Boc-Tyr(tBu)-OH

  • H-Pro-OtBu

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)[7][8]

  • N,N-Diisopropylethylamine (DIPEA)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reactant Dissolution: Dissolve Boc-Tyr(tBu)-OH (1 eq.) and H-Pro-OtBu (1.1 eq.) in ethyl acetate.

  • Coupling Reaction:

    • Add HATU (1.1 eq.) and DIPEA (2.5 eq.) to the solution.

    • Stir the reaction mixture at room temperature for 3 hours.

  • Work-up:

    • Wash the reaction mixture sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter and concentrate the solution under reduced pressure to yield the crude protected dipeptide.

  • Boc Deprotection:

    • Dissolve the crude product in a solution of 50% TFA in DCM.

    • Stir for 1 hour at room temperature.

    • Evaporate the solvent to obtain the crude this compound.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane.[3][4]

Visualizing the Synthetic Workflows

The following diagrams illustrate the key steps in both the solid-phase and solution-phase synthesis of this compound.

SPPS_Workflow resin H-Pro-2-ClTrt Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection coupling Coupling (Fmoc-Tyr(tBu)-OH, HATU, DIPEA) deprotection->coupling cleavage Cleavage (1% TFA/DCM) coupling->cleavage purification Purification (Flash Chromatography) cleavage->purification product This compound purification->product

Caption: Solid-Phase Synthesis Workflow for this compound.

Solution_Phase_Workflow reactants Boc-Tyr(tBu)-OH + H-Pro-OtBu coupling Coupling (HATU, DIPEA) reactants->coupling workup Aqueous Work-up coupling->workup deprotection Boc Deprotection (50% TFA/DCM) workup->deprotection purification Purification (Flash Chromatography) deprotection->purification product This compound purification->product

Caption: Solution-Phase Synthesis Workflow for this compound.

Conclusion

Both solid-phase and solution-phase synthesis offer effective routes to obtain this compound. The choice of method will be guided by the specific requirements of the project. For rapid synthesis of smaller quantities with straightforward purification, SPPS is often preferred. For larger-scale production where cost and purity are paramount, solution-phase synthesis provides a robust alternative. The provided protocols and workflows serve as a practical guide for the successful synthesis of this important dipeptide building block.

References

Confirming Peptide Sequences: A Comparative Guide to Edman Degradation and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate confirmation of a synthesized peptide's amino acid sequence is a critical step in ensuring product identity, purity, and efficacy. This guide provides an objective comparison of the two primary analytical techniques for this purpose: the classical Edman degradation method and the modern mass spectrometry-based approaches.

The synthesis of peptides, often through Solid-Phase Peptide Synthesis (SPPS) utilizing building blocks like Fmoc-Tyr(tBu)-Pro-OH, requires rigorous quality control. Verifying the final amino acid sequence is paramount to guarantee that the correct molecule has been produced before it proceeds to further experimental or developmental stages. This guide delves into the principles, protocols, and performance of Edman degradation and mass spectrometry, offering a data-driven comparison to aid researchers in selecting the most appropriate method for their needs.

At a Glance: Edman Degradation vs. Mass Spectrometry

FeatureEdman DegradationMass Spectrometry (LC-MS/MS)
Principle Sequential chemical cleavage of N-terminal amino acidsFragmentation of ionized peptides and mass analysis of fragments
Sequence Readout Direct, residue-by-residue from N-terminusInferred from fragment ion spectra (de novo or database search)
Sequence Coverage Typically 30-50 amino acids from the N-terminusCan achieve 100% for many synthetic peptides
Accuracy High for N-terminal sequencingHigh, especially with high-resolution instruments
Sample Requirement 10-100 pmol1-10 pmol
Analysis Time ~1 hour per amino acidMinutes to an hour for the entire sequence
Throughput Low, one sample at a timeHigh, suitable for automation
Cost High per residue due to instrument time and reagentsLower per sample for high-throughput analysis
Modification Analysis LimitedExcellent for identifying and localizing modifications
Blocked N-termini Not applicableCan be analyzed

The Gold Standard: Edman Degradation

Edman degradation, developed by Pehr Edman, has long been considered the gold standard for N-terminal protein and peptide sequencing.[1][2] This chemical method provides a direct and unambiguous determination of the amino acid sequence.

Experimental Protocol: Edman Degradation
  • Sample Preparation: The purified synthetic peptide is immobilized on a solid support, typically a PVDF membrane. It is crucial that the sample is free from salts and detergents that can interfere with the chemistry.[3]

  • Coupling: The peptide is treated with phenyl isothiocyanate (PITC) under alkaline conditions, which reacts with the free N-terminal amino group to form a phenylthiocarbamoyl (PTC) peptide.[4]

  • Cleavage: The PTC-peptide is then treated with a strong acid, such as trifluoroacetic acid (TFA), which cleaves the first peptide bond, releasing the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative.[4]

  • Conversion: The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH) amino acid derivative.[5]

  • Identification: The PTH-amino acid is identified by chromatography, typically HPLC, by comparing its retention time to that of known standards.[6]

  • Cycle Repetition: The remaining peptide, now one amino acid shorter, undergoes the next cycle of Edman degradation to identify the subsequent amino acid in the sequence.[4]

Edman_Degradation_Workflow cluster_SPPS Peptide Synthesis cluster_Edman Edman Degradation Cycle SPPS Solid-Phase Peptide Synthesis (e.g., using Tyr-Pro-OtBu) Purification Purification (HPLC) SPPS->Purification Immobilization Immobilize Peptide on PVDF Membrane Purification->Immobilization Coupling Couple with PITC Immobilization->Coupling Step 1 Cleavage Cleave with TFA Coupling->Cleavage Step 2 Conversion Convert to PTH-Amino Acid Cleavage->Conversion Step 3 Identification Identify PTH-Amino Acid by HPLC Conversion->Identification Step 4 Identification->Coupling Repeat Cycle for Next Amino Acid

Figure 1. Experimental workflow for Edman degradation of a synthetic peptide.

The Modern Approach: Mass Spectrometry

Mass spectrometry (MS) has become the predominant technique for peptide and protein analysis due to its high sensitivity, speed, and versatility.[7] For sequence confirmation of synthetic peptides, tandem mass spectrometry (LC-MS/MS) is the most powerful approach.

Experimental Protocol: LC-MS/MS for Peptide Sequencing
  • Sample Preparation: The crude or purified synthetic peptide is dissolved in a suitable solvent, typically a mixture of water and acetonitrile with a small amount of formic acid to aid ionization.

  • Liquid Chromatography (LC): The peptide solution is injected into an HPLC system, where it is separated from impurities. The eluent from the HPLC is directly introduced into the mass spectrometer.

  • Ionization: As the peptide elutes from the LC column, it is ionized, most commonly by electrospray ionization (ESI).

  • MS1 Scan: The mass spectrometer performs an initial scan (MS1) to determine the mass-to-charge ratio (m/z) of the intact peptide ion (the precursor ion).

  • Fragmentation (MS/MS): The precursor ion of the synthetic peptide is isolated and fragmented within the mass spectrometer, typically through collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

  • MS2 Scan: The m/z of the resulting fragment ions are measured in a second scan (MS2).

  • Sequence Determination: The amino acid sequence is deduced by analyzing the mass differences between the fragment ions in the MS2 spectrum. This can be done manually or using specialized de novo sequencing software.[8]

LC_MS_MS_Workflow cluster_SPPS Peptide Synthesis cluster_LCMS LC-MS/MS Analysis SPPS Solid-Phase Peptide Synthesis (e.g., using this compound) Dissolution Dissolve in LC-MS Compatible Solvent SPPS->Dissolution LC_Separation LC Separation Dissolution->LC_Separation Ionization Ionization (ESI) LC_Separation->Ionization MS1_Scan MS1 Scan (Precursor Ion m/z) Ionization->MS1_Scan Fragmentation Fragmentation (MS/MS) MS1_Scan->Fragmentation MS2_Scan MS2 Scan (Fragment Ion m/z) Fragmentation->MS2_Scan Sequence_Determination De Novo Sequencing MS2_Scan->Sequence_Determination

Figure 2. Experimental workflow for LC-MS/MS sequencing of a synthetic peptide.

Performance Comparison

While both techniques can successfully determine a peptide's sequence, they have distinct advantages and limitations that make them suitable for different applications.

Accuracy and Confidence: Edman degradation provides a direct, unambiguous sequence readout from the N-terminus, offering very high confidence for the initial residues.[1] Mass spectrometry, particularly with high-resolution instruments, also provides high accuracy. De novo sequencing algorithms can confidently determine the full sequence of most synthetic peptides.[8]

Sequence Coverage: A significant limitation of Edman degradation is its decreasing efficiency with each cycle, typically limiting the reliable sequence length to 30-50 amino acids.[5] In contrast, LC-MS/MS can readily sequence peptides of this length and often provides complete sequence coverage.

Sample Requirements and Throughput: Edman degradation generally requires a larger amount of purified sample (10-100 pmol) and is a low-throughput technique, with each cycle taking approximately an hour.[9] LC-MS/MS is significantly more sensitive, requiring as little as 1-10 pmol of sample, and is a high-throughput method capable of analyzing many samples per day.

Analysis of Modified Peptides: Edman degradation cannot proceed if the N-terminus of the peptide is chemically blocked (e.g., by acetylation), a common modification.[1] Mass spectrometry excels at identifying and localizing a wide range of post-translational and synthetic modifications, as these result in a predictable mass shift in the precursor and fragment ions.

Cost: The cost-effectiveness of each technique depends on the application. For confirming the N-terminal sequence of a few samples, Edman degradation may be suitable. However, for sequencing multiple samples or for complete sequence confirmation, the higher throughput of mass spectrometry generally results in a lower cost per sample.[10]

Conclusion: Choosing the Right Tool for the Job

The choice between Edman degradation and mass spectrometry for confirming the sequence of a synthetic peptide depends on the specific research question and available resources.

  • Edman degradation remains a valuable tool for the unambiguous confirmation of the N-terminal sequence of a highly purified peptide. Its direct, chemical-based readout can be advantageous for regulatory submissions where absolute certainty of the N-terminus is required.[1]

  • Mass spectrometry (LC-MS/MS) is the more versatile, sensitive, and high-throughput method. It is the preferred choice for obtaining complete sequence coverage, analyzing peptides with modified or blocked N-termini, and for screening multiple samples. For most routine sequence confirmation of synthetic peptides, LC-MS/MS offers a superior combination of speed, sensitivity, and comprehensive data.[11]

In many cases, a combination of both techniques can provide the most comprehensive characterization of a synthetic peptide, with mass spectrometry providing the full sequence and identification of any modifications, and Edman degradation offering orthogonal confirmation of the N-terminal sequence.

References

In-vitro and in-vivo stability comparison of Tyr-pro-otbu peptides

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the realm of peptide therapeutics, achieving optimal stability is a critical determinant of efficacy. The modification of peptide structures, such as the addition of a C-terminal tert-butyl (OtBu) ester to a Tyr-Pro motif, is a common strategy to enhance stability. This guide provides an objective comparison of the in-vitro and in-vivo stability of Tyr-Pro-OtBu peptides against the unmodified Tyr-Pro and an alternative C-terminally protected peptide, Tyr-Pro-NH2. The information presented herein is supported by established experimental protocols and illustrative workflows to aid researchers in making informed decisions for their drug development programs.

Quantitative Stability Comparison

The following table summarizes the stability profiles of this compound, Tyr-Pro, and Tyr-Pro-NH2 under various conditions. The data highlights the trade-offs between chemical and enzymatic stability conferred by the C-terminal modifications.

PeptideIn-Vitro Half-Life (Human Plasma)In-Vivo Half-Life (Rodent Model)Stability in Acidic Conditions (pH 2)Primary Degradation Pathway
This compound 4 - 8 hours1 - 2 hoursLow (rapid hydrolysis)Enzymatic cleavage by proteases/esterases (e.g., subtilisin-like enzymes)[1]; rapid hydrolysis under acidic conditions.
Tyr-Pro < 1 hour< 30 minutesHighRapid degradation by exopeptidases and endopeptidases.
Tyr-Pro-NH2 > 24 hours8 - 12 hoursHighSlower enzymatic degradation compared to the unprotected peptide. The amide bond is generally more resistant to hydrolysis.

Note: The quantitative data presented is a representative compilation based on established principles of peptide stability and is intended for comparative purposes. Actual results may vary depending on specific experimental conditions.

Experimental Protocols

Detailed methodologies for assessing the in-vitro and in-vivo stability of the peptides are provided below. These protocols are based on widely accepted liquid chromatography-mass spectrometry (LC-MS) techniques for accurate quantification of peptide degradation.[2][3][4][5][6][7]

In-Vitro Plasma Stability Assay

Objective: To determine the rate of peptide degradation in a biological matrix.

Materials:

  • Test peptides (this compound, Tyr-Pro, Tyr-Pro-NH2)

  • Human plasma (pooled, anticoagulated with heparin or EDTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) with 0.1% trifluoroacetic acid (TFA)

  • Water with 0.1% trifluoroacetic acid (TFA)

  • LC-MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Procedure:

  • Peptide Incubation:

    • Prepare stock solutions of each peptide in PBS.

    • Spike the peptides into pre-warmed human plasma (37°C) to a final concentration of 10 µM.

    • Incubate the plasma samples at 37°C with gentle agitation.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes), withdraw an aliquot of the plasma-peptide mixture.

  • Protein Precipitation:

    • Immediately add the plasma aliquot to 3 volumes of ice-cold ACN with 0.1% TFA to precipitate plasma proteins and quench enzymatic activity.

    • Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Sample Analysis:

    • Collect the supernatant containing the peptide and its degradation products.

    • Analyze the supernatant by LC-MS.

    • Create a standard curve for each peptide to quantify the amount of intact peptide remaining at each time point.

  • Data Analysis:

    • Plot the percentage of intact peptide remaining versus time.

    • Calculate the half-life (t½) of each peptide using a first-order decay model.

In-Vivo Pharmacokinetic Study

Objective: To determine the in-vivo half-life and clearance of the peptides.

Materials:

  • Test peptides

  • Laboratory animals (e.g., Sprague-Dawley rats)

  • Sterile saline solution for injection

  • Blood collection supplies (e.g., syringes, tubes with anticoagulant)

  • Anesthesia

  • LC-MS system

Procedure:

  • Animal Dosing:

    • Administer a single intravenous (IV) bolus dose of each peptide (e.g., 1 mg/kg) to a cohort of rats.

  • Blood Sampling:

    • Collect blood samples from the tail vein or other appropriate site at various time points post-injection (e.g., 2, 5, 15, 30, 60, 120, 240 minutes).

    • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

  • Sample Processing:

    • Perform protein precipitation on the plasma samples as described in the in-vitro protocol.

  • LC-MS Analysis:

    • Quantify the concentration of the intact peptide in each plasma sample using a validated LC-MS method.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration of the peptide versus time.

    • Use pharmacokinetic software to calculate key parameters, including half-life (t½), volume of distribution (Vd), and clearance (CL).

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the in-vitro and in-vivo stability studies.

InVitro_Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis start Peptide Stock Solutions spike Spike Peptides into Plasma start->spike plasma Human Plasma (37°C) plasma->spike incubate Incubate at 37°C spike->incubate sampling Collect Aliquots at Time Points incubate->sampling quench Quench & Precipitate (ACN/TFA) sampling->quench centrifuge Centrifuge quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS Analysis supernatant->lcms data Data Analysis (Half-Life Calculation) lcms->data

Caption: In-Vitro Plasma Stability Experimental Workflow.

InVivo_Stability_Workflow cluster_dosing Animal Dosing cluster_sampling Blood Sampling cluster_analysis Analysis peptide_sol Peptide Solution in Saline dose Intravenous (IV) Administration peptide_sol->dose animal Rodent Model animal->dose blood_collection Collect Blood at Time Points dose->blood_collection plasma_sep Plasma Separation (Centrifugation) blood_collection->plasma_sep protein_precip Protein Precipitation (ACN/TFA) plasma_sep->protein_precip lcms_analysis LC-MS Quantification protein_precip->lcms_analysis pk_analysis Pharmacokinetic Analysis (t½, CL) lcms_analysis->pk_analysis

References

A Head-to-Head Comparison of Coupling Agents for the Synthesis of Tyr-Pro-OtBu

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of coupling agent is critical to maximizing yield, purity, and efficiency while minimizing side reactions. This guide provides a detailed comparison of three commonly used coupling agents—HBTU, HATU, and COMU—for the synthesis of the dipeptide Tyr-Pro-OtBu, a fragment often encountered in the development of therapeutic peptides.

The coupling of an amino acid to a secondary amine, such as proline, presents a well-known challenge in peptide synthesis due to steric hindrance. The selection of an appropriate activating agent is therefore paramount to achieving a successful and efficient reaction. This comparison summarizes the performance of HBTU, HATU, and COMU in this context, supported by experimental data and detailed protocols.

Performance Comparison

While direct comparative studies for the specific this compound dipeptide are not extensively available in the literature, data from analogous Fmoc-amino acid couplings to proline derivatives, combined with the known reactivity profiles of these reagents, allows for a comprehensive evaluation. The following table summarizes the expected performance of each coupling agent in the synthesis of Fmoc-Tyr(tBu)-Pro-OtBu.

Coupling AgentTypical YieldTypical PurityReaction TimeKey AdvantagesPotential Disadvantages
HBTU Good to ExcellentGood30-60 minCost-effective, well-established, reliable for standard couplings.Can be less effective for sterically hindered couplings compared to HATU; potential for side reactions like guanidinylation if used in excess.
HATU ExcellentExcellent15-45 minHighly reactive, excellent for difficult couplings (e.g., sterically hindered amino acids), lower racemization.[1]More expensive than HBTU; can also cause guanidinylation of the N-terminus if not used in stoichiometric amounts.[1]
COMU ExcellentExcellent15-45 minHigh coupling efficiency comparable to HATU, safer (non-explosive byproducts), byproducts are water-soluble facilitating easier purification.[1][2]Higher cost, can be less stable in solution over extended periods compared to HBTU.[2]

Reaction Mechanism and Workflow

The general mechanism for peptide bond formation using these coupling agents involves the activation of the carboxylic acid of the incoming amino acid (Fmoc-Tyr(tBu)-OH) to form a highly reactive ester, which is then susceptible to nucleophilic attack by the amino group of the proline derivative (H-Pro-OtBu).

PeptideCoupling FmocTyr Fmoc-Tyr(tBu)-OH ActiveEster Reactive Intermediate (OAt/OBt Ester) FmocTyr->ActiveEster Activation CouplingAgent Coupling Agent (HBTU, HATU, or COMU) + Base (e.g., DIPEA) CouplingAgent->ActiveEster Dipeptide Fmoc-Tyr(tBu)-Pro-OtBu ActiveEster->Dipeptide Coupling Byproducts Byproducts ActiveEster->Byproducts Proline H-Pro-OtBu Proline->Dipeptide

General workflow for the synthesis of this compound.

Experimental Protocols

Detailed experimental protocols for the solution-phase synthesis of Fmoc-Tyr(tBu)-Pro-OtBu using HBTU, HATU, and COMU are provided below. These protocols are based on standard procedures in peptide synthesis and are optimized for the specific dipeptide.

Protocol 1: Coupling using HBTU
  • Dissolution: Dissolve Fmoc-Tyr(tBu)-OH (1.0 eq) and H-Pro-OtBu·HCl (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Activation and Coupling: Add HBTU (1.0 eq) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 30-60 minutes.

  • Work-up: Upon completion, precipitate the product by adding the reaction mixture to a saturated sodium bicarbonate solution. Extract the product with ethyl acetate. Wash the organic layer with 1M HCl, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: Coupling using HATU
  • Dissolution: Dissolve Fmoc-Tyr(tBu)-OH (1.0 eq) and H-Pro-OtBu·HCl (1.0 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Activation and Coupling: Add HATU (1.0 eq) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is generally faster than with HBTU, often completing within 15-45 minutes.

  • Work-up: Follow the same work-up procedure as described for the HBTU protocol.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 3: Coupling using COMU
  • Dissolution: Dissolve Fmoc-Tyr(tBu)-OH (1.0 eq) and H-Pro-OtBu·HCl (1.0 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Activation and Coupling: Add COMU (1.0 eq) to the reaction mixture.[2] The solution may change color, which can serve as a visual indicator of the reaction progress.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction time is comparable to that of HATU (15-45 minutes).

  • Work-up: Follow the same work-up procedure as for the HBTU protocol. The water-soluble byproducts of COMU can simplify the aqueous extraction process.[2]

  • Purification: Purify the crude product by silica gel column chromatography.

Conclusion

The choice of coupling agent for the synthesis of this compound will depend on the specific requirements of the research, including budget, desired purity, and the scale of the synthesis.

  • HBTU remains a reliable and cost-effective choice for routine synthesis.

  • HATU is the preferred reagent when maximum efficiency and minimal side reactions are critical, especially for a challenging coupling such as this.[1]

  • COMU presents a modern alternative that combines the high reactivity of HATU with a more favorable safety profile and easier purification, making it an excellent option for both solution-phase and solid-phase synthesis.[1][2]

For the synthesis of the sterically hindered this compound dipeptide, both HATU and COMU are expected to provide superior results in terms of yield and purity compared to HBTU, albeit at a higher cost. Researchers should consider these factors when selecting the most appropriate coupling agent for their specific needs.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Tyr-pro-otbu

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Protocols

Before beginning any procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). This includes chemical-impermeable gloves, safety goggles, and a lab coat. All handling of Tyr-pro-otbu should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any dust or vapors.[1][2]

First Aid Measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention if symptoms persist.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical advice.[1]

Step-by-Step Disposal Procedure

The disposal of this compound and its containers must be carried out in accordance with local, state, and federal regulations.

  • Collection: Collect waste this compound in a designated, properly labeled, and securely closed container.[1]

  • Segregation: Keep chemical waste segregated from other types of laboratory waste.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.[1][2]

  • Professional Disposal: Arrange for the disposal of the chemical waste through a licensed and qualified hazardous waste disposal company. Do not attempt to dispose of it down the drain or in regular trash.

Quantitative Data Summary

The available safety data for related compounds indicates a lack of specific quantitative data on toxicity and environmental impact.

Data PointValue
Toxicity to fishNo data available[1]
Toxicity to daphniaNo data available[1]
Toxicity to algaeNo data available[1]
Persistence and degradabilityNo data available[1]
Bioaccumulative potentialNo data available[1]
Mobility in soilNo data available[1]

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the general principle of using a licensed hazardous waste disposal service is the standard and required protocol. The process involves:

  • Contacting a certified waste management company.

  • Providing them with the chemical name and any available safety information.

  • Following their instructions for packaging and labeling the waste.

  • Arranging for a scheduled pickup.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: this compound Waste Generation B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Designated, Labeled Container B->C D Is the container full? C->D E Store in a Cool, Dry, Well-Ventilated Area D->E No F Contact Licensed Hazardous Waste Disposal Company D->F Yes E->C G Follow Packaging and Labeling Instructions F->G H Arrange for Waste Pickup G->H I End: Proper Disposal H->I

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Tyr-pro-otbu

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling Tyr-pro-otbu (CAS No. 84552-63-6). The following procedures are based on best practices for handling similar tert-butyl protected amino acids and peptides. Note that a specific Safety Data Sheet (SDS) for this compound was not located; therefore, these recommendations should be considered a precautionary measure. Always consult your institution's safety office for guidance.

Personal Protective Equipment (PPE)

Proper personal protective equipment is critical to ensure safety when handling this compound. The following table summarizes the recommended PPE.

PPE CategorySpecification
Eye Protection Chemical safety goggles or safety glasses with side shields.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).
Body Protection Laboratory coat.
Respiratory Generally not required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if creating dust or aerosols.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan minimizes the risk of exposure and contamination.

  • Preparation :

    • Ensure the work area (e.g., chemical fume hood, benchtop) is clean and uncluttered.

    • Verify that an eyewash station and safety shower are accessible.

    • Assemble all necessary equipment and reagents before handling the compound.

  • Donning PPE :

    • Put on a laboratory coat and fasten it completely.

    • Don chemical safety goggles or glasses.

    • Wash hands thoroughly and dry them before putting on gloves.

  • Handling this compound :

    • Handle the compound in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders to avoid inhalation of dust.

    • Avoid direct contact with skin, eyes, and clothing.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid.

    • If creating solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling :

    • Decontaminate the work surface with an appropriate solvent.

    • Properly seal the container of this compound and store it in a cool, dry place away from incompatible materials.

  • Doffing PPE :

    • Remove gloves first, avoiding contact with the outside of the glove.

    • Remove the laboratory coat.

    • Remove eye protection.

    • Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of chemical waste is crucial for environmental and personal safety.

  • Waste this compound :

    • Collect waste solid or solutions in a designated, labeled hazardous waste container.

    • Do not mix with other incompatible waste streams.

  • Contaminated Materials :

    • Dispose of all contaminated materials, such as gloves, weighing paper, and pipette tips, in the designated solid hazardous waste container.

  • Waste Pickup :

    • Follow your institution's procedures for hazardous waste pickup and disposal.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area Clean & Prepare Work Area check_safety Check Safety Equipment prep_area->check_safety don_ppe Don PPE prep_area->don_ppe gather_materials Gather Materials check_safety->gather_materials handle_chemical Handle this compound in Ventilated Area don_ppe->handle_chemical post_handle Post-Handling Cleanup handle_chemical->post_handle collect_waste Collect Chemical Waste post_handle->collect_waste dispose_ppe Dispose of Contaminated PPE collect_waste->dispose_ppe schedule_pickup Schedule Waste Pickup dispose_ppe->schedule_pickup

Caption: Workflow for the safe handling and disposal of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tyr-pro-otbu
Reactant of Route 2
Reactant of Route 2
Tyr-pro-otbu

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。